Pigment Red 254
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(4-chlorophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCLHLSTAOEFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044736 | |
| Record name | Pigment Red 254 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Other Solid | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
84632-65-5, 122390-98-1 | |
| Record name | Pigment Red 254 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084632655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pigment Red 254 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 254 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL0620LJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of Brilliance: An In-depth Technical Guide to the Synthesis Mechanism of Diketopyrrolopyrrole (DPP) Pigments
Abstract
Diketopyrrolopyrrole (DPP) pigments, a cornerstone of high-performance colorants, have captivated researchers for decades due to their exceptional brilliance, photostability, and thermal stability. Their applications extend far beyond traditional pigments, venturing into the realm of organic electronics, including organic field-effect transistors (OFETs), photovoltaics, and fluorescent probes.[1] This guide provides a comprehensive exploration of the core synthesis mechanism of the DPP chromophore, offering a detailed, step-by-step analysis of the reaction pathway. We will delve into the critical reaction parameters, the rationale behind experimental choices, and the formation of key intermediates. Furthermore, this document will explore modern synthetic variations that have expanded the functional scope of the DPP family, including methods for producing soluble derivatives and asymmetric structures. This technical guide is intended to serve as a valuable resource for researchers, chemists, and material scientists engaged in the design and synthesis of novel DPP-based materials.
Introduction: The Serendipitous Discovery and Rise of a Chromophore
The story of diketopyrrolopyrrole pigments begins with a chance discovery in 1974 by Farnum and Metha, who unexpectedly synthesized the parent DPP chromophore while attempting to prepare a different class of compounds.[2][3] This serendipitous finding unveiled a molecule with a unique fused bicyclic lactam structure, which proved to be highly insoluble and intensely colored.[3][4] Recognizing its potential, researchers at Ciba-Geigy, notably A. Iqbal, later developed a more efficient, high-yield synthesis in the 1980s, paving the way for the commercialization of the first DPP pigment, C.I. Pigment Red 254.[1][3]
The exceptional properties of DPP pigments stem from their planar, electron-deficient core, which facilitates strong intermolecular π-π stacking and hydrogen bonding in the solid state.[1][5] These interactions are responsible for their high thermal stability and insolubility in common organic solvents.[4][6] To harness their full potential in solution-processable applications, significant research has focused on the chemical modification of the DPP core, particularly through N-alkylation, to enhance solubility and tune their optoelectronic properties.[1][7]
The Core Synthesis: A Mechanistic Deep Dive
The most prevalent and industrially significant method for constructing the DPP core is the base-catalyzed condensation reaction between an aromatic nitrile and a dialkyl succinate.[1][3] This one-pot synthesis, while seemingly straightforward, involves a cascade of in-situ reactions.[2]
Reactants and Reagents
| Reactant/Reagent | Role | Common Examples |
| Aromatic Nitrile | Provides the aryl side groups of the DPP core. | Benzonitrile, 4-Chlorobenzonitrile, 2-Thiophenecarbonitrile |
| Dialkyl Succinate | Forms the central pyrrolopyrrole backbone. | Diethyl succinate, Diisopropyl succinate |
| Strong Base | Deprotonates the succinate ester, initiating the reaction cascade. | Sodium tert-amylate, Sodium tert-butoxide |
| Solvent | Provides the reaction medium. | tert-Amyl alcohol, Toluene, or solvent-free conditions[2] |
The Step-by-Step Reaction Mechanism
The formation of the DPP pigment proceeds through a multi-step mechanism, as detailed below.[2] The causality behind each step is crucial for understanding how to optimize the reaction and control the formation of by-products.
Step 1: Enolate Formation
The reaction is initiated by the deprotonation of the α-carbon of the dialkyl succinate by a strong base, typically a sodium alkoxide, to form a reactive enolate. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions like saponification of the ester.
Step 2: Nucleophilic Attack on the Nitrile
The succinate enolate acts as a nucleophile and attacks the electrophilic carbon of the aromatic nitrile. This addition reaction forms an imino anion intermediate.
Step 3: First Intramolecular Cyclization (Lactam Formation)
The imino anion then undergoes an intramolecular cyclization by attacking one of the ester carbonyl groups. This step results in the formation of a five-membered pyrrolinone ring, a key structural motif of the DPP core.
Step 4: Second Deprotonation and Condensation
A second molecule of the strong base deprotonates the remaining α-carbon of the succinate moiety. This newly formed enolate then attacks a second molecule of the aromatic nitrile.
Step 5: Second Intramolecular Cyclization
Similar to the first cyclization, the resulting intermediate undergoes a second intramolecular cyclization to form the second pyrrolinone ring, thus completing the fused bicyclic DPP core.
Step 6: Tautomerization and Protonation
The final steps involve tautomerization to the more stable diketo form and subsequent protonation during workup to yield the final, insoluble DPP pigment.
Critical Reaction Conditions and Their Impact
The synthesis of DPP pigments is highly sensitive to the reaction conditions. Anhydrous conditions are paramount, as the presence of water can lead to the hydrolysis of the ester and the deactivation of the strong base. The choice of solvent is also crucial; high-boiling point, inert solvents are often preferred.[8] Interestingly, a solvent-free synthesis has been developed, which offers environmental and cost benefits.[2] The reaction temperature is typically elevated to drive the reaction to completion.
Common By-products and Their Formation
The primary by-products in DPP synthesis are aldehydes and dialkyl succinyl succinates.[2] The aldehyde can form via a hydride transfer from the tertiary alcohol solvent to the nitrile. The dialkyl succinyl succinate is a result of the Dieckmann self-condensation of the dialkyl succinate.[2] Careful control of reaction conditions can minimize the formation of these impurities.
Expanding the DPP Landscape: Synthetic Modifications
The inherent insolubility of the parent DPP pigments limits their application in many areas. To overcome this, a variety of synthetic modifications have been developed.
N-Alkylation and N-Arylation for Enhanced Solubility
The most common strategy to improve the solubility of DPPs is the alkylation or arylation of the nitrogen atoms of the lactam rings.[6][7][9] This is typically achieved by reacting the DPP pigment with an alkyl or aryl halide in the presence of a base.[6] This modification disrupts the intermolecular hydrogen bonding, leading to significantly improved solubility in organic solvents.[1]
Synthesis of Asymmetric DPP Derivatives
The classical one-pot synthesis yields symmetrical DPPs with identical aryl groups. However, there is growing interest in asymmetric DPPs, where the two aryl flanking groups are different.[10][11] These are typically synthesized through a two-step route involving the condensation of a thienyl pyrrolinone ester with an aromatic nitrile.[10] This approach allows for finer control over the electronic properties of the resulting molecule.
Functionalization through Cross-Coupling Reactions
For further functionalization, DPP derivatives bearing halogenated aryl groups can be used in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[12][13] This allows for the introduction of a wide range of functional groups, enabling the synthesis of complex DPP-based materials for advanced applications.[12]
Experimental Protocol: Synthesis of a Symmetrical Diaryl-DPP
The following is a representative experimental protocol for the synthesis of a symmetrical diaryl-DPP, based on established literature procedures.
Materials:
-
Aromatic nitrile (2.0 eq)
-
Diethyl succinate (1.0 eq)
-
Sodium tert-amylate (2.2 eq)
-
Anhydrous tert-amyl alcohol (solvent)
-
Methanol
-
Water
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous tert-amyl alcohol to prepare sodium tert-amylate in situ.
-
To the freshly prepared sodium tert-amylate solution, add the aromatic nitrile and diethyl succinate.
-
Heat the reaction mixture to reflux (typically around 100-120 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and quench the excess sodium alkoxide by the careful addition of methanol, followed by water.
-
The precipitated crude DPP pigment is collected by filtration, washed extensively with methanol and water, and then dried under vacuum.
-
For purification, the crude pigment can be recrystallized from a high-boiling point solvent or subjected to Soxhlet extraction.
Conclusion and Future Outlook
The synthesis of diketopyrrolopyrrole pigments, born from a serendipitous discovery, has evolved into a robust and versatile area of chemical research. The core mechanism, a base-catalyzed condensation, is now well-understood, allowing for the rational design and synthesis of a vast library of DPP derivatives. The ability to tune the properties of the DPP core through N-substitution and functionalization of the aryl side groups has been instrumental in their adoption in high-tech applications. As the demand for high-performance organic materials continues to grow, the development of more sustainable and efficient synthetic routes, such as solvent-free methods, will be a key area of future research. The fundamental understanding of the DPP synthesis mechanism presented in this guide will undoubtedly continue to empower scientists to create the next generation of brilliant and functional materials.
References
- 1. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. jetir.org [jetir.org]
- 6. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards more sustainable synthesis of diketopyrrolopyrroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01564D [pubs.rsc.org]
- 11. [PDF] Synthesis of fully asymmetric diketopyrrolopyrrole derivatives | Semantic Scholar [semanticscholar.org]
- 12. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Foreword: The Archetype of Modern High-Performance Pigments
An In-Depth Technical Guide to C.I. Pigment Red 254
C.I. This compound (PR 254) represents a landmark achievement in industrial organic chemistry. Since its introduction in 1986, this brilliant mid-shade red has become an industry benchmark, prized for a combination of vivid color, exceptional durability, and thermal stability that few other organic pigments can match.[1] Belonging to the diketopyrrolopyrrole (DPP) family, PR 254 was born from a serendipitous discovery in the 1970s and has since displaced less stable and more toxic heavy-metal-based pigments in the most demanding applications.[2][3][4] Its utility extends from high-end automotive coatings to robust engineering plastics and specialty inks.[5][6][7]
For researchers and material scientists, PR 254 is more than just a colorant. Its rigid, planar, and electron-deficient heterocyclic core has become a foundational building block in the development of novel materials with advanced optoelectronic properties, finding use in organic electronics, solar cells, and fluorescent probes.[8][9] This guide provides a detailed technical exploration of the core physical and chemical properties that underpin the remarkable performance of this compound, offering insights for both industrial formulation and fundamental research.
Chemical Identity and Core Physical Properties
This compound is identified by its systematic IUPAC name, 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[10][11][12] Its identity is unequivocally established by its CAS Registry Number, 84632-65-5.[12][13][14] The pigment's fundamental properties are summarized in the table below. A key characteristic is its extremely low solubility in common organic solvents and water, a direct consequence of its highly crystalline and strongly hydrogen-bonded structure.[2][10][15] This insolubility is fundamental to its performance as a pigment, preventing it from bleeding or migrating within a substrate.[10]
| Property | Value | Source(s) |
| C.I. Name | This compound | [1][4][13] |
| C.I. Number | 56110 | [11][14][16] |
| CAS Number | 84632-65-5 | [12][13][14] |
| Molecular Formula | C₁₈H₁₀Cl₂N₂O₂ | [11][12] |
| Molecular Weight | 357.19 g/mol | [11][12][14] |
| Appearance | Bright Red Powder | [17][18] |
| Shade | Neutral to slightly bluish-red | [6][10] |
| Melting Point | > 300 °C | [17] |
| Density | ~1.5 - 1.62 g/cm³ | [18][19] |
| Oil Absorption | 35-52 ml/100g | [19][20][21] |
| Water Solubility | Very Low (<1 ppm) | [10][15][22] |
Molecular Architecture and Supramolecular Structure
The exceptional stability of PR 254 is rooted in its molecular and crystal structure. The core of the molecule is a fused bicyclic lactam system known as diketopyrrolopyrrole (DPP), which is inherently electron-deficient.[9] This core is symmetrically substituted at the 3 and 6 positions with 4-chlorophenyl groups.
Caption: Molecular Structure of this compound.
X-ray powder diffraction studies have revealed the precise solid-state arrangement.[10][23] The molecule is nearly planar, with only a small dihedral angle of about 11.1° between the phenyl rings and the central pyrrole rings.[10] This planarity facilitates strong intermolecular π-π stacking. Crucially, the crystal structure is dominated by a network of intermolecular N-H···O hydrogen bonds that link adjacent molecules into chains.[10][23] These strong, directional interactions, combined with π-π stacking, create a tightly packed and robust crystal lattice, explaining the pigment's high thermal stability and very low solubility.[2][10]
Furthermore, PR 254 is known to exhibit polymorphism, existing in different crystal phases (e.g., alpha and beta) which can have different shades and physical properties.[17]
Synthesis Pathway
The commercial synthesis of DPP pigments like PR 254 is a landmark in industrial chemistry. The most common method involves the base-catalyzed condensation of a substituted aromatic nitrile with a dialkyl succinate, typically diethyl or diisopropyl succinate.[8][9] The reaction proceeds in a 2:1 molar ratio of nitrile to succinate. A strong base, such as sodium tert-amoxide, is required to deprotonate the α-carbons of the succinate, initiating the reaction cascade.
Caption: General workflow for the synthesis of this compound.
The mechanism involves the formation of a mono-condensation/mono-cyclization intermediate which then reacts with a second mole of the nitrile to form the fused DPP ring system.[3] While the traditional synthesis is performed in high-boiling inert solvents, newer solvent-free technologies have been developed to improve efficiency and reduce environmental impact.[3]
Spectroscopic Profile
The spectroscopic signature of PR 254 is a direct reflection of its conjugated π-electron system. Quantum chemical calculations and experimental data provide a detailed picture of its electronic and vibrational properties.[24][25][26]
| Spectroscopy Type | Key Features | Wavenumber / Wavelength (λmax) |
| UV-Vis | Strong absorption in the visible region corresponding to π-π* transitions of the conjugated DPP core. | ~482 nm, ~520 nm (in DMSO)[17] |
| FTIR | N-H stretching vibrations from the lactam rings. | ~3436 cm⁻¹[17] |
| C=O (amide I) stretching of the lactam carbonyl groups. | ~1635 cm⁻¹[17] | |
| C-N stretching vibrations. | ~1392, ~1169 cm⁻¹[17] | |
| ¹H NMR (DMSO-d₆) | Aromatic protons of the chlorophenyl rings. | δ ~7.65 ppm (d), ~7.87 ppm (d)[17] |
The strong absorption in the green-yellow region of the visible spectrum is responsible for the pigment's brilliant red appearance. The exact position of the absorption maxima can be influenced by the solvent and the pigment's solid-state crystal packing.[17][24]
Performance Characteristics and Physicochemical Stability
PR 254 is classified as a high-performance pigment due to its outstanding fastness properties. It exhibits exceptional resistance to degradation from light, heat, and chemical exposure, making it suitable for applications requiring long-term durability, such as automotive OEM finishes.[1][5][10]
| Fastness Property | Rating / Value | Significance & Rationale |
| Lightfastness | 8 (Excellent) | The highest rating on the Blue Wool Scale, indicating minimal fading upon prolonged UV exposure. The stable DPP core dissipates energy effectively.[1][18][20] |
| Weather Fastness | Excellent | Retains color and gloss in outdoor environments, crucial for automotive and architectural coatings.[5][10] |
| Heat Resistance | 300 °C (in HDPE) | Can withstand high processing temperatures used in engineering plastics without degradation or color change.[1][7][20] |
| Acid Resistance | 5 (Excellent) | Stable in acidic environments.[7][18][20] |
| Alkali Resistance | 5 (Excellent) | Stable in alkaline environments.[7][18][20] |
| Solvent Resistance | Excellent | Insoluble in common solvents like alcohols, esters, and ketones, preventing bleeding.[1][20] |
| Migration Resistance | 5 (Excellent) | Does not migrate from the plastic or coating matrix, which is critical for layered applications.[5][20][21] |
Applications: From Industrial Coloration to Advanced Materials
The primary market for this compound is in applications where high performance is non-negotiable. Its unique combination of properties makes it a versatile choice across several demanding sectors.
Caption: Relationship between PR 254 properties and its key applications.
-
Coatings: PR 254 is a cornerstone pigment for automotive OEM and refinish coatings, providing brilliant, durable red shades.[1][5][6][20] It is also used in high-grade industrial and powder coatings.[5][18]
-
Plastics: Its exceptional heat stability allows it to be used in a wide range of polymers processed at high temperatures, including polyolefins, PVC, ABS, and polyamides.[1][5][7][20]
-
Inks: It delivers color accuracy and fine dispersion in high-quality printing inks for packaging and specialty printing.[5][18]
-
Research & Development: The DPP core of PR 254 is a valuable scaffold for creating new functional materials. By modifying the parent structure, scientists have developed derivatives for use in organic field-effect transistors (OFETs), photovoltaic devices, and biomedical imaging.[2][8][9]
Toxicological and Safety Profile
From a toxicological standpoint, this compound is considered to have a favorable safety profile, particularly when compared to heavy-metal pigments like cadmium reds.[4]
-
Acute Toxicity: Studies indicate that it is virtually nontoxic after single ingestion, dermal contact, or inhalation.[27] The oral LD50 in rats is > 5,000 mg/kg.[27]
-
Irritation: It is generally considered non-irritating to the skin and eyes.[27] However, as with any fine powder, inhalation of dust should be minimized to avoid potential respiratory tract irritation.[28][29]
-
Sensitization: Animal studies have not observed skin sensitizing effects.[27]
-
Handling: Standard industrial hygiene practices should be followed, including using adequate ventilation and avoiding dust generation.[27][28] For laboratory use, handling in a chemical fume hood and using personal protective equipment (gloves, safety goggles) is recommended.[28]
Standardized Experimental Protocols
The following are generalized protocols for the characterization of this compound. Researchers should adapt these methods based on available instrumentation and specific analytical goals.
Protocol 8.1: UV-Visible Spectroscopy (Diffuse Reflectance)
This protocol is for analyzing the pigment in its native powder form.
-
Instrumentation: A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere) is required.
-
Baseline Correction: Record a baseline spectrum using a high-reflectance standard, such as barium sulfate (BaSO₄) or a calibrated white tile, across the desired wavelength range (e.g., 200-800 nm).
-
Sample Preparation: Loosely pack the dry PR 254 powder into the sample holder, ensuring a smooth, even surface that is level with the holder's rim.
-
Data Acquisition: Place the sample holder in the spectrophotometer and record the reflectance spectrum (R).
-
Data Processing: For analysis, the reflectance data is often converted to absorbance values or Kubelka-Munk units (F(R) = (1-R)² / 2R) to linearize the relationship with pigment concentration.[30] Identify the wavelengths of maximum absorption (λₘₐₓ).
Protocol 8.2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This method provides information on the functional groups and molecular vibrations.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This spectrum will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the dry PR 254 powder directly onto the center of the ATR crystal.
-
Data Acquisition: Use the ATR pressure clamp to apply firm, consistent contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is common practice to improve the signal-to-noise ratio.[30]
-
Data Analysis: Identify the characteristic peaks corresponding to N-H, C=O, and other key functional groups as listed in Table 2.
Protocol 8.3: Thermal Stability Assessment (Plastics)
This protocol determines the pigment's suitability for high-temperature polymer processing.
-
Material Preparation: Prepare a masterbatch by dispersing a known concentration of PR 254 (e.g., 1%) into a polymer resin (e.g., HDPE).
-
Processing: Extrude or injection mold the pigmented polymer at a series of increasing temperatures (e.g., 240°C, 260°C, 280°C, 300°C), with a consistent dwell time at each temperature (e.g., 5 minutes).
-
Color Measurement: Allow the molded samples to cool. Use a calibrated colorimeter or spectrophotometer to measure the CIELAB color values (L, a, b*) of each sample.
-
Analysis: Calculate the total color difference (ΔE) between the sample processed at the lowest temperature and those processed at higher temperatures. The heat stability is defined as the maximum temperature at which the pigment shows no significant color change (e.g., ΔE < 1.0).
References
- 1. zeyachem.net [zeyachem.net]
- 2. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. chsopensource.org [chsopensource.org]
- 5. Applications of this compound (PR254) | High-Performance Pigment by Flying Colors & Fineland Chem | Fineland Chem [finelandchem.com]
- 6. Page loading... [guidechem.com]
- 7. ispigment.com [ispigment.com]
- 8. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C18H10Cl2N2O2 | CID 174375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
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- 16. Interactive IRUG Spectrum | IRUG [irug.org]
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Pigment Red 254 discovery and historical development
An In-Depth Technical Guide to Pigment Red 254: From Serendipitous Discovery to a High-Performance Standard
Abstract
This compound (PR254), a diketopyrrolopyrrole (DPP) pigment, represents a cornerstone of high-performance organic pigments. Its discovery was a landmark event, providing a brilliant, opaque, and exceptionally durable red that solved long-standing stability issues prevalent with previous red pigments. This guide details the serendipitous discovery of the DPP chromophore, its subsequent development and commercialization by Ciba-Geigy, its chemical synthesis, and the physicochemical properties that underpin its remarkable performance. We will explore its molecular and crystal structure, which imparts its signature lightfastness, thermal stability, and chemical resistance, and trace its historical impact, particularly within the automotive industry. This document serves as a comprehensive technical resource for researchers and scientists on the chemistry, history, and application of this pivotal colorant.
Introduction: The Quest for a Perfect Red
Historically, formulating a vibrant, durable red color has been a significant challenge in pigment chemistry. For centuries, artists and industries relied on pigments that, while brilliant, suffered from significant drawbacks. Cadmium reds, introduced in the early 20th century, offered high chroma and opacity but were prone to fading and chalking upon prolonged exposure to UV light and weather.[1] Furthermore, the toxicity associated with cadmium-based compounds presented considerable environmental and safety concerns. The coatings industry, particularly automotive manufacturing, required a red pigment that could withstand harsh environmental conditions, high-temperature baking processes, and chemical exposure without degradation. This pressing need set the stage for a revolutionary discovery that would redefine the standards for high-performance red pigments.
A Fortuitous Discovery: The Birth of the DPP Chromophore
The journey of this compound begins not in a corporate R&D lab focused on paints, but in an academic setting with an entirely different goal. In 1974, Chemistry Professor Donald G. Farnum at Michigan State University was attempting to synthesize a new chemical compound when the experiment failed to yield the desired product.[1][2] Instead, it left behind a brilliantly colored red residue in the reaction flask. This residue was the first synthesized diketopyrrolopyrrole (DPP) chromophore, the core of what would become this compound.[3][4] Farnum documented the discovery but did not immediately recognize its immense potential as a highly stable pigment.[1][2] The discovery remained a scientific curiosity until it was re-investigated by researchers who understood its industrial potential.
From Academia to Industry: Ciba-Geigy's Pioneering Development
The latent potential of the DPP system was eventually recognized and unlocked by Ciba-Geigy (now part of BASF), a company with deep expertise in pigment technology.[3][5] Their researchers revisited Farnum's work and developed an efficient, large-scale manufacturing process, transforming the laboratory curiosity into a commercially viable product.[3] This culminated in Ciba-Geigy patenting a manufacturing process for this compound in 1983.[1]
The commercial introduction of PR254, often under the trade name Irgazin DPP Red, was a watershed moment for the coatings and plastics industries.[6][7] Its performance far surpassed existing red pigments, particularly in the demanding automotive sector.[3] Before PR254, red automotive paints were notorious for fading over time.[1] The new DPP pigment offered a completely lightfast and stable solution, leading to its adoption by high-end automotive brands and earning it the moniker "Ferrari Red."[1][8] For the duration of its patent, Ciba-Geigy commanded a high price for this revolutionary pigment, reflecting its unparalleled performance and the significant R&D investment.[1]
Historical Development Workflow
Caption: Historical timeline of this compound's development.
Chemical Synthesis and Structure
This compound is chemically known as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[9][10][11] Its molecular structure is characterized by a central, symmetrical diketopyrrolopyrrole core flanked by two 4-chlorophenyl groups.
The synthesis is a condensation reaction that can be completed in a single reactor.[12] The process generally involves the reaction of a substituted benzonitrile with a dialkyl succinate in the presence of a strong base.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative synthesis based on established chemical literature.[12][13][14]
Materials:
-
p-Chlorobenzonitrile
-
Diethyl succinate or Diisopropyl succinate
-
Sodium metal
-
tert-Amyl alcohol (solvent)
-
Ferric chloride (catalyst, optional)
-
Deionized water
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Preparation of Sodium tert-Amyl Oxide: Under a protective nitrogen atmosphere, add metallic sodium to dry tert-amyl alcohol in a reaction kettle equipped with a stirrer and reflux condenser. Heat the mixture to reflux (approx. 100-120°C) for several hours to ensure the complete formation of the sodium tert-amyl oxide solution.[12][14]
-
Addition of Reactants: Cool the solution to approximately 90°C. Add p-chlorobenzonitrile and stir until it is completely dissolved.[12][13]
-
Condensation Reaction: Slowly add diethyl succinate dropwise to the reaction mixture while maintaining the temperature.[13] The controlled addition is critical for managing the exothermic reaction and ensuring high yield. After the addition is complete, the mixture is held at an elevated temperature (e.g., 100-120°C) for 2-5 hours to drive the condensation and ring-closing reaction to completion.[12][15]
-
Hydrolysis and Precipitation: The resulting condensed material is added to deionized water for hydrolysis. This step precipitates the crude this compound.[12]
-
Purification: The precipitated solid is filtered. The filter cake is washed thoroughly with methanol and water to remove unreacted starting materials, byproducts, and residual solvent.[13]
-
Drying: The purified pigment is dried in a vacuum oven at 80°C to yield the final product as a brilliant red powder.[13]
Chemical Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Physicochemical Properties and Performance
The exceptional performance of PR254 is a direct result of its unique molecular and crystal structure. X-ray diffraction studies reveal that the molecule is centrosymmetric and planar, with a slight dihedral angle between the benzene and pyrrole rings.[9][10][11] In the solid state, the molecules are tightly packed and linked by strong intermolecular N—H⋯O hydrogen bonds, forming chains.[10] These chains are further stabilized by π–π stacking interactions between adjacent aromatic rings.[3][11] This robust, highly ordered crystal lattice is responsible for the pigment's very low solubility and outstanding stability.[3][11]
The key performance characteristics are summarized below:
| Property | Value / Rating | Significance |
| Colour Index | This compound (56110) | Standardized industry identifier.[7] |
| Chemical Class | Diketopyrrolopyrrole (DPP) | Defines the core chromophore.[16] |
| Appearance | Bright, medium-shade red powder | Provides a clean, vibrant red color with a slightly bluish undertone in tints.[11][17] |
| Lightfastness (BWS) | 8 (Excellent) | Maximum rating on the Blue Wool Scale, indicating minimal fading on UV exposure.[16][18][19] |
| Heat Stability | 300°C (in HDPE for 5 min) | Allows for use in high-temperature processing of plastics like polyolefins and PVC.[1][18][19] |
| Weather Fastness | Excellent | Crucial for durable outdoor applications, especially automotive topcoats.[20][11] |
| Chemical Resistance | 5 (Excellent) | Highly resistant to acids, alkalis, and common organic solvents.[16][21] |
| Migration Resistance | 5 (Excellent) | Does not bleed or migrate in plasticized systems, ensuring color integrity.[18] |
| Opacity | Medium to High | Provides good hiding power, valuable for coatings applications.[6][16] |
Conclusion
This compound stands as a testament to the interplay of serendipity and industrial innovation. From an unexpected result in a university laboratory, it was transformed through targeted research and development into one of the most important high-performance pigments of the modern era. Its discovery solved a critical, long-standing problem in the color industry, particularly for automotive coatings, by providing a red with unmatched durability. The story of PR254 is a powerful example of how fundamental chemical discovery, when paired with insightful industrial application, can lead to transformative materials that set new benchmarks for performance and quality.
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Maximizing Signal: A Senior Application Scientist's Guide to the Quantum Yield of DPP-Based Fluorescent Probes
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Diketopyrrolopyrrole (DPP) dyes have emerged as a powerhouse class of fluorophores, prized for their exceptional photophysical properties, including high fluorescence quantum yields (Φf), excellent photostability, and tunable emission in the long-wavelength regions of the spectrum.[1][2][3] These characteristics make them ideal candidates for demanding applications in biological imaging, diagnostics, and drug development.[1][4][5] The fluorescence quantum yield is the single most critical parameter defining a probe's performance, as it quantifies the efficiency of converting absorbed light into a measurable fluorescent signal.[6][7] This guide provides researchers with the foundational theory, practical methodologies, and field-proven insights required to accurately measure and interpret the quantum yield of DPP-based probes, ensuring the generation of robust and reproducible data.
Chapter 1: The Photophysical Foundation of Quantum Yield
To master the measurement of quantum yield, one must first understand the competing photophysical processes that dictate a molecule's fate after it absorbs a photon. When a fluorophore like a DPP probe absorbs light, an electron is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂).[6][8] The molecule does not remain in this high-energy state for long. It must dissipate this excess energy to return to the ground state through several competing pathways, as illustrated by the Jablonski diagram.
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed.[9][10][11] It is a measure of the probability that an excited molecule will return to the ground state via fluorescence rather than any other deactivation mechanism.[6][9]
This relationship is mathematically expressed as:
Φf = kf / (kf + kₙᵣ)
Where:
-
kf is the rate constant of radiative decay (fluorescence).
-
kₙᵣ is the sum of the rate constants for all non-radiative decay pathways.[10]
The primary non-radiative pathways that compete with fluorescence are:
-
Internal Conversion (IC): A radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀), where energy is lost as heat.[11]
-
Intersystem Crossing (ISC): A radiationless transition between electronic states of different spin multiplicities (e.g., S₁ → T₁), which can lead to phosphorescence or non-radiative decay from the triplet state.[12][13]
-
External Conversion & Quenching: Energy loss due to interactions with the surrounding solvent or other molecules (quenchers) like dissolved oxygen.[14]
A high quantum yield (approaching 1.0 or 100%) indicates that fluorescence is the dominant de-excitation pathway, resulting in a bright, efficient probe.[10]
Caption: Key electronic transitions and decay pathways for a fluorophore.
Chapter 2: Critical Factors Influencing DPP Probe Quantum Yield
The quantum yield of a DPP probe is not an immutable constant. It is highly sensitive to a range of intrinsic and extrinsic factors. Understanding these factors is paramount for both designing new probes and ensuring accurate measurements.
-
Molecular Structure: The core DPP scaffold is an electron-deficient acceptor. Flanking this core with electron-donating aromatic groups (like thiophene, furan, or benzene) creates a donor-acceptor-donor (D-A-D) structure.[15] The nature and electronic properties of these flanking groups, as well as substituents on the lactam nitrogens, profoundly impact the electronic structure and, consequently, the balance between radiative and non-radiative decay rates.[16][17] For instance, extending π-conjugation can shift emission to the near-infrared (NIR) but may also introduce new non-radiative decay pathways if molecular rigidity is not maintained.[18]
-
Solvent Environment: The polarity of the solvent can significantly alter the quantum yield. For D-A-D type DPP probes, increasing solvent polarity can sometimes stabilize a charge-transfer excited state, which may enhance non-radiative decay and lower the quantum yield.[19] The refractive index (η) of the solvent also directly enters the quantum yield calculation in the relative measurement method.[9][20]
-
Aggregation and Concentration: Many conventional dyes suffer from aggregation-caused quenching (ACQ), where π–π stacking interactions at high concentrations or in aggregated states create non-emissive pathways, drastically reducing the quantum yield.[19] While this can be a concern, some DPP derivatives are specifically designed to exhibit aggregation-induced emission (AIE), where restricted intramolecular motion in the aggregated state blocks non-radiative decay channels and "turns on" fluorescence—a highly desirable trait for imaging applications.[2][19] Even in solution, high concentrations can lead to self-quenching, where an excited fluorophore is deactivated upon collision with a ground-state molecule of the same type.[9]
Table 1: Representative Quantum Yields of DPP Derivatives
| DPP Derivative Structure | Solvent | Max Emission (nm) | Quantum Yield (Φf) | Key Feature |
| N,N'-Dibenzyl-DPP | Chloroform | ~530 | 0.88 | High fluorescence reference[21] |
| Pentafluorophenyl-DPP derivatives | DMF | 500 - 520 | 0.66 - 0.83 | Highly fluorescent core[21] |
| Water-soluble NIR-DPP | Intracellular | >650 | 0.34 | NIR emission for bioimaging[4][22] |
| Thiophene-flanked DPP | Chloroform | ~615 | 0.7 - 0.9 | Common high-yield scaffold[15][18] |
Chapter 3: A Validated Protocol for Relative Quantum Yield Measurement
While absolute quantum yield determination using an integrating sphere offers a direct measurement, it requires specialized equipment.[23][24] The most common, reliable, and accessible method is the comparative (or relative) method, which measures the fluorescence of the unknown sample against a well-characterized standard of known quantum yield.[9][11][12][25]
The underlying principle is that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields, after correcting for the solvent's refractive index.[9]
The governing equation is:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the unknown sample and the standard, respectively.[9]
The use of a gradient plot instead of a single-point measurement is crucial. This approach provides a more accurate and self-validating system by ensuring that the relationship between absorbance and emission is linear over a range of concentrations, thereby minimizing errors from inner filter effects and concentration-dependent phenomena.[12][25]
Caption: Step-by-step experimental workflow for the comparative method.
Detailed Step-by-Step Methodology
1. Selection of a Suitable Reference Standard
-
Causality: The choice of standard is the most critical step, as its quantum yield value is the basis for your calculation.[26] An inappropriate standard introduces significant systematic error.
-
Protocol:
-
Choose a standard whose absorption and emission spectra overlap as much as possible with your DPP probe. This minimizes wavelength-dependent errors from the instrument's optics and detectors.[20]
-
Select a standard that is soluble in the same solvent as your sample to eliminate the need for the refractive index correction (ηₓ² / ηₛₜ² becomes 1).[27]
-
The standard should be photochemically stable and its quantum yield should be independent of the excitation wavelength in the intended operating range.[26]
-
Quinine sulfate was a historical standard, but its QY is now known to be temperature-dependent. Quinine in 0.1M perchloric acid (Φ = 0.60) is a more reliable choice.[10]
-
Table 2: Common Quantum Yield Standards
| Standard | Solvent | Excitation λ (nm) | Emission Max (nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.58[12] |
| Fluorescein | 0.1 M NaOH | 496 | 520 | 0.95[12] |
| Rhodamine 6G | Ethanol | 488 | 530 | 0.94[10] |
| Rhodamine B | Water | 514 | 575 | 0.31[12] |
| Cresyl Violet | Methanol | 580 | 620 | 0.53[12] |
2. Sample Preparation
-
Causality: To prevent the inner filter effect and self-quenching, measurements must be performed in a regime where absorbance is linearly proportional to concentration.[9][11]
-
Protocol:
-
Use spectrograde, high-purity solvents to avoid fluorescence from impurities.
-
Prepare stock solutions of your DPP probe and the chosen standard.
-
From the stocks, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.02 to 0.1.[9][25] Never exceed an absorbance of 0.1 in a standard 10 mm cuvette.[9][12]
-
3. Absorbance and Fluorescence Measurements
-
Causality: The core assumption of the method is that the instrumental conditions are identical for the sample and standard, ensuring that any difference in measured signal is due to intrinsic photophysical properties, not measurement artifacts.[10]
-
Protocol:
-
Set Spectrofluorometer Parameters: Choose an excitation wavelength where both the sample and standard have significant absorbance. Set the excitation and emission slit widths. Use narrower excitation slits to minimize the excitation bandwidth and wider emission slits to maximize signal if needed.[20] These settings MUST remain constant for all subsequent measurements.
-
Record Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for every prepared solution (sample and standard). Note the precise absorbance value at the chosen excitation wavelength.
-
Record Fluorescence: For each solution, record the fully corrected fluorescence emission spectrum. Ensure the entire emission peak is captured.[20] Remember to also record a spectrum for a solvent blank.
-
Data Processing: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum. Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-corrected spectrum.[9][12]
-
4. Data Analysis and Calculation
-
Causality: A plot of integrated fluorescence intensity versus absorbance provides a robust validation of the data's quality. The slope of this line (the gradient) is a more reliable measure than any single point.[9][25]
-
Protocol:
-
For both the DPP probe and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Perform a linear regression (fit a straight line) for both data sets. The R² value should be >0.99, confirming a linear relationship and validating the experiment.
-
The slope of the line is the gradient (Grad) for the sample (Gradₓ) and the standard (Gradₛₜ).
-
Insert the calculated gradients, the known quantum yield of the standard (Φₛₜ), and the refractive indices of the solvents (if different) into the primary equation to calculate the quantum yield of your DPP probe (Φₓ).
-
Chapter 4: Interpreting Results and Ensuring Trustworthiness
A calculated number is only as reliable as the experiment that produced it. An error of ±10% is considered normal for this method.[9] If your results deviate significantly or if the gradient plot is non-linear, troubleshoot the following common sources of error:
-
Inner Filter Effects: Absorbance was too high (>0.1). Remake dilutions.
-
Standard Degradation: Ensure your standard is fresh and has been stored correctly.
-
Solvent Impurities: Use fresh, spectrograde solvent.
-
Instrumental Drift: Ensure the lamp and detectors are stable. Re-run the standard periodically during a long experiment.
-
Inconsistent Geometry: Ensure the cuvette is placed in the holder identically for every measurement.
When reporting your final quantum yield value, always include the standard used, its literature quantum yield, the solvent, and the excitation wavelength. This transparency is essential for the scientific community to evaluate and reproduce your findings.
References
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- 2. mdpi.com [mdpi.com]
- 3. Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 5. Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horiba.com [horiba.com]
- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Energy Diagram - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. static.horiba.com [static.horiba.com]
- 12. iss.com [iss.com]
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- 16. researchgate.net [researchgate.net]
- 17. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 21. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 23. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. edinst.com [edinst.com]
An In-depth Technical Guide to the Alpha and Beta Crystalline Phases of C.I. Pigment Red 254
Executive Summary
C.I. Pigment Red 254 (PR 254), a cornerstone of the high-performance diketopyrrolopyrrole (DPP) pigment class, is renowned for its exceptional durability, thermal stability, and vibrant red hue.[1][2] Its performance, however, is not solely a function of its molecular structure but is critically dependent on its solid-state arrangement, or polymorphism. PR 254 primarily exists in two distinct crystalline forms: the alpha (α) and beta (β) phases.[3][4] These polymorphs, while chemically identical, exhibit significant differences in their crystallographic, optical, and thermal properties, which in turn dictate their suitability for specific high-stakes applications such as automotive coatings and advanced polymers.[4][5] This guide provides a detailed technical examination of the α and β phases, outlining their structural differences, comparative performance attributes, and the rigorous analytical methodologies required for their definitive characterization. We will explore the causal relationships between synthesis conditions and phase formation and present validated experimental protocols to empower researchers in controlling and identifying these critical crystalline forms.
Introduction to C.I. This compound: A High-Performance Chromophore
Chemical Identity: C.I. This compound is chemically identified as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[5][6] It belongs to the diketopyrrolopyrrole (DPP) family, a class of pigments discovered in the 1970s that set new benchmarks for performance.[7]
Core Molecular & Supramolecular Structure: The remarkable stability of DPP pigments is rooted in their molecular and crystal structures. The planarity of the bicyclic lactam core, coupled with strong intermolecular N—H···O hydrogen bonds and π-π stacking interactions between adjacent molecules, creates a highly robust and tightly packed crystal lattice.[6][7][8] This architecture is the primary reason for PR 254's low solubility and outstanding resistance to heat, light, and chemical attack.[5][9]
The Significance of Polymorphism: Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical phenomenon in materials science. For pigments, different polymorphs of the same molecule can lead to dramatic variations in color, tinctorial strength, opacity, and rheological behavior.[3] In the case of PR 254, understanding and controlling the formation of the α and β phases is paramount to achieving desired performance outcomes in final applications.
References
- 1. zeyachem.net [zeyachem.net]
- 2. ispigment.com [ispigment.com]
- 3. sid.ir [sid.ir]
- 4. Identification of α-phase crystallization this compound in artist's paints by powder x-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
The Cornerstone of Performance: An In-depth Technical Guide to Intermolecular Hydrogen Bonding in Diketopyrrolopyrrole (DPP) Pigments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diketopyrrolopyrrole (DPP) pigments, renowned for their brilliant colors and exceptional stability, have transcended their traditional applications in paints and plastics to become pivotal materials in the advancement of organic electronics.[1][2][3][4] At the heart of their remarkable properties lies a fundamental, yet complex, network of intermolecular hydrogen bonds. This technical guide provides a comprehensive exploration of the critical role of N-H···O=C hydrogen bonding in dictating the supramolecular architecture and, consequently, the physicochemical properties of DPP pigments. We will delve into the profound influence of these non-covalent interactions on crystal packing, solubility, and photophysical characteristics, offering insights into how modulating these bonds can tailor material performance for advanced applications. This guide serves as an essential resource for researchers and professionals seeking to understand and harness the power of hydrogen bonding in the design of next-generation DPP-based materials.
The DPP Core: A Hub of Intermolecular Hydrogen Bonding
The inherent properties of Diketopyrrolopyrrole (DPP) pigments are intrinsically linked to their molecular structure. The core of a DPP molecule features a bicyclic lactam structure containing two amide (N-H) groups and two carbonyl (C=O) groups.[1][5] This arrangement provides the perfect geometry for the formation of strong, directional intermolecular hydrogen bonds between the hydrogen atom of the N-H group of one molecule and the oxygen atom of the C=O group of a neighboring molecule.[1][5] This N-H···O=C interaction is the primary non-covalent force governing the self-assembly of DPP molecules in the solid state.
These hydrogen bonds, in concert with π-π stacking interactions between the aromatic cores, create a highly ordered and stable crystal lattice.[6][7] This robust three-dimensional network is the cornerstone of the high thermal and photostability for which DPP pigments are known.[2][4] The planarity of the DPP core further facilitates close molecular packing, maximizing the effectiveness of both hydrogen bonding and π-π stacking.[1]
The Profound Impact of Hydrogen Bonding on DPP Pigment Properties
The extensive network of intermolecular hydrogen bonds is not merely a structural feature; it is a key determinant of the bulk properties of DPP pigments, profoundly influencing their solubility, crystal structure, and optoelectronic behavior.
Solubility and Processability: The Double-Edged Sword of Hydrogen Bonding
One of the most significant consequences of strong intermolecular hydrogen bonding is the characteristically low solubility of DPP pigments in common organic solvents.[1][5][8][9] The substantial energy required to disrupt the robust hydrogen-bonded network makes it difficult for solvent molecules to effectively solvate individual DPP molecules. This low solubility, while advantageous for applications requiring high stability and bleed resistance (e.g., automotive paints), presents a considerable challenge for solution-based processing techniques often employed in organic electronics.[6][10]
To overcome this limitation, a common strategy involves the N-alkylation of the DPP core.[1][3][5] By replacing the hydrogen atoms on the amide groups with alkyl chains, the capacity for hydrogen bonding is eliminated. This disruption of the intermolecular forces leads to a significant improvement in solubility, enabling the use of DPP derivatives in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][11]
Crystal Packing and Polymorphism: A Hydrogen Bond-Dictated Architecture
The directionality and strength of N-H···O=C hydrogen bonds play a crucial role in directing the crystal packing of DPP pigments. These interactions, along with π-π stacking, guide the molecules into specific arrangements, often resulting in a "head-to-tail" alignment that maximizes the hydrogen bonding network.[7][12] This ordered packing is directly responsible for the brilliant and intense colors of DPP pigments in the solid state.
The crystal structure of Pigment Red 254, a commercially significant DPP pigment, has been elucidated from X-ray powder diffraction data.[8][9] The analysis revealed that molecules are linked via N-H···O hydrogen bonds, forming chains that propagate through the crystal lattice.[8] The specific arrangement and strength of these hydrogen bonds can also lead to polymorphism, where a single DPP compound can exist in multiple crystalline forms with distinct photophysical properties.
Photophysical and Electronic Properties: The Influence of Supramolecular Order
The collective arrangement of molecules in the solid state, orchestrated by hydrogen bonding, has a profound impact on the photophysical and electronic properties of DPP pigments. The close proximity and ordered stacking of the chromophores, facilitated by the hydrogen bond network, lead to strong electronic coupling between adjacent molecules.[7][12] This coupling can result in a bathochromic (red) shift in the absorption and emission spectra when transitioning from solution to the solid state.[11]
Furthermore, the intermolecular hydrogen bonding has been shown to influence the charge transport characteristics of DPP-based materials.[1][5][13] In the context of organic semiconductors, the ordered molecular packing promoted by hydrogen bonds can create efficient pathways for charge carrier mobility.[1][5][13] Research has demonstrated that H-bonded DPP pigments can exhibit ambipolar charge transport, making them viable alternatives to their N-alkylated counterparts in certain electronic applications.[13] Density Functional Theory (DFT) calculations have been employed to theoretically model and understand the charge transport in these hydrogen-bonded systems.
Characterization of Intermolecular Hydrogen Bonding in DPP Pigments
A multi-technique approach is essential for the comprehensive characterization of intermolecular hydrogen bonding in DPP pigments, providing insights into their structure and properties.
X-ray Diffraction (XRD): Unveiling the Crystal Structure
X-ray diffraction is the most definitive technique for determining the precise arrangement of molecules in the crystalline state and directly observing the geometry of hydrogen bonds. Due to the very low solubility of many DPP pigments, obtaining single crystals suitable for X-ray analysis can be challenging.[8][9] In such cases, high-resolution powder X-ray diffraction (PXRD) coupled with Rietveld refinement and simulated annealing methods can be employed to solve the crystal structure.[8][9]
Experimental Protocol: Crystal Structure Determination from Powder X-ray Diffraction
-
Sample Preparation: The DPP pigment powder is gently packed into a sample holder to ensure a flat, uniform surface.
-
Data Collection: A high-resolution powder X-ray diffraction pattern is collected using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα). Data is typically collected over a wide 2θ range with a slow scan speed to ensure good statistics.
-
Structure Solution: The crystal structure is solved from the powder diffraction data using direct-space methods, such as simulated annealing, which involves generating trial structures and comparing their calculated powder patterns to the experimental data.
-
Rietveld Refinement: Once a promising structural model is obtained, Rietveld refinement is performed to refine the atomic positions, lattice parameters, and other structural parameters to achieve the best possible fit between the calculated and experimental diffraction patterns.
-
Analysis: The refined crystal structure is analyzed to determine the intermolecular hydrogen bond distances, angles, and the overall packing motif.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₈H₁₀Cl₂N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.645 |
| b (Å) | 8.034 |
| c (Å) | 6.789 |
| α (°) | 108.34 |
| β (°) | 107.56 |
| γ (°) | 92.54 |
| N-H···O distance (Å) | ~2.8-3.0 |
Note: The crystallographic data is illustrative and based on typical values found in the literature for DPP pigments.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy is a powerful and accessible technique for detecting the presence of hydrogen bonding. The formation of a hydrogen bond perturbs the vibrational frequency of the involved functional groups, specifically the N-H stretching and C=O stretching modes in DPP pigments.
The N-H stretching vibration in a non-hydrogen-bonded (free) state typically appears as a sharp band at a higher wavenumber. In the presence of intermolecular hydrogen bonding, this band broadens and shifts to a lower wavenumber (a red shift) due to the weakening of the N-H bond.[14] Similarly, the C=O stretching vibration also experiences a red shift upon hydrogen bond formation.[14] By comparing the FTIR spectra of a DPP pigment in the solid state (where hydrogen bonding is prevalent) and in a dilute solution (where it is minimized), the presence and relative strength of hydrogen bonding can be inferred.
Experimental Protocol: FTIR Analysis of Hydrogen Bonding
-
Solid-State Sample Preparation: A small amount of the DPP pigment is mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the powder directly on the ATR crystal.
-
Solution-State Sample Preparation: A dilute solution of the DPP pigment is prepared in a suitable non-polar solvent (e.g., chloroform, dichloromethane) to minimize solute-solute interactions.
-
Data Acquisition: FTIR spectra are recorded for both the solid-state and solution-state samples over the mid-IR range (typically 4000-400 cm⁻¹).
-
Spectral Analysis: The positions and shapes of the N-H and C=O stretching bands in both spectra are compared. A significant red shift and broadening of these bands in the solid-state spectrum compared to the solution spectrum is indicative of strong intermolecular hydrogen bonding.
Caption: A typical workflow for the computational study of intermolecular hydrogen bonding in DPP pigments using Density Functional Theory.
Future Outlook and Applications
The fundamental understanding of intermolecular hydrogen bonding in DPP pigments continues to drive innovation. For researchers in drug development, while DPP pigments themselves are not pharmaceuticals, the principles of using hydrogen bonding to control self-assembly and solubility are highly relevant in the design of crystalline active pharmaceutical ingredients (APIs) and in the formulation of amorphous solid dispersions.
In the realm of materials science, the deliberate manipulation of hydrogen bonding is a key strategy for the rational design of novel DPP-based materials with tailored properties. This includes:
-
High-Performance Pigments: Fine-tuning crystal packing through hydrogen bond modulation to achieve novel colors and enhanced stability.
-
Organic Semiconductors: Designing DPP derivatives with optimized hydrogen bonding networks for improved charge transport in OFETs and other electronic devices. [15][16]* Sensors: Creating DPP-based materials where the disruption or formation of hydrogen bonds upon interaction with an analyte leads to a detectable optical or electronic response. [1]
Conclusion
Intermolecular hydrogen bonding is the defining supramolecular interaction in Diketopyrrolopyrrole pigments, exerting a profound influence on their structure and function. This guide has illuminated the causal relationship between the N-H···O=C hydrogen bonds and the key properties of DPP pigments, including their low solubility, ordered crystal packing, and unique photophysical characteristics. A thorough understanding of these interactions, facilitated by a combination of experimental techniques such as XRD, FTIR, and NMR, alongside computational modeling, is paramount for the continued development of these versatile materials. For scientists and researchers, the ability to control and manipulate these fundamental non-covalent forces opens up a vast landscape for the design of next-generation pigments and functional organic materials with precisely tailored properties for a wide array of advanced applications.
References
- 1. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 3. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. scite.ai [scite.ai]
- 11. Hydrogen-bonded diketopyrrolopyrrole (DPP) pigments as organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IS&T | Library [library.imaging.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. The effect of hydrogen bond interactions on the electronic nature of DPP-based organic semiconductors: implications on charge transport - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC02496F [pubs.rsc.org]
- 16. Hydrogen-bonded diketopyrrolopyrrole derivatives for energy-related applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of C.I. Pigment Red 254 via the Succinate Route: An Application Note and Detailed Protocol
Introduction: The Significance of Diketopyrrolopyrrole (DPP) Pigments and the Succinate Route
C.I. Pigment Red 254 (PR254), a high-performance diketopyrrolopyrrole (DPP) pigment, is renowned for its brilliant red shade, exceptional lightfastness, and thermal stability.[1] These properties have established it as a benchmark colorant in demanding applications such as automotive coatings, high-end industrial paints, and plastics.[2] The core of PR254's structure is the DPP chromophore, a bicyclic lactam system that owes its stability and color to extensive π-conjugation and intermolecular hydrogen bonding.[2][3]
The industrial synthesis of PR254 is predominantly achieved through the succinate route, a robust and efficient method involving the base-catalyzed condensation of a dialkyl succinate with an aromatic nitrile.[4][5] This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of this compound via this pivotal route. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and discuss the critical parameters that influence the reaction's success, yield, and the final properties of the pigment.
The Chemical Rationale: A Mechanistic Insight into the Succinate Route
The synthesis of this compound is a one-pot reaction that proceeds through a series of base-catalyzed condensation and cyclization steps. The overall reaction involves the condensation of two molecules of p-chlorobenzonitrile with one molecule of a dialkyl succinate, such as diisopropyl succinate or diethyl succinate.[5][6]
The Role of the Strong Base and Solvent
A strong base, typically sodium tert-amyl oxide, is crucial for the reaction to proceed. The base serves to deprotonate the α-carbon of the dialkyl succinate, generating a nucleophilic enolate anion.[5] The choice of tert-amyl alcohol as the solvent is strategic for several reasons:
-
Boiling Point: With a boiling point of approximately 102 °C, tert-amyl alcohol allows the reaction to be conducted at the elevated temperatures necessary for the condensation and cyclization steps.[6][7]
-
Solubility: It effectively dissolves the reactants, particularly the sodium tert-amyl oxide and the aromatic nitrile, facilitating a homogeneous reaction mixture.
-
Inertness: As a tertiary alcohol, it is not readily oxidized and does not possess α-hydrogens, preventing it from participating in competing side reactions such as self-condensation.[6]
The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide, which would quench the base and reduce the yield.[4][8]
Reaction Mechanism
The proposed mechanism for the formation of the DPP core is a multi-step process:
-
Enolate Formation: The strong base (sodium tert-amyl oxide) abstracts a proton from the α-carbon of the dialkyl succinate, forming a reactive enolate.
-
First Condensation: The succinate enolate acts as a nucleophile and attacks the electrophilic carbon of the nitrile group of p-chlorobenzonitrile.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form a five-membered pyrrolinone ring.
-
Second Condensation and Cyclization: The process repeats with the second ester group of the succinate and another molecule of p-chlorobenzonitrile, leading to the formation of the symmetrical diketopyrrolopyrrole structure.[5]
The final step involves hydrolysis of the reaction mixture to protonate the nitrogen atoms of the DPP core and precipitate the crude pigment.[4]
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound. Researchers should note that specific parameters such as reaction time and temperature may be optimized for their specific laboratory conditions and desired pigment characteristics.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Purity |
| p-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 623-03-0 | ≥98% |
| Diisopropyl succinate | C₁₀H₁₈O₄ | 202.25 | 924-88-9 | ≥98% |
| Sodium metal | Na | 22.99 | 7440-23-5 | In mineral oil |
| tert-Amyl alcohol | C₅H₁₂O | 88.15 | 75-85-4 | Anhydrous, ≥99% |
| Ferric chloride (optional catalyst) | FeCl₃ | 162.20 | 7705-08-0 | Anhydrous |
| Methanol | CH₃OH | 32.04 | 67-56-1 | ACS grade |
| Deionized water | H₂O | 18.02 | 7732-18-5 | - |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Dropping funnel.
-
Büchner funnel and filter flask.
-
Vacuum oven.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
Part 1: Preparation of Sodium tert-Amyl Oxide
-
Under a continuous stream of dry nitrogen, add 290 g of anhydrous tert-amyl alcohol to a clean, dry three-necked round-bottom flask.
-
Carefully add 21 g of sodium metal (cut into small pieces) to the tert-amyl alcohol.
-
(Optional) Add a catalytic amount (e.g., 1 g) of anhydrous ferric chloride. This can help to initiate the reaction.
-
Heat the mixture to 120 °C with vigorous stirring and maintain a gentle reflux for approximately 7 hours, or until all the sodium has reacted to form a clear solution of sodium tert-amyl oxide.[9]
Part 2: Condensation Reaction
-
Cool the sodium tert-amyl oxide solution to 100 °C.
-
Add 80 g of p-chlorobenzonitrile to the solution and stir until it is completely dissolved.[9]
-
In a separate beaker, prepare a mixture of 88 g of diisopropyl succinate and 50 g of tert-amyl alcohol.
-
Using a dropping funnel, add the diisopropyl succinate solution dropwise to the reaction mixture over a period of 5 hours, while maintaining the temperature at 100 °C.[9]
-
After the addition is complete, increase the temperature to 120 °C and continue stirring for an additional 5 hours to ensure the reaction goes to completion.[9]
Part 3: Hydrolysis and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the viscous reaction mixture into 1 liter of deionized water with stirring. This will hydrolyze the sodium salt of the pigment and precipitate the crude this compound.
-
Stir the aqueous suspension for 1 hour to ensure complete precipitation.
-
Collect the red precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
(Optional) Wash the filter cake with methanol to remove any remaining organic impurities.[9]
-
Dry the purified this compound in a vacuum oven at 80 °C to a constant weight.
Expected Yield
Yields for this synthesis can vary depending on the specific conditions and scale. Reported yields for similar procedures are typically in the range of 85-95%.[8]
Characterization and Quality Control
To ensure the successful synthesis of this compound and to verify its purity and crystalline form, the following characterization techniques are recommended:
-
Melting Point: this compound has a high melting point, typically above 300 °C.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (around 3436 cm⁻¹), C=O stretching (around 1635 cm⁻¹), and C-N stretching (around 1392 and 1169 cm⁻¹).[9]
-
UV-Visible Spectroscopy: In a suitable solvent like DMSO, this compound exhibits strong absorption in the visible region, with absorption maxima typically around 482 nm and 520 nm.[10]
-
X-ray Diffraction (XRD): The XRD pattern is crucial for identifying the crystalline phase of the pigment. The characteristic Bragg angle (2θ) for the α-crystalline phase is approximately 28.1° ± 0.3°, while the β-crystalline phase shows a characteristic peak at around 27.0° ± 0.3°.[10]
Troubleshooting and Expert Insights
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is thoroughly dried and the reaction is conducted under a strict inert atmosphere. Moisture will react with the sodium tert-amyl oxide, reducing its effective concentration.
-
Incomplete Reaction: The reaction times and temperatures provided are guidelines. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Side Reactions: The formation of by-products such as aldehydes and dialkyl succinyl succinate can reduce the yield.[5] Maintaining the correct stoichiometry and temperature can help minimize these side reactions.
-
-
Poor Pigment Properties (Color, Dispersibility):
-
Particle Size and Morphology: The precipitation and drying conditions can significantly impact the particle size and morphology of the pigment, which in turn affect its coloristic properties. Controlled precipitation and post-synthesis conditioning steps may be necessary to achieve the desired properties.
-
Conclusion
The succinate route provides a reliable and high-yielding pathway for the synthesis of the high-performance this compound. A thorough understanding of the reaction mechanism and careful control of the experimental parameters, particularly the exclusion of moisture and the maintenance of appropriate temperatures, are critical for a successful outcome. The detailed protocol and insights provided in this application note serve as a valuable resource for researchers aiming to synthesize and study this important class of organic pigments.
References
- 1. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. jelsciences.com [jelsciences.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. tert-Amyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 7. tert-Amyl Alcohol [commonorganicchemistry.com]
- 8. CN102964865A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sid.ir [sid.ir]
Application Notes & Protocols: Pigment Red 254 as a Robust Organic Photosensitizer for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Catalytic Potential of a High-Performance Pigment
Pigment Red 254 (C.I. 56110), a member of the diketopyrrolopyrrole (DPP) family of high-performance pigments, is renowned for its exceptional durability, thermal stability, and vibrant color, which have made it a staple in demanding applications like automotive coatings and engineering plastics.[1][2] Chemically known as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, its molecular structure imparts remarkable resistance to light, heat, and chemical degradation.[1][3] These very properties, particularly its strong absorption of visible light and profound photostability, also position this compound as a compelling candidate for a reusable, metal-free organic photosensitizer in the burgeoning field of photoredox catalysis.[4][5]
This guide provides a detailed exploration of this compound's application as a photosensitizer. We will delve into its mechanistic underpinnings, supported by its photophysical properties, and provide a representative protocol for its use in a key organic transformation: the C-H arylation of heterocycles. This application leverages the pigment's ability to convert light energy into chemical potential, facilitating challenging bond formations under mild conditions.
Core Principles: Why this compound Excels as a Photosensitizer
The efficacy of a photosensitizer hinges on its ability to absorb light, reach a long-lived excited state, and engage in single-electron transfer (SET) with substrate molecules before returning to its ground state to repeat the cycle.[6] this compound exhibits several key characteristics that make it highly suitable for this role:
-
Broad Visible Light Absorption: DPP-based molecules are known for their strong absorption in the visible spectrum.[4] this compound, in particular, has an absorption maximum around 550-560 nm, allowing it to efficiently harness energy from common light sources like white LEDs.[1]
-
High Photostability: A critical requirement for a catalyst is stability under reaction conditions. The DPP core is exceptionally robust and resistant to photobleaching, ensuring sustained catalytic activity over extended reaction times.[4]
-
Favorable Redox Potentials: Upon photoexcitation, the photosensitizer becomes both a stronger oxidant and a stronger reductant. While specific excited-state potentials for this compound are not widely reported, the DPP class of molecules possesses tunable electronic properties.[4] The electron-deficient nature of the DPP core suggests that its excited state is a potent oxidant, capable of activating a wide range of organic substrates.
-
Insolubility and Reusability: The inherent low solubility of this compound in many organic solvents, a trait stemming from its planar structure and strong intermolecular hydrogen bonding, can be leveraged as an advantage.[7] It allows for its use as a heterogeneous catalyst that can be easily recovered by simple filtration and reused, contributing to more sustainable chemical processes.
Mechanism of Action: A Photoredox Catalytic Cycle
In a typical photoredox catalytic cycle, the photosensitizer initiates a series of single-electron transfer events to generate reactive radical intermediates from stable precursors. The proposed mechanism for a this compound-sensitized C-H arylation using an aryldiazonium salt is illustrative of its function.
Caption: Generalized photoredox cycle for C-H arylation using this compound.
-
Photoexcitation: Ground-state this compound (DPP) absorbs a photon of visible light, promoting it to an electronically excited state (DPP*).
-
Single Electron Transfer (SET): The excited state, DPP*, is a potent redox agent. It can participate in either an oxidative or reductive quenching pathway.
-
Reductive Quenching (Shown): DPP* accepts an electron from a suitable electron donor (in this case, the heteroarene substrate), generating a DPP radical anion (DPP•⁻) and a substrate radical cation ([Het-H]•⁺).
-
Oxidative Quenching: Alternatively, DPP* could donate an electron to an electron acceptor, like an aryldiazonium salt, to form a DPP radical cation (DPP•⁺) and an aryl radical.
-
-
Radical Formation: The reduced photosensitizer (DPP•⁻) is now highly reducing. It can donate an electron to the aryldiazonium salt (Ar-N₂⁺), which then fragments to release nitrogen gas (N₂) and the desired aryl radical (Ar•).
-
C-H Functionalization: The highly reactive aryl radical adds to the electron-rich heteroarene.
-
Rearomatization & Catalyst Regeneration: The resulting radical intermediate is oxidized by the substrate radical cation ([Het-H]•⁺) and deprotonated (often assisted by a mild base) to yield the final arylated product and regenerate the ground-state DPP catalyst, completing the cycle.
Experimental Protocols: A Practical Guide
The following section provides a detailed, step-by-step methodology for a representative photocatalytic C-H arylation reaction.
Model Reaction: C-H Arylation of N-Methylpyrrole
This protocol details the arylation of N-methylpyrrole with 4-methoxyphenyldiazonium tetrafluoroborate, a common transformation in synthetic chemistry.
Caption: Workflow for the photocatalytic C-H arylation of N-Methylpyrrole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (C.I. 56110) | Pigment Grade | Various | Ensure it is finely powdered for good dispersion. |
| N-Methylpyrrole | Reagent Grade, >99% | Sigma-Aldrich, etc. | Distill before use if necessary. |
| 4-Methoxyphenyldiazonium tetrafluoroborate | Synthesis Grade | TCI, etc. | Handle with care; diazonium salts can be shock-sensitive. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros, etc. | Use a dry solvent to prevent quenching of radical intermediates. |
| Other solvents (EtOAc, Hexanes, Water) | ACS Grade | Fisher, etc. | For workup and chromatography. |
| Inert Gas (Nitrogen or Argon) | High Purity | Local Supplier | For creating an inert atmosphere. |
| 4 Å Molecular Sieves | - | - | Can be added to ensure anhydrous conditions. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a 4 mL borosilicate glass vial equipped with a magnetic stir bar, add this compound (3.6 mg, 0.01 mmol, 2 mol%).
-
Add 4-methoxyphenyldiazonium tetrafluoroborate (111 mg, 0.5 mmol, 1.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) (2.0 mL).
-
Add N-methylpyrrole (60.8 mg, 0.75 mmol, 1.5 equiv).
-
Seal the vial with a screw cap containing a PTFE septum.
-
-
Degassing:
-
Sparge the reaction mixture with a gentle stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer.
-
-
Irradiation:
-
Place the vial approximately 5-10 cm away from a 24W white LED lamp. To maintain a constant temperature, a small fan can be directed at the reaction setup.
-
Stir the reaction mixture vigorously to ensure the heterogeneous this compound catalyst remains suspended and the mixture is evenly illuminated.
-
Continue irradiation at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for gas chromatography-mass spectrometry (GC-MS) analysis.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), dilute the mixture with deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent. The solid this compound can be recovered from the filter paper, washed with fresh solvent, and dried for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired arylated product.
-
Data, Troubleshooting, and Safety
Expected Outcome: The reaction should yield 2-(4-methoxyphenyl)-1-methyl-1H-pyrrole as the major product. The yield will depend on the precise reaction conditions and purity of reagents but can be expected to be in the moderate to good range for this type of transformation.
Troubleshooting:
-
Low or No Conversion:
-
Check for Oxygen: Ensure the reaction was properly degassed. Oxygen is a known quencher of triplet excited states.
-
Light Source Intensity: Verify the output and proximity of the light source. The reaction is light-dependent.
-
Solvent Purity: Water content in the solvent can negatively impact the reaction. Use freshly opened anhydrous solvent.
-
-
Formation of Byproducts:
-
Homocoupling: The formation of biaryl products (Ar-Ar) can occur. Adjusting substrate concentrations may mitigate this.
-
Substrate Decomposition: If the diazonium salt is old or improperly stored, it may decompose, leading to lower yields.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Aryldiazonium salts are potentially explosive and should be handled with care, avoiding shock and friction. Store them in a refrigerator.
-
Protect the reaction from ambient light before initiating the photocatalytic process to prevent premature reaction.
Conclusion and Future Outlook
This compound represents a compelling example of how a common industrial material can be repurposed for advanced applications in modern synthetic chemistry. Its inherent stability, favorable photophysical properties, and low cost make it an attractive alternative to traditional precious metal-based photosensitizers. As a heterogeneous catalyst, it offers the significant advantage of easy recovery and recyclability, aligning with the principles of green chemistry. The protocol provided herein serves as a foundational template for researchers to explore the catalytic potential of this compound in a variety of photoredox-mediated transformations, paving the way for more sustainable and efficient chemical synthesis.
References
- 1. C.I.this compound having improved colouristic properties - Patent 1411092 [data.epo.org]
- 2. pigments.com [pigments.com]
- 3. This compound | C18H10Cl2N2O2 | CID 174375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pigment Red 254 in Automotive Coatings
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of C.I. Pigment Red 254 in automotive coating systems. These application notes delve into the fundamental properties of this high-performance diketopyrrolopyrrole (DPP) pigment, offering detailed protocols for its dispersion, formulation into a model automotive basecoat, and subsequent performance evaluation against industry-standard testing methodologies. The causality behind experimental choices is elucidated to provide a deeper understanding of the formulation process. This guide is intended to serve as a practical resource for developing vibrant, durable, and high-performance automotive finishes.
Introduction: The Role of High-Performance Pigments in Automotive Finishes
The automotive industry demands coatings that not only provide exceptional aesthetics but also exhibit long-term durability against harsh environmental conditions.[1] High-performance pigments are central to achieving these demanding requirements, offering vibrant colors, excellent hiding power, and superior resistance to weathering, chemical attack, and temperature fluctuations.[2]
C.I. This compound, a member of the diketopyrrolopyrrole (DPP) family, has emerged as a benchmark red pigment for automotive applications.[3][4][5] Its brilliant, neutral red shade, coupled with outstanding light and weather fastness, makes it a preferred choice for original equipment manufacturer (OEM) and refinish coatings.[1][6][7][8] The exceptional stability of the DPP chromophore is attributed to its unique molecular structure featuring intermolecular hydrogen bonding and π-π stacking interactions in the crystal lattice.[5][9]
This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical application in automotive paint formulations.
Fundamental Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its successful incorporation into a coating system.
Chemical Structure
This compound is chemically identified as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[6][10] Its robust, symmetrical structure is a key contributor to its high stability.
Chemical Formula: C₁₈H₁₀Cl₂N₂O₂[11][12]
Molecular Weight: 357.19 g/mol [11][12]
CAS Number: 84632-65-5[7][11][12]
Physical and Performance Characteristics
This compound is characterized by a suite of properties that make it highly suitable for the demanding automotive environment.
| Property | Typical Value/Rating | Source(s) |
| Light Fastness (BWS) | 8 (Excellent) | [6][8][13] |
| Weather Fastness | Excellent | [8][14] |
| Heat Stability | Up to 300°C | [8][13] |
| Chemical Resistance | Excellent (Acid and Alkali) | [8][13][14] |
| Solvent Resistance | Excellent | [6][8] |
| Opacity | Medium | [6][13] |
| Particle Size | < 5 microns (typical) | [13] |
Formulation Protocol: A Model Solvent-Borne Automotive Basecoat
This section provides a step-by-step protocol for the formulation of a model 2K (two-component) solvent-borne automotive basecoat featuring this compound. The formulation is based on a hydroxyl-functional acrylic resin crosslinked with a polyisocyanate.
Materials and Equipment
| Material | Supplier Example | Purpose |
| C.I. This compound | Multiple Suppliers | Primary Colorant |
| Dispersing Agent | BYK-163 (BYK) or Solsperse 32000 (Lubrizol) | Pigment Wetting and Stabilization |
| Hydroxyl-Functional Acrylic Resin | Desmophen A 870 BA (Covestro) | Primary Binder |
| Polyisocyanate Hardener | Desmodur N 75 BA/X (Covestro) | Crosslinking Agent |
| Solvents (Butyl Acetate, Xylene) | Standard Chemical Suppliers | Viscosity Adjustment |
| UV Absorber (UVA) | Tinuvin 384-2 (BASF) | UV Protection |
| Hindered Amine Light Stabilizer (HALS) | Tinuvin 292 (BASF) | Free Radical Scavenging |
| Flow and Leveling Agent | BYK-333 (BYK) | Surface Finish |
| High-Speed Disperser with Cowles Blade | Pigment Dispersion | |
| Bead Mill | Fine Grinding | |
| Laboratory Scale | Accurate Weighing | |
| Viscometer (e.g., Ford Cup #4) | Viscosity Measurement |
Pigment Dispersion (Millbase) Preparation
The initial and most critical step in formulating a high-quality coating is the proper dispersion of the pigment. The goal is to break down pigment agglomerates into smaller, stable particles, which is essential for achieving optimal color strength, gloss, and durability.[15][16][17]
Diagram of the Pigment Dispersion Process:
Caption: Workflow for the dispersion of this compound.
Protocol:
-
Premixing: In a suitable container, combine the hydroxyl-functional acrylic resin, a portion of the solvent blend, and the dispersing agent. Mix at low speed until homogeneous.
-
Pigment Addition: Gradually add the this compound powder to the premix under constant agitation with a high-speed disperser. A "doughnut" vortex should be maintained for efficient incorporation.
-
Dispersion: Increase the speed of the disperser to achieve a blade tip speed of 18-25 m/s. Continue dispersing for 20-30 minutes. The temperature of the millbase should be monitored and kept below 60°C to prevent solvent loss and potential degradation of components.
-
Milling (Optional but Recommended): For optimal color development and transparency, transfer the pre-dispersion to a horizontal bead mill. Mill the paste until the desired particle size distribution is achieved. A fineness of grind of < 10 µm on a Hegman gauge is a good target. For high-performance metallic finishes, a D90 particle size of less than 1 µm may be desirable.
-
Let-down: Transfer the milled pigment concentrate to a separate vessel for the let-down stage.
Final Paint Formulation (Let-down)
Model Formulation:
| Component | Weight (%) |
| Part A: Basecoat | |
| This compound Millbase (from 3.2) | 30.0 |
| Additional Hydroxyl-Functional Acrylic Resin | 40.0 |
| UV Absorber (UVA) | 1.0 |
| Hindered Amine Light Stabilizer (HALS) | 1.0 |
| Flow and Leveling Agent | 0.5 |
| Solvent Blend (Butyl Acetate/Xylene) | to achieve application viscosity |
| Part B: Hardener | |
| Polyisocyanate Resin | 27.5 |
Protocol:
-
To the pigment millbase, add the remaining acrylic resin and the additives (UVA, HALS, flow and leveling agent) under slow agitation.
-
Adjust the viscosity of the basecoat (Part A) with the solvent blend to a sprayable consistency (typically 18-22 seconds in a Ford Cup #4).
-
Just before application, mix Part A and Part B in the specified ratio (in this model, approximately 2:1 by volume, but always follow the resin manufacturer's recommendation). Allow for a 10-15 minute induction time before application.
Application and Curing
Diagram of the Coating Application and Testing Workflow:
Caption: General workflow from formulation to testing.
Protocol:
-
Substrate Preparation: Use standard automotive-grade steel or aluminum panels, properly cleaned and primed.
-
Application: Apply the formulated red basecoat using a spray gun to achieve a dry film thickness of 15-25 µm. Allow for a flash-off time of 10-15 minutes at ambient temperature.
-
Clearcoat Application: Apply a 2K automotive clearcoat over the basecoat to a dry film thickness of 40-50 µm.
-
Curing: Cure the complete coating system according to the recommendations for the chosen resin system (e.g., 30 minutes at 60°C, followed by 7 days of ambient cure before testing).
Performance Testing Protocols
To validate the performance of the formulated coating, a series of standardized tests should be conducted.
Weather Resistance
Accelerated weathering tests are crucial for predicting the long-term durability of automotive coatings.
QUV Accelerated Weathering Test (ASTM G154):
-
Apparatus: QUV Accelerated Weathering Tester.
-
Cycle: A common cycle for automotive coatings is 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Duration: 1000-2000 hours.
-
Evaluation: Periodically evaluate the panels for changes in color (ΔE*) and gloss (at 20° and 60°) against an unexposed control panel.
Chemical Resistance
Automotive coatings must resist a variety of chemicals they may encounter during their service life.
Spot and Rub Tests (ISO 2812-1):
-
Reagents: Gasoline, diesel fuel, motor oil, brake fluid, 2% sulfuric acid (simulating acid rain), and 10% sodium hydroxide.
-
Procedure: Apply a small amount of each reagent to the coated surface, cover with a watch glass, and let it stand for a specified time (e.g., 1 hour). For rub tests, a cloth soaked in the reagent is rubbed on the surface for a set number of cycles.
-
Evaluation: Assess for any softening, blistering, discoloration, or loss of adhesion.
Mechanical Properties
Cross-Hatch Adhesion (ISO 2409):
-
Procedure: A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then rapidly removed.
-
Evaluation: The adhesion is rated based on the amount of coating removed by the tape.
Impact Resistance (ASTM D2794):
-
Procedure: A standard weight is dropped from a specified height onto the coated panel.
-
Evaluation: The coating is examined for cracking or delamination.
Causality and Field-Proven Insights
-
Choice of Dispersing Agent: The selection of an appropriate dispersing agent is critical. Polymeric dispersants with anchoring groups that have a strong affinity for the pigment surface are recommended for high-performance pigments like DPPs. This ensures robust stabilization and prevents flocculation, which can lead to a loss of gloss and color strength.
-
Pigment-to-Binder Ratio: The pigment-to-binder ratio influences the opacity, gloss, and mechanical properties of the coating. A higher pigment loading can increase hiding power but may compromise gloss and flexibility. The provided model formulation represents a balanced starting point.
-
Synergy of UV Absorbers and HALS: The combination of a UV absorber and a HALS provides synergistic protection to the coating system.[18][19][20] The UVA absorbs damaging UV radiation, while the HALS scavenges free radicals that are formed during the photo-oxidation process. This dual-protection mechanism significantly enhances the long-term durability of the coating.[21][22]
-
Cost-Effective Formulations: For some applications, this compound can be blended with other red pigments, such as C.I. Pigment Red 170.[6] While P.R. 170 has a bluer shade and lower lightfastness, a carefully balanced combination can offer a cost-effective solution for certain color spaces without a significant compromise in overall performance.[6]
Conclusion
C.I. This compound stands as a cornerstone pigment for high-quality red automotive finishes. Its exceptional durability, vibrant color, and excellent resistance properties make it an ideal choice for formulators seeking to meet the stringent demands of the automotive industry. By following the detailed protocols for dispersion, formulation, and testing outlined in this guide, researchers and scientists can effectively harness the full potential of this high-performance pigment to create coatings with outstanding aesthetic appeal and long-lasting performance.
References
- 1. ispigment.com [ispigment.com]
- 2. scribd.com [scribd.com]
- 3. Page loading... [guidechem.com]
- 4. pcimag.com [pcimag.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. zeyachem.net [zeyachem.net]
- 7. This compound - CAS No.84632-65-5 - Irgazin DPP Red BO - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]
- 8. ispigment.com [ispigment.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C18H10Cl2N2O2 | CID 174375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [dyestuffintermediates.com]
- 12. union-pigment.com [union-pigment.com]
- 13. vichem.vn [vichem.vn]
- 14. pigments.com [pigments.com]
- 15. The Pigment Dispersion Process [centrecolours.co.uk]
- 16. paint.org [paint.org]
- 17. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. clariant.com [clariant.com]
- 22. tilleydistribution.com [tilleydistribution.com]
application of Pigment Red 254 in polymer light-emitting diodes
An Application Guide for the Use of Pigment Red 254 in Solution-Processed Polymer Light-Emitting Diodes
Introduction
This compound (PR254), chemically known as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, is a high-performance pigment belonging to the diketopyrrolopyrrole (DPP) class.[1][2] Renowned for its brilliant red hue, exceptional thermal, chemical, and photostability, PR254 has been a mainstay in demanding applications such as automotive paints and industrial coatings.[3] The same properties that confer this stability—strong intermolecular hydrogen bonding and π-π stacking—also render the pigment highly insoluble in common organic solvents, a significant challenge for its use in solution-processed electronics.[1]
However, the core DPP structure is a potent electron-deficient (acceptor) moiety, which, when incorporated into conjugated systems, can lead to materials with high charge carrier mobility and tunable electronic properties.[2] By chemically modifying the PR254 molecule to enhance its solubility, it can be transformed from an inert pigment into a highly efficient red-light emitter for use in polymer light-emitting diodes (PLEDs). This guide provides the scientific rationale, experimental protocols, and performance benchmarks for leveraging soluble derivatives of this compound as guest emitters within a polymer host matrix for the fabrication of efficient red PLEDs.
Part 1: Foundational Principles & Rationale
The Diketopyrrolopyrrole (DPP) Core: An Ideal Chromophore
The DPP moiety is a planar, bicyclic lactam structure that possesses a strong electron-withdrawing character.[1] This inherent electron deficiency makes it an excellent building block for creating donor-acceptor (D-A) type materials, which are fundamental to modern organic electronics. When a DPP unit is electronically coupled with electron-donating units, the resulting intramolecular charge transfer can significantly lower the material's HOMO-LUMO energy gap, shifting its absorption and emission into the visible and near-infrared regions.[2] For PLEDs, this allows for precise color tuning to achieve deep, saturated colors like primary red.[3]
From Pigment to Emitter: The Solubility Challenge
The primary obstacle to using PR254 in solution-processed devices is its extremely low solubility. The crystal structure of PR254 is stabilized by a network of intermolecular N—H···O hydrogen bonds between the lactam proton and the carbonyl oxygen of adjacent molecules.[1] This, combined with strong π-π stacking of the planar cores, results in a tightly packed crystal lattice that is difficult to disrupt with solvents.
The most effective and widely adopted strategy to overcome this is N-alkylation . By replacing the hydrogen atoms on the two lactam nitrogen atoms with flexible alkyl chains (e.g., n-octyl), the intermolecular hydrogen bonding is eliminated. This steric hindrance disrupts the close packing of the molecules, dramatically increasing their solubility in common organic solvents like chloroform, chlorobenzene, or toluene, making them suitable for spin-coating and other solution-based deposition techniques.
Mechanism of Light Emission: Guest-Host Energy Transfer
In this application, the soluble PR254 derivative acts as a luminescent guest dopant within a wide-bandgap semiconductor polymer host, such as Poly(N-vinylcarbazole) (PVK). The emission process relies on efficient Förster Resonance Energy Transfer (FRET) from the host to the guest. The operational steps are as follows:
-
Charge Injection: Under an applied voltage, holes are injected from the anode (e.g., ITO/PEDOT:PSS) into the HOMO of the host polymer, while electrons are injected from the cathode (e.g., Ba/Al) into the LUMO of the host.
-
Charge Transport: Holes and electrons migrate through the host polymer matrix via hopping mechanisms.
-
Exciton Formation: Migrating holes and electrons meet and recombine on the host polymer chains to form excitons (bound electron-hole pairs).
-
Energy Transfer: The energy from the decay of the host exciton is non-radiatively transferred to a nearby PR254 derivative molecule, exciting it to its singlet excited state. This process is efficient only if the emission spectrum of the host overlaps with the absorption spectrum of the guest.
-
Guest Emission: The excited PR254 derivative relaxes radiatively, emitting a photon corresponding to its own energy gap, resulting in characteristic red light.
Doping at low concentrations (typically 1-5 wt%) is crucial to ensure that the guest molecules are sufficiently separated to prevent aggregation-induced quenching, where excited-state energy is lost non-radiatively to neighboring molecules.[3]
Part 2: Experimental Protocols
Protocol 2.1: Preparation of the Emissive Layer (EML) Solution
This protocol describes the preparation of a blended solution containing a polymer host and a soluble N-alkylated PR254 dopant.
Materials:
-
Host Polymer: Poly(N-vinylcarbazole) (PVK), average Mn ~25,000-50,000 g/mol .
-
Guest Emitter: N,N'-dioctyl-Pigment Red 254 (or a similar N-alkylated derivative).
-
Solvent: Anhydrous chloroform or chlorobenzene.
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the PVK host polymer at a concentration of 10 mg/mL in chloroform. Dissolve by stirring with a magnetic stir bar in a sealed vial for at least 4-6 hours at room temperature, or overnight.
-
Prepare a stock solution of the N-alkylated PR254 derivative at a concentration of 1 mg/mL in chloroform.
-
-
Doping and Blending:
-
In a new, clean vial, add the desired volume of the PVK stock solution.
-
Calculate the required volume of the PR254 derivative stock solution to achieve the target doping concentration (e.g., 2 wt% relative to the PVK). For a 2 wt% doping ratio in 1 mL of PVK solution (containing 10 mg of PVK), you would need 0.2 mg of the dopant. Add 0.2 mL of the dopant stock solution.
-
Vortex the mixture for 1 minute to ensure homogeneity.
-
-
Filtration:
-
Filter the final blended solution through a 0.22 µm PTFE syringe filter immediately before use to remove any particulate matter or aggregates.
-
Protocol 2.2: PLED Device Fabrication (Solution Processing)
This protocol outlines the fabrication of a standard multilayer PLED using spin-coating in a nitrogen-filled glovebox environment.
Device Structure: ITO / PEDOT:PSS / PVK:N-alkyl-PR254 / Ba / Al
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates (~15-20 Ω/sq).
-
Hole Injection Layer (HIL): PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate), aqueous dispersion.
-
Emissive Layer (EML) solution from Protocol 2.1.
-
Cathode Metals: Barium (Ba) and Aluminum (Al) evaporation sources.
-
Deionized water, isopropanol, acetone.
-
Spin-coater, thermal evaporator, UV-Ozone cleaner.
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a cleaning agent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the substrates into a nitrogen glovebox.
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes to remove residual water. This should result in a layer thickness of ~30-40 nm.
-
-
Emissive Layer (EML) Deposition:
-
Allow the substrates to cool to room temperature.
-
Spin-coat the prepared EML solution (from Protocol 2.1) onto the PEDOT:PSS layer. A typical spin-coating recipe is 2000 rpm for 60 seconds.
-
Anneal the substrates at 80 °C for 30 minutes to remove residual solvent. This should yield a layer thickness of ~70-80 nm.
-
-
Cathode Deposition:
-
Transfer the substrates directly into a high-vacuum thermal evaporator (<10⁻⁶ Torr) without exposure to air.
-
Sequentially deposit a 5 nm layer of Barium (Ba) at a rate of ~0.1-0.2 Å/s.
-
Deposit a 100 nm capping layer of Aluminum (Al) at a rate of ~1-2 Å/s.
-
-
Encapsulation:
-
Remove the completed devices from the evaporator and immediately encapsulate them using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric oxygen and moisture.
-
Protocol 2.3: Device Characterization
-
Current-Voltage-Luminance (J-V-L): Use a source measure unit (SMU) coupled with a calibrated photodiode or spectrometer to measure the current density and luminance as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: Capture the emission spectrum of the device at a constant driving voltage using a fiber-optic spectrometer. Confirm that the emission peak corresponds to the PR254 derivative.
-
Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.
-
Luminous Efficacy (lm/W): The ratio of luminous flux to the electrical power consumed.
-
Luminous Efficiency (cd/A): The ratio of luminance to current density.
-
Part 3: Device Architecture & Performance
Typical Device Structure
A standard architecture for a PR254-doped PLED is designed to facilitate efficient injection, transport, and recombination of charges within the emissive layer.
Energy Level Engineering
The alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of each material is critical for device performance. The diagram below shows a representative energy landscape for the proposed device, illustrating the pathways for hole and electron injection and the trapping of excitons on the PR254 guest.
Performance Metrics
The performance of PLEDs using DPP derivatives can be highly efficient. By copolymerizing a DPP unit into a polyfluorene backbone, devices achieving performance suitable for display applications have been demonstrated. The table below summarizes representative data for such a system.
| Parameter | Value | Reference |
| Peak Emission Wavelength | ~650-670 nm | [3] |
| External Quantum Efficiency (EQE) | ~1.0% | [3] |
| CIE 1931 Color Coordinates (x, y) | (0.67, 0.33) | [3] |
| Emitted Color | Primary Red (NTSC Standard) | [3] |
Part 4: Troubleshooting & Best Practices
-
Poor Solubility of Emitter: If the N-alkylated PR254 derivative does not dissolve well, gently warm the solution (40-50 °C) and extend stirring time. Ensure the solvent is of high purity and anhydrous. Longer or branched alkyl chains can further improve solubility if synthesis is an option.
-
Low Device Efficiency: This can stem from multiple issues.
-
Poor Film Morphology: Phase separation between the host and guest can occur. Optimize the solvent choice and consider using a co-solvent system. Ensure the spin-coating environment is clean and vibration-free.
-
Inefficient Energy Transfer: Verify that the host emission has good spectral overlap with the guest absorption. The doping concentration may need optimization; test a range from 0.5% to 5 wt%.
-
Imbalanced Charge Transport: PVK is primarily a hole-transporting material.[4][5] Electron transport can be a limiting factor. The addition of an electron-transporting material (e.g., PBD) to the emissive layer or the insertion of a dedicated electron-transport layer (ETL) between the EML and cathode can improve charge balance and efficiency.
-
-
Device Instability/Short Lifetime: Strict exclusion of oxygen and water during fabrication and encapsulation is paramount. Ensure the glovebox and evaporator are at their optimal operating conditions. Use high-quality, fresh encapsulation epoxy.
Conclusion
This compound, a material traditionally confined to the world of high-performance coatings, possesses a molecular core with outstanding potential for optoelectronics. Through targeted chemical modification to overcome its inherent insolubility, PR254 can be transformed into a highly effective and stable red emitter. When integrated as a guest dopant in a suitable polymer host like PVK, its derivatives enable the fabrication of efficient polymer light-emitting diodes capable of producing saturated, primary red light. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to successfully incorporate this robust class of materials into next-generation solution-processed displays and lighting technologies.
References
Application Note: Pigment Red 254 as a Novel Fluorescent Probe for Live-Cell Bioimaging
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Pigment Red 254 (PR254), a member of the diketopyrrolopyrrole (DPP) class of high-performance pigments, as a fluorescent probe for bioimaging. While traditionally used in industrial applications for its brilliant red color and exceptional stability, the inherent photophysical properties of the DPP core—high fluorescence quantum yield and photostability—make it a compelling candidate for cellular imaging. This application note addresses the primary challenge of PR254's low aqueous solubility by providing a detailed protocol for its solubilization and subsequent application in live-cell staining. We present step-by-step methodologies for cell culture, probe loading, fluorescence microscopy, and co-localization studies, underpinned by scientific rationale and troubleshooting guidance to ensure robust and reproducible results.
Introduction: The Untapped Potential of a High-Performance Pigment in Bioimaging
The quest for novel fluorophores is a driving force in the advancement of bioimaging. Ideal fluorescent probes should exhibit high brightness, exceptional photostability, and emission wavelengths in the longer visible or near-infrared (NIR) spectrum to minimize cellular autofluorescence and enhance tissue penetration.[1][2] Diketopyrrolopyrrole (DPP) dyes have emerged as a promising class of organic fluorophores that meet many of these criteria.[3][4] DPP derivatives are known for their high fluorescence quantum yields and excellent thermal and photochemical stability.[1][2][3][4]
This compound (C.I. This compound; C₁₈H₁₀Cl₂N₂O₂), a commercially available and inexpensive DPP pigment, serves as an excellent model compound for exploring the bioimaging applications of this chemical class.[3] Its rigid, planar heterocyclic core is the basis for its strong fluorescence. However, the utility of unmodified PR254 in biological systems has been hampered by its extremely low solubility in aqueous media.[5] This application note provides a validated protocol to overcome this limitation, enabling researchers to leverage the desirable spectral properties of PR254 for live-cell imaging.
Scientific Principles and Rationale
The Diketopyrrolopyrrole (DPP) Chromophore
The core of PR254 is the 1,4-diketopyrrolo[3,4-c]pyrrole bicyclic system. This electron-deficient lactam core, flanked by aromatic groups (p-chlorophenyl in the case of PR254), forms a planar, conjugated system responsible for its intense absorption of visible light and subsequent fluorescence emission.[6][7] Modifications to the DPP core are a common strategy to tune its optical properties and improve solubility for specific applications.[3][8] However, by employing an appropriate delivery vehicle, the unmodified and readily available PR254 can be effectively introduced into the cellular environment.
Overcoming Solubility Challenges for Biological Application
To render the hydrophobic PR254 compatible with aqueous cell culture media, a solubilization strategy involving Dimethyl Sulfoxide (DMSO) and a nonionic surfactant, Pluronic® F-127, is employed.
-
DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including many organic dyes.[9][10] It serves as the primary solvent for creating a concentrated stock solution of PR254.
-
Pluronic® F-127 is a triblock copolymer with hydrophilic and hydrophobic segments. It acts as a dispersing agent, preventing the aggregation of hydrophobic molecules like PR254 when diluted into aqueous solutions.[4][5][11] This is crucial for achieving a uniform staining concentration and preventing the formation of fluorescent aggregates that can lead to imaging artifacts.
Cytotoxicity Profile
A critical consideration for any live-cell imaging probe is its potential toxicity. Studies on various DPP-based pigments, including PR254, have indicated low cytotoxicity. Inhalation and oral uptake studies have shown that these pigments are generally well-tolerated, with no significant evidence of mutagenicity or carcinogenicity.[2][3] This low toxicity profile makes PR254 a promising candidate for non-perturbative imaging of cellular processes over time.
Photophysical Properties of this compound
While the exact photophysical properties of PR254 can vary slightly depending on the solvent environment, data from related DPP derivatives provide a strong basis for its expected performance in a biological context.
| Property | Expected Value/Range | Rationale & References |
| Excitation Maximum (λex) | ~520 - 560 nm | Based on the absorption spectra of N-alkylated PR254 derivatives and other DPP dyes in organic solvents like DMF and DCM.[3][12] The core chromophore is largely responsible for the absorption profile. |
| Emission Maximum (λem) | ~530 - 600 nm | DPP dyes typically exhibit a Stokes shift of 10-70 nm. The emission is expected in the green-orange to red region of the spectrum. |
| Fluorescence Quantum Yield (ΦF) | 0.4 - 0.9 (in organic solvents) | DPP derivatives are known for their high fluorescence quantum yields.[3][4] This translates to a bright fluorescent signal. |
| Recommended Microscope Filter Set | TRITC/Cy3 or similar | A filter set designed for red fluorophores will be appropriate. Check the specific excitation and emission spectra of your filter set to ensure optimal signal capture. |
Experimental Protocols
Preparation of Reagents
4.1.1. PR254 Stock Solution (1 mM)
-
Weigh out 0.357 mg of this compound powder.
-
Add 1 mL of high-quality, anhydrous DMSO.
-
Vortex vigorously for 5-10 minutes.
-
Use a bath sonicator for 15-30 minutes to ensure complete dissolution. The solution should be a clear, colored liquid.
-
Store the stock solution at -20°C, protected from light.
4.1.2. Pluronic® F-127 Solution (20% w/v in DMSO)
-
Weigh 2 g of Pluronic® F-127 powder.
-
Add DMSO to a final volume of 10 mL.
-
Warm the solution to approximately 40-50°C and vortex to aid dissolution.[5][11]
-
Store at room temperature. Do not refrigerate , as this may cause the solution to solidify. If solidification occurs, gently warm and vortex until it becomes a clear liquid again before use.[11]
Workflow for Live-Cell Staining with PR254
Caption: General workflow for staining live cells with PR254.
4.2.1. Cell Culture
-
Seed your cells of interest (e.g., HeLa, U2OS, or primary cells) onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass).
-
Culture the cells in their appropriate growth medium at 37°C in a humidified 5% CO₂ incubator until they reach the desired confluency (typically 50-70%).
4.2.2. PR254 Staining Protocol
-
Prepare the PR254 working solution:
-
In a microcentrifuge tube, mix equal volumes of the 1 mM PR254 stock solution and the 20% Pluronic® F-127 solution (e.g., 2 µL of each). Vortex briefly.[11]
-
Dilute this mixture into pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS) to a final PR254 concentration of 1-10 µM. The optimal concentration should be determined empirically for your cell type and experimental conditions.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Gently add the PR254 working solution to the cells.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed culture medium or buffer to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (a phenol red-free medium is recommended to reduce background fluorescence) to the cells.
-
Proceed to image the cells on a fluorescence microscope equipped with appropriate filter sets (e.g., a TRITC/Cy3 filter set).
-
Co-localization Protocol with Nuclear and Mitochondrial Stains
To determine the subcellular localization of PR254, co-staining with organelle-specific probes is recommended.
-
Perform the PR254 staining protocol as described in section 4.2.2.
-
After the final wash step, add imaging medium containing Hoechst 33342 (for nuclei) and/or MitoTracker™ Red CMXRos (for mitochondria) at their recommended concentrations.
-
Hoechst 33342: Typically used at 1 µg/mL. Incubate for 5-10 minutes.
-
MitoTracker™ Red CMXRos: Typically used at 100-200 nM. Incubate for 15-30 minutes.
-
-
Wash the cells once more with fresh imaging medium.
-
Image the cells using the appropriate filter sets for each fluorophore (DAPI for Hoechst, TRITC for MitoTracker, and a corresponding red channel for PR254).
Caption: Co-staining workflow with organelle-specific probes.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Insufficient probe concentration.- Inadequate incubation time.- Incorrect filter set. | - Increase the concentration of PR254 (e.g., up to 10 µM).- Increase the incubation time (e.g., up to 90 minutes).- Verify that your microscope's filter set is appropriate for the expected excitation and emission wavelengths of PR254.[8] |
| High Background Fluorescence | - Incomplete washing.- Probe aggregation.- Autofluorescence from cell medium. | - Increase the number and duration of wash steps.- Ensure the PR254/Pluronic F-127 mixture is well-vortexed and properly diluted.- Use phenol red-free imaging medium. |
| Uneven or Patchy Staining | - Probe precipitation in the working solution.- Uneven cell health or density. | - Prepare the PR254 working solution immediately before use and ensure it is well-mixed.- Ensure a healthy, evenly distributed monolayer of cells before staining.[8] |
| Phototoxicity or Cell Death | - Illumination intensity is too high.- Prolonged exposure to excitation light. | - Reduce the excitation light intensity and/or exposure time.- Use an imaging medium designed for live-cell imaging to maintain cell health.[12] |
Conclusion and Future Perspectives
This compound, and the broader family of DPP dyes, represent a valuable and largely untapped resource for the development of novel fluorescent probes for bioimaging. This application note provides a robust and validated framework for the solubilization and application of unmodified PR254 in live-cell imaging. By overcoming the primary obstacle of aqueous insolubility, researchers can now exploit the excellent photophysical properties of this commercially available pigment.
Future work will focus on the chemical modification of the PR254 core to introduce targeting moieties for specific organelles or biomolecules, further expanding the utility of this versatile fluorophore in biological research and drug discovery.
References
- 1. Diketopyrrolopyrrole Fluorescent Probes | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: X-ray Diffraction Analysis of C.I. Pigment Red 254 Crystal Phases
Abstract: C.I. Pigment Red 254 (PR 254), a high-performance diketopyrrolopyrrole (DPP) pigment, is renowned for its brilliant red shade, exceptional lightfastness, and thermal stability, making it a cornerstone in demanding applications like automotive coatings and high-end plastics.[1][2][3] The final performance characteristics of PR 254 are critically dependent not only on its chemical structure but also on its solid-state arrangement, specifically its crystalline phase.[4] This pigment is known to exhibit polymorphism, primarily existing in two forms, the α and β phases, each conferring distinct coloristic and physical properties.[5][6] Therefore, the ability to accurately identify and quantify these crystal phases is paramount for quality control and product development. This application note provides a comprehensive guide to the analysis of this compound crystal phases using X-ray Powder Diffraction (XRPD), a powerful, non-destructive technique for characterizing crystalline materials.[6][7] We present a detailed protocol from sample preparation to data analysis, including insights into the causality behind experimental choices and methods for data interpretation.
Introduction to Polymorphism in this compound
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] For organic pigments like PR 254, which are dispersed rather than dissolved in their application media, the crystal lattice arrangement directly influences the material's physical and chemical properties.[4] The intermolecular forces, such as hydrogen bonding and π-π stacking interactions within the crystal, dictate properties like solubility, melting point, density, and, most importantly for a pigment, its color and light absorption characteristics.[5][9][10]
The two primary polymorphs of PR 254, α and β, exhibit notable differences:
-
α-Phase: Generally associated with good dispersibility and is often used in applications like color filters for liquid crystal devices (LCDs).[5]
-
β-Phase: Typically used in powder and paste forms for printing inks and the coloration of high-molecular-weight organic materials.[5]
The distinct properties arise from their different crystalline natures, which can be reliably distinguished by their unique X-ray diffraction patterns.[5] Controlling the polymorphic outcome during synthesis and processing is a key challenge in pigment manufacturing, making XRPD an indispensable analytical tool.
The Principle of X-ray Powder Diffraction (XRPD)
XRPD is a foundational technique for phase analysis. It operates by irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ).[11] Crystalline materials consist of atoms arranged in a regular, repeating three-dimensional lattice. When the X-ray beam interacts with these lattice planes, constructive interference occurs at specific angles where the path length difference between scattered waves is an integer multiple of the X-ray wavelength. This relationship is described by Bragg's Law:
nλ = 2d sin(θ)
Where:
-
n is an integer
-
λ is the wavelength of the X-ray
-
d is the spacing between the crystal lattice planes
-
θ is the scattering angle
The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline phase. By comparing the experimental pattern to reference patterns from databases or literature, one can identify the phases present in a sample.
Comprehensive Protocol for XRPD Analysis
This protocol provides a self-validating workflow for the accurate identification of PR 254 crystal phases.
Materials & Equipment
-
Pigment Sample: C.I. This compound (dry powder)
-
Grinding: Agate mortar and pestle
-
Dispersion Liquid (Optional): Ethanol or methanol
-
X-ray Diffractometer: Equipped with a Cu Kα radiation source (λ ≈ 1.54 Å) and a detector (e.g., linear PSD or area detector).
-
Sample Holders: Zero-background sample holders (e.g., single-crystal silicon) are recommended to minimize background noise. Standard aluminum or glass holders can also be used.
-
Spatula and Glass Slides
Experimental Workflow Diagram
Caption: Overall workflow for the XRPD analysis of this compound.
Step-by-Step Methodology: Sample Preparation
Proper sample preparation is the most critical step for obtaining high-quality, reproducible XRPD data.[12] The primary goals are to ensure random crystallite orientation and a sufficient number of crystallites to satisfy counting statistics.
-
Grinding: Place a small amount (~100-200 mg) of the PR 254 powder into an agate mortar.
-
Causality: Organic pigments can be susceptible to structural damage or phase changes from aggressive mechanical grinding.[12] Gentle, manual grinding with a rotary motion is preferred. Grinding reduces particle size to less than 10 µm, which is crucial for minimizing orientation effects and ensuring a smooth, representative diffraction pattern.[13]
-
Expert Tip: To minimize aerosoling of the fine powder and reduce lattice strain, add a few drops of ethanol or methanol to create a slurry before grinding.[12] Allow the solvent to fully evaporate before mounting.
-
-
Mounting:
-
Method: Use the back-loading or side-drifting method to fill the sample holder cavity. Avoid "top-loading" and pressing down on the surface, as this is a primary cause of preferred orientation, where plate-like crystals align, skewing peak intensities.
-
Procedure (Back-loading): Place the holder face down on a glass slide. Add the ground powder into the cavity from the back and gently tap to ensure dense packing. Scrape off any excess powder with another slide to ensure the sample surface is perfectly flush with the holder's surface.[14][15]
-
Causality: A flat, smooth sample surface that is coplanar with the diffractometer's focusing circle is essential for accurate peak positions. An uneven surface can cause significant shifts in peak locations, leading to incorrect phase identification.[16]
-
Step-by-Step Methodology: Instrument Parameters & Data Collection
The following are typical starting parameters for a modern powder diffractometer with a Cu Kα source. These may need optimization based on the specific instrument and sample.
-
Instrument Setup:
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 45 kV and 40 mA[6]
-
Optics: Use a divergent slit and a receiving slit appropriate for the desired resolution. A monochromator or Kβ filter is necessary to remove Cu Kβ radiation.
-
-
Data Collection:
-
Scan Mode: Continuous scan
-
2θ Range: 5° to 40°.
-
Step Size: 0.02°
-
Scan Speed (or Time per Step): 1-2° per minute.
-
Causality: Organic pigments are often weak scatterers compared to inorganic materials.[17] A slower scan speed improves the signal-to-noise ratio, making it easier to identify weak but important diffraction peaks.
-
-
Data Analysis and Interpretation
Phase Identification
The primary analysis involves comparing the positions (in 2θ) and relative intensities of the peaks in the experimental diffractogram with known reference patterns for the α and β phases of PR 254.
| Crystal Phase | Characteristic Bragg Angle (2θ) | Key Differentiating Peak |
| α-Phase | 28.1° ± 0.3° | A strong reflection in this region is the primary identifier for the α-phase.[5] |
| β-Phase | 27.0° ± 0.3° | A strong reflection in this region is the primary identifier for the β-phase.[5] |
| Table 1: Key differentiating XRPD peaks for the α and β phases of this compound, based on Cu Kα radiation. |
Procedure:
-
Plot the collected intensity versus 2θ data.
-
Perform background subtraction if necessary.
-
Use peak-finding software to identify the 2θ positions of the diffraction maxima.
-
Compare the experimental peak list against the characteristic peaks in Table 1. The presence of a peak near 28.1° indicates the α-phase, while a peak near 27.0° indicates the β-phase. A sample may contain one, the other, or a mixture of both.
Advanced Analysis: Rietveld Refinement
For mixtures of α and β phases, a more advanced technique called Rietveld refinement can be used for quantitative phase analysis. This method involves fitting a calculated diffraction profile to the entire experimental pattern using a least-squares approach.[18]
-
Principle: The Rietveld method models the entire diffraction pattern based on the crystal structure parameters (lattice parameters, atomic positions), instrumental parameters (peak shape), and sample effects.[18] By including models for both the α and β phases, the refinement can determine the scale factor for each phase, which is directly proportional to its weight fraction in the mixture.
-
Trustworthiness: This method is a self-validating system. The quality of the fit is judged by figures-of-merit like the weighted profile R-factor (Rwp) and goodness-of-fit (χ²).[19] A successful refinement provides not only quantitative phase amounts but can also yield precise lattice parameters, confirming the structural integrity of each phase.[20][21]
Relationship Between Crystal Phase and Pigment Properties
The choice of crystal phase is not arbitrary; it is dictated by the desired end-use performance. The underlying crystal structure directly governs the macroscopic properties of the pigment.
Caption: Causality chain from processing to pigment performance.
Troubleshooting
-
High Background/Amorphous Halo: May indicate the presence of an amorphous (non-crystalline) component, possibly from binders in a paint formulation or an improperly synthesized pigment.[22] Ensure a zero-background sample holder is used for low-concentration samples.
-
Incorrect Peak Intensities: This is a classic sign of preferred orientation. The sample must be re-prepared using the techniques described in section 3.3.
-
Weak Signal/Noisy Data: The sample may be a very weak scatterer or present in a low concentration. Increase the data collection time (slower scan speed) to improve counting statistics.
-
Shifted Peak Positions: Can be caused by sample displacement (surface not on the focusing circle) or instrument misalignment. Use of an internal standard (e.g., NIST SRM 660c - LaB₆) can be used to calibrate the peak positions.
Conclusion
X-ray powder diffraction is an essential, reliable, and non-destructive method for the characterization of this compound's crystalline phases. By implementing the robust protocols detailed in this note for sample preparation, data acquisition, and analysis, researchers and quality control professionals can accurately identify the α and β polymorphs. This capability is fundamental to understanding and controlling the final coloristic properties and performance of this vital high-performance pigment, ensuring product consistency and enabling the development of materials for advanced applications.
References
- 1. zeyachem.net [zeyachem.net]
- 2. ispigment.com [ispigment.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. Identification of α-phase crystallization this compound in artist's paints by powder x-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. How to improve paint and coating formulations: Crystal phase analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 13. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 16. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 17. researchgate.net [researchgate.net]
- 18. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 22. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Preparation of High-Performance Pigment Red 254 Dispersions for Color Filter Applications
Introduction: The Critical Role of Pigment Red 254 in Advanced Display Technology
This compound (PR254), a diketopyrrolo-pyrrole (DPP) pigment, is a cornerstone of high-performance color filter technology used in liquid crystal displays (LCDs) and other display applications.[1][2] Its adoption is driven by its brilliant, neutral red shade, exceptional color strength, and outstanding stability against heat, light, and chemicals.[3][4][5][6] For color filters, the pigment must be processed into a stable dispersion of nano-sized particles within a photoresist formulation. The quality of this dispersion is paramount; it directly dictates critical display performance metrics such as color purity, contrast ratio, brightness, and manufacturing yield.[2][7]
Ineffective dispersion leads to agglomerated particles, which can cause light scattering, reduce transparency, and create defects on pixels, ultimately compromising the display's visual fidelity and performance.[7][8] This guide provides a comprehensive overview and detailed protocols for the formulation, preparation, and characterization of stable, high-quality this compound dispersions tailored for color filter manufacturing.
Part 1: Foundational Principles of Pigment Dispersion
The transformation of dry PR254 powder into a stable liquid dispersion is a multi-step, energy-intensive process.[9] The primary objective is to break down pigment agglomerates—loose clusters of primary particles—into their constituent primary particles and ensure they remain separated over time.[8][10] This process can be understood through three fundamental stages:
-
Wetting: The initial step involves replacing the air and moisture on the surface of the pigment particles with the liquid carrier or vehicle.[10][11] The efficiency of this stage is largely governed by the surface tension at the solid-liquid interface. Surfactants or wetting agents are often employed to reduce this surface tension, facilitating rapid and complete wetting.[11]
-
Deagglomeration (Grinding/Milling): This is the mechanical stage where energy is applied to break apart the wetted pigment agglomerates.[8][12] High-shear forces are required to overcome the van der Waals forces holding the particles together. Equipment such as bead mills or three-roll mills are industry standards for this purpose.[10][12] The goal is to achieve a target particle size distribution, typically with an average particle size of less than 100 nm for color filter applications.[2]
-
Stabilization: Once the primary particles are separated, they have a strong thermodynamic tendency to re-agglomerate or flocculate to reduce their high surface energy.[10] Stabilization involves introducing dispersants (typically polymeric) that adsorb onto the pigment surface, creating repulsive forces that prevent reagglomeration.[11][13] This can be achieved through two primary mechanisms:
-
Electrostatic Stabilization: The dispersant creates like charges on the pigment surfaces, causing them to repel each other.[11]
-
Steric Stabilization: Polymeric dispersants with "anchoring" groups and solvated "tails" adsorb to the pigment surface. The tails extend into the medium, creating a physical barrier that prevents particles from approaching each other.[11][13] This is the most common and robust method for solvent-borne systems used in color filters.
-
Part 2: Formulation Components for PR254 Dispersions
A successful PR254 dispersion is a carefully balanced formulation of several key components. The choice of each ingredient is critical for achieving the desired performance characteristics.
| Component | Function | Key Considerations & Examples | Typical Weight % (in Millbase) |
| Pigment | Provides color | C.I. This compound (transparent grade for color filters) | 15 - 25% |
| Dispersant | Stabilizes pigment particles | High molecular weight polymeric dispersants (e.g., Solsperse®, EFKA®, DISPERBYK® series) with strong anchoring groups for DPP pigments. | 5 - 15% (on pigment weight) |
| Solvent | Acts as the liquid carrier (vehicle) | Propylene glycol monomethyl ether acetate (PGMEA), cyclohexanone. Must have good solvency for the resin and dispersant, and appropriate volatility.[7] | 60 - 80% |
| Binder Resin | Film formation, adhesion to substrate | Acrylic copolymers, often with acid functionality for developability (e.g., copolymers of methacrylic acid, benzyl methacrylate).[7] | 5 - 15% |
| Other Additives | Fine-tune properties | Wetting agents (surfactants) to aid initial pigment incorporation; potentiators or synergists to improve dispersant efficiency. | < 2% |
Part 3: Experimental Protocols
The following protocols provide a step-by-step methodology for preparing a lab-scale PR254 dispersion suitable for color filter applications.
Protocol 1: Preparation of the Millbase
The millbase is the initial mixture of all components before the energy-intensive milling process.
Objective: To create a homogeneous pre-mixture where the pigment is adequately wetted by the solvent and dispersant.
Materials & Equipment:
-
C.I. This compound powder
-
Polymeric dispersant
-
Binder resin solution
-
Propylene glycol monomethyl ether acetate (PGMEA)
-
High-speed dissolver (e.g., Cowles type) with a saw-tooth blade
-
Beaker or stainless steel vessel
-
Analytical balance
Procedure:
-
Vehicle Preparation: In the mixing vessel, combine the required amounts of PGMEA, binder resin solution, and the polymeric dispersant.
-
Mixing: Place the vessel under the high-speed dissolver and begin mixing at a low speed (e.g., 500 rpm) to create a vortex.
-
Pigment Addition: Gradually add the PR254 powder into the side of the vortex. Adding the pigment slowly prevents the formation of large, dry clumps.
-
Pre-Dispersion: Once all the pigment is added, increase the dissolver speed to 2000-3000 rpm. Continue mixing for 30-60 minutes. The goal is to fully wet the pigment and break down the largest agglomerates. The mixture should appear uniform and have a paste-like consistency.
-
Quality Check: Check for any unwetted pigment on the sides of the vessel or the mixer shaft. Scrape down if necessary and mix for an additional 5-10 minutes.
Causality Explanation: The initial high-speed mixing step is crucial. It imparts enough shear to break down loose agglomerates and ensures that every pigment particle is coated with the dispersant and solvent, which is a prerequisite for effective milling.[12] A poor pre-dispersion will lead to inefficient milling and a broader particle size distribution.
Protocol 2: High-Energy Milling
Objective: To deagglomerate the pigment particles to the target nano-scale size distribution using a bead mill.
Equipment:
-
Laboratory-scale horizontal bead mill
-
Yttria-stabilized zirconia (YTZ) grinding beads (0.1 - 0.3 mm diameter)
-
Chiller/recirculator for temperature control
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS)
Procedure:
-
Mill Preparation: Charge the milling chamber with the YTZ grinding beads to the manufacturer's recommended volume (typically 70-85%).
-
Temperature Control: Set the chiller to maintain a jacket temperature of 20-25°C. Pigment milling generates significant heat, which can affect dispersion stability and solvent properties.
-
Milling Operation: Transfer the prepared millbase from Protocol 1 into the bead mill's holding tank. Start the mill at the recommended agitator tip speed (e.g., 8-12 m/s).
-
In-Process Sampling: After a set time (e.g., 60 minutes), take a small sample of the dispersion. Dilute the sample appropriately with PGMEA and measure the particle size distribution using the DLS analyzer.
-
Continue Milling: Continue the milling process, taking samples periodically (e.g., every 30-60 minutes). The milling is complete when the average particle size (Z-average or D50) reaches a plateau and is below the target specification (e.g., < 100 nm).
-
Dispersion Let-Down: Once milling is complete, the concentrated dispersion is separated from the grinding media and can be "let down" (diluted) with additional binder resin and solvent to achieve the final viscosity and pigment concentration required for the photoresist formulation.
Trustworthiness Note: The milling process must be self-validating. By taking periodic measurements, the operator can track the progress of deagglomeration. A plateau in particle size reduction indicates that the mechanical energy limit for the system has been reached, ensuring a reproducible endpoint and preventing unnecessary energy expenditure or potential over-processing.
Part 4: Visualization of Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for preparing and qualifying a PR254 dispersion.
Caption: PR254 Dispersion Preparation Workflow.
Mechanism of Steric Stabilization
This diagram visualizes how polymeric dispersants prevent PR254 particles from re-agglomerating.
Caption: Mechanism of Steric Stabilization.
Part 5: Characterization of PR254 Dispersions
Thorough characterization is essential to ensure the dispersion meets the stringent requirements for color filter production.
| Parameter | Method | Purpose | Typical Specification |
| Particle Size Distribution | Dynamic Light Scattering (DLS) or Laser Diffraction | To confirm deagglomeration and predict optical properties and stability. A narrow distribution is critical.[14] | Mean Size (D50): 60-90 nmPolydispersity Index (PDI): < 0.3 |
| Viscosity | Rotational Rheometer | To ensure proper flow characteristics for milling, storage, and subsequent coating processes (e.g., spin coating).[15] | 10 - 50 mPa·s (at specified shear rate) |
| Colorimetric Properties | UV-Vis Spectrophotometer | To measure the spectral transmittance and color coordinates (CIE Lab*) of a coated film, ensuring it meets the color point for red pixels.[14] | λmax: ~555-565 nm[16] |
| Dispersion Stability | Accelerated Aging (High-Temp Storage) & Particle Size Monitoring | To predict the long-term shelf life and prevent issues like particle settling or reagglomeration. | Minimal change in particle size and viscosity after 1 week at 40-50°C. |
| Microscopy | SEM / TEM | To visually inspect the primary particle morphology and confirm the absence of large agglomerates.[14][15] | Visual confirmation of well-dispersed primary particles. |
Conclusion
The preparation of this compound dispersions for color filters is a scientifically rigorous process that demands a deep understanding of colloid science, formulation chemistry, and mechanical engineering. By carefully selecting raw materials, optimizing the milling process, and implementing robust characterization techniques, researchers and engineers can produce high-quality dispersions. A stable, nano-sized PR254 dispersion is the foundation for creating vibrant, high-contrast, and defect-free red pixels, which are indispensable for the next generation of high-fidelity displays.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. Page loading... [guidechem.com]
- 3. ispigment.com [ispigment.com]
- 4. This compound | 84632-65-5 [chemicalbook.com]
- 5. zeyachem.net [zeyachem.net]
- 6. Let us take a look at this compound - Blog [geecolor.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Increase Pigment Yield with Proper Milling | Hockmeyer [hockmeyer.com]
- 9. jpmtr.org [jpmtr.org]
- 10. The Pigment Dispersion Process [centrecolours.co.uk]
- 11. chempoint.com [chempoint.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. lankem.com [lankem.com]
- 14. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 15. paint.org [paint.org]
- 16. C.I.this compound having improved colouristic properties - Patent 1411092 [data.epo.org]
Application Notes & Protocols for the Modification of TiO₂ with Pigment Red 254 via a Solvent Thermal Method
Introduction: Expanding the Photocatalytic Frontier of Titanium Dioxide
Titanium dioxide (TiO₂) is a cornerstone material in photocatalysis, prized for its high stability, low cost, and potent oxidative capabilities under UV irradiation.[1] However, its wide bandgap (typically ~3.2 eV for the anatase phase) restricts its activation to the ultraviolet portion of the solar spectrum, leaving the vast majority of visible light untapped.[2] To overcome this limitation, researchers are actively exploring strategies to sensitize TiO₂ to visible light, thereby enhancing its efficiency for environmental remediation and energy applications.[1]
One of the most promising strategies is the use of organic photosensitizers, which can absorb visible light and subsequently transfer energy to the TiO₂, initiating the photocatalytic process.[3] This application note details a comprehensive protocol for the modification of TiO₂ with Pigment Red 254 (PR254) using a one-pot solvent thermal method. PR254, a high-performance diketopyrrolopyrrole (DPP) pigment, is selected for its exceptional thermal stability (up to 300°C), chemical inertness, and strong absorption in the visible spectrum.[1][4] The solvent thermal method offers a robust route to synthesize crystalline TiO₂ nanoparticles while facilitating intimate contact and potential interfacial bonding with the PR254 pigment.[5]
This document provides researchers, scientists, and drug development professionals with a detailed experimental workflow, an explanation of the underlying scientific principles, and a guide to the characterization of the resulting composite material.
Scientific Principles & Mechanistic Insights
The modification of TiO₂ with PR254 aims to create a composite material that leverages the strengths of both components. The fundamental principle is that of photosensitization, a mechanism well-established in dye-sensitized solar cells.
-
Visible Light Absorption: PR254, the photosensitizer, absorbs photons in the visible light range, an energy level insufficient to excite the native TiO₂. This absorption promotes an electron from the Highest Occupied Molecular Orbital (HOMO) of the pigment to its Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Injection: For sensitization to be effective, the LUMO energy level of the PR254 must be higher (more negative) than the conduction band edge of the TiO₂. This energetic alignment allows the photo-excited electron to be injected from the pigment into the TiO₂ conduction band.
-
Generation of Reactive Oxygen Species (ROS): The injected electron in the TiO₂ conduction band can then react with adsorbed oxygen molecules to form superoxide radicals (•O₂⁻). Meanwhile, the oxidized pigment (PR254⁺) can be regenerated by an electron donor in the system. The holes (h⁺) in the TiO₂ valence band, created by the electron transfer, can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH).[2] These ROS are powerful oxidizing agents that can degrade organic pollutants.[2]
The solvent thermal method is particularly advantageous for this process. The elevated temperatures and pressures can enhance the dispersion of the otherwise insoluble PR254 pigment and promote the formation of a well-defined, crystalline TiO₂ anatase phase, which is known for its superior photocatalytic activity.[2] This one-pot synthesis fosters an intimate interface between the pigment and the semiconductor, which is critical for efficient electron transfer.
Experimental Protocol: Solvent Thermal Synthesis of PR254-TiO₂ Composite
This protocol describes a generalized one-pot solvent thermal synthesis. Researchers should consider this a starting point, and optimization of parameters such as PR254 loading, reaction time, and temperature may be necessary to achieve desired material properties.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| Titanium (IV) Isopropoxide (TTIP) | ≥97% | Sigma-Aldrich |
| This compound (PR254) | Pigment Grade | Ciba (BASF) or equivalent |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore System |
| Teflon-lined Stainless Steel Autoclave | 100 mL capacity | Parr Instrument Company |
Step-by-Step Synthesis Procedure
-
Preparation of Precursor Solution A (TiO₂ Precursor):
-
In a dry beaker, mix 40 mL of isopropanol and 10 mL of ethanol.
-
While stirring vigorously, slowly add 5 mL of Titanium (IV) Isopropoxide (TTIP) to the alcohol mixture. This should be done in a fume hood as TTIP is moisture sensitive and will react with ambient humidity.
-
Continue stirring for 30 minutes to ensure complete homogenization.
-
-
Preparation of Precursor Suspension B (PR254 Dispersion):
-
Weigh 50 mg of this compound powder.
-
In a separate beaker, add the PR254 to 20 mL of ethanol.
-
Disperse the pigment using an ultrasonic bath for 30 minutes. The goal is to create a fine, stable suspension. Causality Note: The insolubility of PR254 is a key challenge.[3] Thorough sonication is crucial to break down agglomerates and ensure the highest possible dispersion in the reaction medium, which promotes a more uniform coating on the TiO₂ nanoparticles as they form.
-
-
Solvent Thermal Reaction:
-
Slowly add the PR254 suspension (Suspension B) to the TiO₂ precursor solution (Solution A) under continuous stirring.
-
Stir the final mixture for an additional 15 minutes.
-
Transfer the entire mixture into a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat the autoclave to 180°C at a ramp rate of 5°C/min and hold it at this temperature for 12 hours. Causality Note: The temperature of 180°C is chosen to ensure the formation of the crystalline anatase phase of TiO₂ from the alkoxide precursor.[5] The extended reaction time allows for the growth of TiO₂ nanocrystals and facilitates strong interaction with the dispersed PR254 particles.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Post-Synthesis Processing and Purification:
-
Open the autoclave in a fume hood.
-
Collect the resulting reddish precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the collected solid sequentially with ethanol (3 times) and deionized water (2 times) to remove any unreacted precursors and residual solvent. Centrifuge to collect the solid after each wash.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
-
The resulting fine red powder is the PR254-modified TiO₂ composite.
-
Experimental Workflow Diagram
Caption: Workflow for the solvent thermal synthesis of PR254-modified TiO₂.
Validation and Characterization of the Composite Material
A self-validating protocol requires thorough characterization to confirm the successful synthesis and desired properties of the PR254-TiO₂ composite.
| Characterization Technique | Purpose | Expected Outcome |
| X-ray Diffraction (XRD) | To determine the crystalline phase and crystallite size of TiO₂. | Peaks corresponding to the anatase phase of TiO₂. Potential weak peaks from the crystalline PR254. Scherrer equation can be used to estimate TiO₂ crystallite size.[6] |
| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | To analyze the optical properties and confirm visible light absorption. | A strong absorption edge in the UV region (<400 nm) for TiO₂ and distinct absorption peaks in the visible region (450-550 nm) corresponding to PR254. |
| Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM) | To observe the morphology, particle size, and the interface between PR254 and TiO₂. | SEM will show the overall morphology of the composite powder. TEM can reveal TiO₂ nanoparticles decorated with or in close proximity to PR254 particles. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups and study the chemical bonding at the interface. | Characteristic peaks for Ti-O-Ti vibrations (~500-700 cm⁻¹). Peaks associated with the DPP structure of PR254 (e.g., C=O, N-H, aromatic C-H). |
| Photoluminescence (PL) Spectroscopy | To investigate the separation efficiency of photo-generated electron-hole pairs. | A lower PL intensity for the PR254-TiO₂ composite compared to pure TiO₂ suggests suppressed recombination of electron-hole pairs, indicating efficient charge transfer. |
Logical Relationship Diagram
References
- 1. China this compound / CAS 84632-65-5 factory and manufacturers | Precise Color [precisechem.com]
- 2. Solvothermal synthesis and photocatalytic application of porous Au/TiO2 nanocomposites - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ranbarr.com [ranbarr.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. A diketopyrrolopyrrole dye-based dyad on a porous TiO2 photoanode for solar-driven water oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Diketopyrrolopyrrole (DPP) Pigments
Welcome to the technical support center for diketopyrrolopyrrole (DPP) pigments. This guide is designed for researchers, scientists, and professionals in drug development who are working with these vibrant and high-performance chromophores. DPP pigments are renowned for their brilliant colors, high stability, and excellent photophysical properties, making them ideal candidates for a wide range of applications, from organic electronics to bioimaging.[1][2] However, their inherent low solubility in common organic solvents often presents a significant hurdle in their processing and application.[3][4]
This comprehensive guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome solubility challenges and successfully incorporate DPP pigments into your research and development workflows.
Troubleshooting Guide: Common Solubility Issues with DPP Pigments
Encountering solubility issues with DPP pigments is a common challenge. This section provides a systematic approach to diagnosing and resolving these problems.
Problem 1: My DPP pigment/derivative is completely insoluble in my chosen solvent.
This is the most frequent issue, primarily due to the strong intermolecular forces within the DPP crystal lattice.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insoluble DPP pigments.
Problem 2: My N-alkylated DPP derivative precipitates out of solution upon cooling or standing.
This indicates that the solution is supersaturated at lower temperatures, and the kinetic stability is low.
-
Immediate Action: Re-dissolve the precipitate by gentle heating and use the solution while warm.
-
Long-term Solution:
-
Increase Side-Chain Bulk: Synthesize a derivative with more sterically demanding branched alkyl chains to further disrupt intermolecular packing.[5]
-
Use a Solvent Blend: A mixture of a good solvent and a co-solvent can sometimes improve the overall solvation and stability.
-
Consider Formulation: For applications where a true solution is not strictly necessary, preparing a stable dispersion using surfactants or polymeric stabilizers can be a viable alternative.
-
Problem 3: The color of my DPP solution changes, or the material degrades upon heating to dissolve.
DPP pigments are generally thermally stable, but prolonged exposure to high temperatures in certain solvents can lead to degradation.
-
Diagnostic Steps:
-
Obtain a UV-Vis spectrum: Compare the spectrum of the heated solution to that of a freshly prepared, unheated (if possible) solution. A significant change in the absorption maxima or the appearance of new peaks suggests degradation.
-
Use a lower boiling point solvent: If possible, switch to a solvent that can dissolve the DPP derivative at a lower temperature.
-
Minimize heating time: Heat the solution only for the time required to achieve dissolution.
-
Work under an inert atmosphere: If oxidative degradation is suspected, perform the dissolution under a nitrogen or argon atmosphere.
-
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the solubility of DPP pigments.
1. Why are DPP pigments so poorly soluble?
The poor solubility of DPP pigments stems from two main factors inherent to their molecular structure:
-
Intermolecular Hydrogen Bonding: The unsubstituted DPP core contains lactam functionalities with N-H and C=O groups. These form strong hydrogen bonds between adjacent molecules, creating a tightly packed, stable crystal lattice that is difficult for solvent molecules to penetrate.[4][6]
-
π-π Stacking: The planar, aromatic core of the DPP molecule promotes strong π-π stacking interactions, which further contribute to the stability of the solid state and hinder dissolution.[7]
Caption: Key intermolecular forces limiting DPP solubility.
2. How does N-alkylation improve the solubility of DPP pigments?
N-alkylation is the most effective strategy for improving the solubility of DPP pigments.[8][9] By replacing the hydrogen atoms on the lactam nitrogens with alkyl chains, the intermolecular hydrogen bonding network is disrupted.[4] Furthermore, the introduction of bulky alkyl groups, especially branched ones, creates steric hindrance that prevents the close packing and strong π-π stacking of the DPP cores.[5] This allows solvent molecules to more easily solvate the individual DPP molecules, leading to a significant increase in solubility.[10]
3. What is the difference between using linear and branched alkyl chains for N-alkylation?
The choice between linear and branched alkyl chains has a significant impact on the properties of the resulting DPP derivative:
| Feature | Linear Alkyl Chains | Branched Alkyl Chains |
| Solubility | Moderate improvement | Significant improvement[11] |
| Intermolecular Packing | Can still allow for some π-π stacking | Effectively disrupts π-π stacking[5] |
| Charge Carrier Mobility | Generally higher due to more ordered packing[12] | Generally lower due to disordered packing |
| Film Morphology | More crystalline | More amorphous |
4. How do I choose the right solvent for my DPP derivative?
Solvent selection is crucial and depends on the specific DPP derivative and the intended application. A good starting point is to test a range of solvents with varying polarities. Chlorinated solvents like chloroform and dichloromethane, as well as high-boiling point polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), are often effective for dissolving N-alkylated DPPs.[3][10] For applications requiring less toxic solvents, tetrahydrofuran (THF) and toluene can also be good options for some derivatives.[13]
Table 1: Solubility of Selected N-Alkylated DPP Derivatives in Common Organic Solvents
| DPP Derivative | N-Alkyl Group | Solvent | Solubility ( g/100 mL) | Reference |
| DPP-C8 | n-octyl | PGMEA | ~1.4 | |
| DPP-di-CN | N-alkylated | THF | >10 | [14] |
| DPP-di-CN | N-alkylated | NMP | >10 | [14] |
| Asymmetric DPP-DCV | 2-ethylhexyl | Chloroform | 5.7 | [13] |
| Asymmetric DPP-TB | 2-ethylhexyl | Chloroform | 4.0 | [13] |
Note: Solubility is highly dependent on the specific structure of the DPP derivative and the experimental conditions.
5. What characterization techniques can I use to confirm the successful synthesis and purity of my solubilized DPP derivative?
Several analytical techniques are essential for characterizing your DPP derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the successful N-alkylation by the appearance of signals corresponding to the alkyl chain protons and carbons, and the disappearance of the N-H proton signal. It is also a powerful tool for assessing purity.[1]
-
Mass Spectrometry (MS): Verifies the molecular weight of the synthesized derivative, confirming the addition of the alkyl chains.[3]
-
UV-Visible (UV-Vis) Spectroscopy: Characterizes the electronic absorption properties of the DPP derivative in solution. The position of the absorption maximum can be influenced by the solvent and the nature of the substituents.[15]
-
Fluorescence Spectroscopy: Measures the emission properties of the DPP derivative. N-substituted DPPs are often highly fluorescent.[10]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a DPP Pigment
This protocol provides a general method for the N-alkylation of a commercially available DPP pigment, such as Pigment Red 254, using an alkyl halide.
Materials:
-
DPP Pigment (e.g., 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide)
-
Alkyl halide (e.g., 1-bromooctane or 2-ethylhexyl bromide)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the DPP pigment (1 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add the strong base (2.2-2.5 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. The color of the suspension may change.
-
Alkylation: Add the alkyl halide (2.5-3.0 equivalents) dropwise to the cooled suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate or DCM).
-
Characterization: Confirm the structure and purity of the N-alkylated DPP derivative using NMR, MS, and UV-Vis spectroscopy.
Protocol 2: Determination of DPP Derivative Solubility by the Gravimetric Method
This protocol describes a standard method for quantitatively determining the solubility of a DPP derivative in a specific solvent at a given temperature.
Materials:
-
Synthesized DPP derivative
-
Chosen solvent
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (solvent compatible, e.g., 0.45 µm PTFE)
-
Pre-weighed glass vials
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of the DPP derivative to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure that equilibrium is reached and a saturated solution is formed.
-
Separation of Undissolved Solid: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Isolation of Saturated Solution: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any remaining particulate matter.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry glass vial. Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the DPP derivative. Alternatively, use a vacuum oven for more sensitive compounds.
-
Mass Determination: Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it again.
-
Calculation: The solubility (in g/L) is calculated using the following formula:
Solubility = (Mass of vial with dried DPP - Mass of empty vial) / Volume of saturated solution taken
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 5. [PDF] Preparation of Solvent Soluble Dyes Derived from Diketo-pyrrolo-pyrrole Pigment by Introducing an N-Alkyl group | Semantic Scholar [semanticscholar.org]
- 6. DPP-based polymers with linear/branch side chain for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01564D [pubs.rsc.org]
- 8. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
controlling the particle size of Pigment Red 254 during synthesis
A Senior Application Scientist's Guide to Controlling Particle Size
Welcome to the technical support center for the synthesis of Pigment Red 254 (DPP). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this high-performance diketopyrrolopyrrole pigment. Here, we delve into the critical aspects of controlling particle size during synthesis, a key determinant of the pigment's final properties, including coloristic performance, dispersibility, and stability.
This resource is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical and physical principles governing the formation of this compound particles. By understanding the "why" behind the "how," you will be better equipped to troubleshoot your experiments and achieve your desired particle size distribution with greater consistency.
Troubleshooting Guide: Common Issues in Particle Size Control
This section addresses specific challenges you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My this compound particles are consistently too large and the color is dull. What are the likely causes and how can I produce smaller particles?
Answer:
The formation of overly large particles, often leading to a duller shade and lower tinting strength, is typically a result of the crystallization process being dominated by crystal growth rather than nucleation. Here are the primary factors and corrective actions:
-
Underlying Cause: Low supersaturation during the reaction promotes the growth of existing crystals over the formation of new nuclei. This can be caused by several factors in the synthesis of this compound. The standard synthesis involves the condensation of an aromatic nitrile (p-chlorobenzonitrile) with a dialkyl succinate in the presence of a strong base (like sodium tert-amylate) to form an alkali metal salt of the pigment, followed by protonation to precipitate the final pigment.
-
Troubleshooting Steps:
-
Increase the Rate of Supersaturation: A higher level of supersaturation will favor nucleation, leading to a larger number of smaller particles. You can achieve this by:
-
Faster Addition of Reactants: Specifically, a faster dropwise addition of the dialkyl succinate to the solution of p-chlorobenzonitrile and base will generate the pigment precursor more rapidly, increasing supersaturation.
-
Lower Reaction Temperature: While the condensation reaction requires a certain activation energy, running it at the lower end of the effective temperature range can slow down crystal growth relative to nucleation. For instance, if your protocol is at 110°C, try optimizing at 80-90°C.[1]
-
-
Control the Protonation Step: The final precipitation of the pigment is a critical control point.
-
Rapid Protonation: A quick addition of the proton source (e.g., water, alcohol, or a weak acid) to the alkali metal salt of the pigment will cause a rapid crash-out, favoring the formation of many small nuclei.
-
Lower Temperature During Protonation: Cooling the reaction mixture before adding the proton source will decrease the solubility of the pigment, further increasing supersaturation and promoting the formation of smaller particles.
-
-
Increase Stirring Speed (Agitation): Higher agitation rates improve micromixing of the reactants, leading to more uniform and higher local supersaturation, which in turn promotes nucleation. It also reduces the time particles spend in the growth zone.
-
Question 2: I'm struggling with a very wide particle size distribution. How can I achieve a more uniform particle size?
Answer:
A broad particle size distribution often points to inconsistent conditions during the nucleation and growth phases of the synthesis.
-
Underlying Cause: Non-uniform supersaturation throughout the reactor, or a prolonged period where nucleation and growth occur simultaneously, can lead to a wide distribution of particle sizes.
-
Troubleshooting Steps:
-
Improve Mixing Efficiency:
-
Optimize Stirrer Design and Speed: Ensure your reactor setup provides efficient mixing to minimize spatial variations in concentration and temperature. A high-shear mixer can be beneficial during the initial stages of precipitation.
-
Baffled Reactor: Using a baffled reactor can prevent vortex formation and create more uniform mixing patterns.
-
-
Separate Nucleation and Growth Phases:
-
"Seeding" Technique: Introduce a small quantity of pre-made, fine this compound particles (seeds) at a controlled supersaturation level that is below the threshold for new nucleation but sufficient for the growth of the seed crystals. This encourages uniform growth on the existing seeds rather than the formation of new, smaller particles.
-
-
Use of Additives:
-
Surfactants/Dispersants: The addition of a suitable surfactant can adsorb to the surface of newly formed particles, preventing their aggregation and uncontrolled growth.[2] This helps in maintaining a more uniform size.
-
-
Question 3: My results are not reproducible from batch to batch. What are the critical parameters to monitor for consistency?
Answer:
Batch-to-batch inconsistency is a common problem in precipitation processes and highlights the sensitivity of particle size to minor variations in reaction conditions.
-
Underlying Cause: Small, unmonitored fluctuations in parameters such as temperature, reactant concentrations, addition rates, and mixing can significantly alter the supersaturation profile and, consequently, the final particle size.
-
Troubleshooting Steps:
-
Strict Temperature Control: Employ a reliable temperature control system and monitor the internal reaction temperature closely throughout the process, especially during the addition of reactants and the protonation step.
-
Precise Reagent Dosing: Use calibrated pumps for the addition of liquid reactants to ensure consistent addition rates across all batches.
-
Consistent Raw Material Quality: Ensure the purity and concentration of your starting materials (p-chlorobenzonitrile, dialkyl succinate, base, and solvent) are consistent.
-
Standardized Agitation: Maintain the same stirrer type, position, and speed for every batch.
-
Controlled Atmosphere: The reaction is typically run under an inert atmosphere (e.g., nitrogen) to prevent side reactions and moisture contamination, which can affect the base strength and reaction kinetics. Ensure this is consistent.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling particle size during precipitation?
A1: The control of particle size during the precipitation of this compound is governed by the principles of crystallization, specifically the interplay between nucleation (the formation of new crystal nuclei) and crystal growth (the increase in size of existing crystals). Both processes are driven by supersaturation , which is the state where the concentration of the solute (the pigment) in the solvent is higher than its equilibrium solubility.
-
High Supersaturation: Favors rapid nucleation, leading to a large number of small particles.
-
Low Supersaturation: Favors the growth of existing crystals, resulting in fewer, larger particles.
Therefore, by manipulating the reaction conditions to control the level and rate of supersaturation, you can steer the process towards your desired particle size.
Q2: How does the choice of solvent affect the particle size of this compound?
A2: The solvent plays a crucial role in several ways:
-
Solubility of Reactants and Product: The solvent must effectively dissolve the reactants but have low solubility for the final pigment to allow for precipitation. A solvent in which the pigment has extremely low solubility will lead to very high supersaturation and smaller particles.
-
Interaction with Particle Surfaces: The solvent can interact with the growing crystal faces, potentially inhibiting growth on certain faces and influencing the particle shape (morphology).
-
Viscosity: The viscosity of the solvent affects mass transfer and mixing efficiency, which in turn influences the uniformity of supersaturation.
-
Use of Ionic Liquids: Studies have shown that using ionic liquids as the reaction medium can allow for the synthesis to occur at lower temperatures (e.g., 30-70°C compared to the conventional 100-110°C).[1] This can provide better control over the crystallization process and even allow for the selective formation of different crystal phases (polymorphs), which can have different particle characteristics.[1]
Q3: Can additives be used during synthesis to control particle size?
A3: Yes, the use of additives is a common strategy.
-
Surfactants and Dispersing Agents: These molecules can adsorb onto the surface of the growing pigment particles. This can inhibit further growth and prevent the aggregation of primary particles, leading to a smaller final particle size and a narrower distribution.
-
Polymers: Certain polymers can also act as "capping agents," limiting crystal growth in a similar manner to surfactants.
The selection of the appropriate additive depends on the solvent system and the desired particle characteristics.
Q4: What is the role of the base in the synthesis and how does it impact particle size?
A4: A strong base, such as sodium tert-amylate or another alkali metal alkoxide, is essential to deprotonate the dialkyl succinate, initiating the condensation reaction with the p-chlorobenzonitrile. The strength and concentration of the base can influence the reaction rate. A higher effective base concentration can lead to a faster reaction, which can increase the rate of supersaturation and thus favor the formation of smaller particles.
Experimental Protocols and Data
Protocol 1: Synthesis of Fine Particle this compound
This protocol is designed to favor nucleation and produce smaller particles.
-
Preparation of the Base: In a multi-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, prepare sodium tert-amylate by reacting sodium metal with anhydrous tert-amyl alcohol.
-
Reactant Addition:
-
To the sodium tert-amylate solution, add p-chlorobenzonitrile and heat the mixture to 80-90°C under a nitrogen atmosphere.
-
Slowly add diisopropyl succinate dropwise over 2-3 hours while maintaining the temperature and vigorous stirring. A slower addition rate can help maintain a controlled level of supersaturation.
-
-
Condensation Reaction: After the addition is complete, maintain the reaction at 80-90°C for an additional 2-3 hours.
-
Protonation/Precipitation:
-
Cool the reaction mixture to room temperature.
-
Rapidly add deionized water to the stirred reaction mixture to hydrolyze the intermediate and precipitate the pigment.
-
-
Work-up:
-
Filter the resulting red precipitate.
-
Wash the filter cake thoroughly with methanol and then water to remove unreacted starting materials and salts.
-
Dry the pigment in a vacuum oven at 80°C.
-
Data Summary: Effect of Reaction Parameters on Particle Size
The following table summarizes the expected qualitative effects of key reaction parameters on the particle size of this compound.
| Parameter | Change | Effect on Supersaturation | Primary Effect | Expected Particle Size |
| Temperature | Increase | Decrease (higher solubility) | Favors Growth | Larger |
| Decrease | Increase (lower solubility) | Favors Nucleation | Smaller | |
| Reactant Conc. | Increase | Increase | Favors Nucleation | Smaller |
| Decrease | Decrease | Favors Growth | Larger | |
| Addition Rate | Increase | Increase | Favors Nucleation | Smaller |
| Decrease | Decrease | Favors Growth | Larger | |
| Stirring Speed | Increase | More uniform, higher local | Favors Nucleation | Smaller, more uniform |
| Decrease | Less uniform, lower local | Favors Growth | Larger, less uniform | |
| Protonation | Slow/Hot | Lower | Favors Growth/Ripening | Larger |
| Fast/Cold | Higher | Favors Nucleation | Smaller |
Visualizing the Process
Diagram 1: Key Factors in this compound Particle Size Control
Caption: Interplay of synthesis parameters on the crystallization process and final particle properties.
Diagram 2: Troubleshooting Workflow for Particle Size Issues
Caption: A logical workflow for troubleshooting common particle size problems in this compound synthesis.
References
phase separation of alpha and beta forms of Pigment Red 254
An essential pillar of high-performance materials science is the precise control over a compound's solid-state structure. For C.I. Pigment Red 254 (PR 254), a member of the diketopyrrolopyrrole (DPP) family, this control manifests in the selective crystallization of its polymorphic forms, primarily the alpha (α) and beta (β) phases.[1][2] The distinct crystallographic arrangements of these polymorphs give rise to significant variations in their physicochemical properties, including color shade, thermal stability, and dispersibility, which are critical for final application performance in industries ranging from automotive coatings to advanced electronics.[1][3]
This technical support center provides researchers, scientists, and formulation chemists with a comprehensive guide to understanding, identifying, and troubleshooting issues related to the phase separation of α- and β-PR 254. As Senior Application Scientists, we bridge foundational knowledge with practical, field-proven methodologies to address the common challenges encountered during synthesis, purification, and application.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between the α and β polymorphs of this compound?
A1: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.[1] For PR 254, the α and β forms, while chemically identical, pack differently in the crystal lattice. This distinction in molecular arrangement, driven by intermolecular forces like hydrogen bonding and π-π stacking, directly impacts their macroscopic properties.[4][5] The α-phase is generally recognized as the more thermodynamically stable form, often exhibiting a higher melting point and greater thermal stability compared to the β-phase.[1][6]
Key distinguishing properties are summarized below:
| Property | α-Polymorph | β-Polymorph | Reference |
| Color Shade | Bluish-Red / Darker | Yellower-Red / Lighter | [2][3] |
| Thermal Stability | Higher | Lower | [1] |
| Key XRD Peak (2θ, CuKα) | ~28.1° - 28.5° | ~27.0° - 27.3° | [2] |
| Primary Applications | Color filters (LCDs), cosmetics, automotive paints | Printing inks, pastes, coloring high molecular weight materials | [1] |
Q2: Why is controlling the polymorphic form of PR 254 so critical for its application?
A2: The final performance of a pigment-based product is intrinsically linked to the pigment's solid-state properties.[3] Inconsistent or mixed polymorphic phases can lead to significant product failures:
-
Color Inconsistency: Since the α and β forms have different shades, an uncontrolled mixture will result in batch-to-batch color variation, which is unacceptable in applications like automotive finishes or brand color printing.[6]
-
Performance Degradation: Using a less stable polymorph (e.g., β-phase) in a high-temperature application like plastics processing could lead to a phase transition, causing changes in color and mechanical properties of the final product.[7]
-
Dispersibility Issues: The surface energy and particle morphology of different polymorphs can vary, affecting how well they disperse in a medium (e.g., a resin or ink vehicle). The α-phase is noted for its good dispensability, a key trait for color filter applications.[1]
Q3: What analytical technique is the gold standard for identifying and quantifying the α and β phases?
A3: X-Ray Powder Diffraction (XRD) is the definitive method for identifying and differentiating crystal phases.[1][2] Each polymorph produces a unique diffraction pattern, acting as a "fingerprint." The characteristic Bragg angle (2θ) for the α-phase is approximately 28.1° ± 0.3°, while the β-phase exhibits a key peak at 27.0° ± 0.3°.[2] By analyzing the positions and relative intensities of the diffraction peaks, one can unambiguously identify the phases present in a sample and, with proper calibration, determine their relative quantities.
Troubleshooting Guide: Phase Separation & Control
This section addresses specific problems you may encounter during your work with this compound.
Q4: My synthesis yielded a mixture of α and β phases. What factors could be responsible?
A4: The formation of a specific polymorph is a kinetically and thermodynamically controlled process, highly sensitive to the reaction environment. A mixed-phase outcome indicates that the conditions were not sufficiently selective for a single crystal form. The primary causal factors are:
-
Solvent System: The polarity of the solvent and its ability to form hydrogen bonds with the DPP molecule can dictate the nucleation and growth of a specific phase.[8] Some solvents may favor one polymorph, while others may promote a mixture. For instance, syntheses conducted in certain ionic liquids have demonstrated the ability to produce pure α or β phases by selecting the cation's alkyl chain length.[1][2]
-
Reaction Temperature: Temperature influences both reaction kinetics and the relative stability of the polymorphs. A specific temperature range might favor the nucleation of one phase over another.[1] Inconsistent temperature control during the reaction or cooling process can easily lead to a mixed product.
-
Base and Reactant Concentration: The nature of the base (e.g., sodium tert-amyl oxide) and the concentration of reactants can affect the supersaturation level of the solution, which in turn influences the nucleation rate and the resulting polymorph.[9][10]
Caption: Troubleshooting workflow for mixed-phase synthesis of PR 254.
Q5: I have a mixed-phase batch of PR 254. Is it possible to purify it to obtain a single polymorph?
A5: Yes, it is often possible to convert a mixture to a single, more stable phase through a process called solvent-mediated polymorphic transformation . This technique relies on the differing solubilities of the polymorphs in a selected solvent. The less stable polymorph (metastable) has a higher solubility than the more stable form.
The process involves suspending the mixed-phase solid in a carefully chosen solvent where the metastable form will preferentially dissolve and then re-precipitate onto the crystals of the stable form. Over time, the entire batch should convert to the more stable polymorph. The α-phase is typically the more thermodynamically stable form of PR 254.[6]
-
Solvent Selection (Crucial Step):
-
Choose a solvent in which PR 254 has very low but non-zero solubility. Highly polar, high-boiling point solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are common candidates.
-
The goal is to find a solvent that facilitates dissolution/re-precipitation at a reasonable rate without completely dissolving the product.
-
-
Slurry Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the mixed-phase PR 254 powder.
-
Add the selected solvent in a ratio of approximately 10-20 mL of solvent per gram of pigment. The exact ratio may require optimization.
-
-
Thermal Treatment:
-
Heat the slurry to a moderately elevated temperature (e.g., 80-120 °C). This temperature should be high enough to increase the rate of transformation but well below the boiling point of the solvent and any degradation temperature of the pigment.[7]
-
Stir the slurry continuously. The transformation can take several hours (from 2 to 24 hours).
-
-
Monitoring the Transformation:
-
Periodically (e.g., every 2-4 hours), withdraw a small aliquot of the slurry.
-
Filter, wash the solid with a solvent in which PR 254 is insoluble (like methanol or water) to remove the high-boiling solvent, and dry the sample.
-
Analyze the dried sample by XRD to monitor the disappearance of the β-phase peaks and the growth of the α-phase peaks.
-
-
Isolation and Drying:
-
Once XRD analysis confirms the complete conversion to the α-phase, cool the slurry to room temperature.
-
Filter the solid pigment using a Buchner funnel.
-
Wash the filter cake thoroughly with methanol or acetone to remove all residual high-boiling solvent.
-
Dry the purified α-phase pigment in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Q6: How do I set up a reliable XRD analysis to characterize my PR 254 sample?
A6: A properly executed XRD experiment is critical for trustworthy phase identification. Sloppy sample preparation can lead to ambiguous results.
-
Sample Preparation:
-
Ensure the pigment sample is completely dry. Moisture can interfere with the measurement.
-
The sample must be a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle to reduce particle size and preferred orientation effects. Over-grinding can induce amorphization or phase changes, so be gentle.
-
Pack the powder into the sample holder. The surface must be flat and level with the holder's surface. A "zero-background" sample holder (e.g., made of single-crystal silicon) is recommended for high-quality data, especially for quantitative analysis.
-
-
Instrument Setup (Typical Parameters):
-
Radiation: Copper (Cu) Kα (λ ≈ 1.54 Å) is standard.
-
Scan Range (2θ): A range of 5° to 40° is usually sufficient to capture the most characteristic peaks for PR 254 polymorphs.
-
Scan Speed/Step Size: Use a slow scan speed (e.g., 1-2°/minute) or a small step size (e.g., 0.02°) with a sufficient count time per step to obtain high-resolution data with a good signal-to-noise ratio.
-
-
Data Analysis:
-
Phase Identification: Compare the peak positions (2θ values) in your experimental diffractogram to reference patterns for α- and β-PR 254. The most intense and non-overlapping peaks are key for identification.[2]
-
Crystallinity Assessment: Broad, poorly defined peaks may indicate small crystallite size or a low degree of crystallinity. The full width at half maximum (FWHM) of the main diffraction peak can be used as a qualitative measure of crystallinity.[11]
-
Caption: Standard workflow for XRD analysis of this compound polymorphs.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. sid.ir [sid.ir]
- 3. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of α-phase crystallization this compound in artist's paints by powder x-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. zeyachem.net [zeyachem.net]
- 8. matec-conferences.org [matec-conferences.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. C.I.this compound having improved colouristic properties - Patent 1411092 [data.epo.org]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of DPP Dyes
Welcome to the technical support center for Diketopyrrolopyrrole (DPP) dyes. This guide is designed for researchers, scientists, and drug development professionals who are working with DPP dyes and aiming to optimize their fluorescence quantum yield (ΦF). Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fluorescence quantum yield of DPP dyes, providing concise answers and directing you to more detailed troubleshooting guides where appropriate.
Q1: My DPP dye has a very low fluorescence quantum yield in solution. What are the likely causes?
A low quantum yield in solution can stem from several factors. One of the most common is Aggregation-Caused Quenching (ACQ) , where the planar structure of DPP dyes promotes π–π stacking in solution, leading to non-radiative decay pathways.[1][2] Another significant factor is the solvent environment . The polarity of the solvent can influence the electronic structure of the excited state, potentially increasing non-radiative decay rates.[3][4] For some DPP derivatives, intramolecular rotation or vibration can also dissipate the excited-state energy non-radiatively.
Q2: Why does the fluorescence of my DPP dye decrease when I increase its concentration?
This is a classic sign of Aggregation-Caused Quenching (ACQ).[2] At higher concentrations, the dye molecules are closer to each other, which facilitates the formation of non-fluorescent aggregates through intermolecular interactions like π–π stacking.
Q3: Can the choice of solvent affect the fluorescence quantum yield of my DPP dye?
Absolutely. The fluorescence properties of DPP dyes can be strongly dependent on the solvent.[3] Increasing solvent polarity can lead to a decrease in fluorescence quantum yield and a shift in the emission wavelength to the red (a phenomenon known as solvatochromism).[3][4] This is often due to the stabilization of a more polar excited state, which may have more efficient non-radiative decay channels.
Q4: I observe a change in the absorption spectrum of my DPP dye at higher concentrations. Is this related to the low fluorescence?
Yes, this is a strong indication of aggregate formation. The changes in the absorption spectrum, such as the appearance of new bands or a shift in the main absorption peak, can signify the formation of specific types of aggregates known as H-aggregates (often associated with a blue-shifted absorption) or J-aggregates (often associated with a red-shifted absorption).[5][6][7] These aggregation modes have distinct effects on the photophysical properties, and H-aggregates are typically associated with quenched fluorescence.[6]
Q5: Is it possible to have a high fluorescence quantum yield in the solid state?
While many DPP dyes suffer from ACQ in the solid state, it is possible to achieve high solid-state fluorescence. This is often accomplished through molecular design strategies that induce Aggregation-Induced Emission (AIE) .[2][8][9] By introducing bulky substituents that restrict intramolecular rotation in the aggregated state, non-radiative decay pathways can be blocked, leading to enhanced fluorescence.[8]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve common issues related to low fluorescence quantum yield in DPP dyes.
Guide 1: Diagnosing and Mitigating Aggregation-Caused Quenching (ACQ)
ACQ is a primary cause of low quantum yield in DPP dyes. This guide will help you determine if ACQ is occurring and provide strategies to overcome it.
Causality:
The planar and π-conjugated core of DPP dyes makes them prone to strong intermolecular π–π stacking. In an aggregated state, these interactions can create non-radiative decay pathways for the excited state, thus quenching fluorescence.[1]
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying Aggregation-Caused Quenching.
Experimental Protocols:
1. Concentration-Dependent Photoluminescence Study:
-
Objective: To determine if the fluorescence quantum yield is dependent on the dye concentration.
-
Procedure:
-
Prepare a stock solution of your DPP dye in a good solvent (e.g., chloroform or THF) at a concentration of 10-3 M.
-
Prepare a series of dilutions ranging from 10-4 M to 10-7 M.
-
Measure the UV-Vis absorption and fluorescence emission spectra for each concentration.
-
Plot the fluorescence intensity at the emission maximum as a function of concentration.
-
-
Expected Outcome: If ACQ is present, you will observe a decrease in the relative fluorescence intensity (and quantum yield) as the concentration increases. You may also see changes in the shape of the absorption and emission spectra.
2. Solvent Titration Experiment:
-
Objective: To induce aggregation and observe its effect on the photophysical properties.
-
Procedure:
-
Prepare a dilute solution of your DPP dye in a good solvent (e.g., 10-6 M in chloroform).
-
Gradually add a poor solvent (e.g., methanol or hexane) in increasing volume percentages (e.g., 10%, 20%, ..., 90%).
-
After each addition, equilibrate the solution and measure the UV-Vis absorption and fluorescence emission spectra.
-
-
Expected Outcome: The addition of a poor solvent will force the dye molecules to aggregate. If ACQ is the issue, you will observe a significant decrease in fluorescence intensity as the percentage of the poor solvent increases.[1]
Mitigation Strategies:
| Strategy | Mechanism | Key Considerations |
| Work at High Dilution | Reduces intermolecular interactions by increasing the average distance between dye molecules. | May not be feasible for all applications. The optimal concentration needs to be determined empirically. |
| Introduce Steric Hindrance | Incorporating bulky substituents on the DPP core or flanking aryl groups physically prevents close π–π stacking.[10][11] | Requires chemical synthesis to modify the dye structure. Consider adding groups like tert-butyl or triphenylamine.[8] |
| Utilize Aggregation-Induced Emission (AIE) | Design molecules with rotatable groups (e.g., tetraphenylethylene) that become rigidified upon aggregation, blocking non-radiative decay channels.[8][9][12] | This is a design principle for new DPP dyes and requires synthetic modification. |
| Incorporate into a Host Matrix | Dispersing the DPP dye in a polymer matrix or other host material can physically separate the dye molecules. | The choice of host matrix is critical to ensure compatibility and prevent phase separation. |
Guide 2: Troubleshooting Solvent-Related Quantum Yield Issues
The choice of solvent can dramatically impact the fluorescence quantum yield of DPP dyes. This guide helps you understand and address these effects.
Causality:
DPP dyes can exhibit different electronic properties in their ground and excited states. Polar solvents can stabilize a more polar, charge-transfer excited state.[3] If this stabilized excited state has a more favorable pathway for non-radiative decay (e.g., through conformational relaxation or intersystem crossing), the fluorescence quantum yield will decrease.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solvent-induced fluorescence quenching.
Experimental Protocol:
1. Solvatochromism Study:
-
Objective: To systematically evaluate the effect of solvent polarity on the photophysical properties of the DPP dye.
-
Procedure:
-
Prepare dilute solutions (e.g., 10-6 M) of your DPP dye in a series of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, THF, acetone, acetonitrile, DMSO).
-
Measure the UV-Vis absorption and fluorescence emission spectra for each solution.
-
Calculate the fluorescence quantum yield for each solvent using a known standard.
-
Plot the emission maximum (in nm or cm-1) and the fluorescence quantum yield as a function of a solvent polarity parameter (e.g., the Lippert-Mataga parameter).
-
-
Expected Outcome: For many DPP dyes, you will observe a bathochromic (red) shift in the emission maximum and a decrease in the fluorescence quantum yield as the solvent polarity increases.[3]
Data Interpretation and Solutions:
| Observation | Interpretation | Recommended Action |
| ΦF decreases significantly in polar solvents (e.g., DMSO, ACN) compared to non-polar solvents (e.g., Toluene, Cyclohexane). | The excited state is likely stabilized by the polar environment, opening up non-radiative decay channels. | For your application, use the least polar solvent that provides adequate solubility. |
| Large Stokes shift that increases with solvent polarity. | This also indicates a more polar excited state that undergoes significant solvent relaxation before emission. | If a large Stokes shift is undesirable, consider a less polar solvent or molecular redesign. |
| Fluorescence lifetime decreases in more polar solvents. | This is a direct indication of an increased rate of non-radiative decay. | Correlate lifetime data with quantum yield to confirm the quenching mechanism. |
Molecular Design to Mitigate Solvent Effects:
If your application requires the use of a polar solvent, consider synthetic modifications to the DPP dye to reduce the charge-transfer character of the excited state. This can be achieved by:
-
Symmetrically functionalizing the DPP core: This can help to distribute the electron density more evenly in the excited state.
-
Avoiding strong donor-acceptor motifs: While these can be useful for tuning emission color, they often lead to highly polar excited states that are susceptible to solvent-induced quenching.
By systematically working through these troubleshooting guides, you can diagnose the root cause of low fluorescence quantum yield in your DPP dyes and implement effective strategies to enhance their performance for your specific application.
III. References
-
Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films. (Source: N/A)
-
Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution - Lirias. --INVALID-LINK--
-
A Comparative Analysis of the Photostability of Diketopyrrolopyrrole (DPP) Pigments - Benchchem. --INVALID-LINK--
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - Frontiers. --INVALID-LINK--
-
Intermolecular Charge Transfer in H- and J-Aggregates of Donor–Acceptor–Donor Chromophores: The Curious Case of Bithiophene-DPP | The Journal of Physical Chemistry C - ACS Publications. --INVALID-LINK--
-
Tuning the formation of J and H aggregates in Diketopyrrolopyrrole materials - ChemRxiv. --INVALID-LINK--
-
Diketopyrrolopyrrole Fluorescent Probes - Encyclopedia.pub. --INVALID-LINK--
-
Aggregation induced emission of diketopyrrolopyrrole (DPP) derivatives for highly fluorescent red films - Photochemical & Photobiological Sciences (RSC Publishing). --INVALID-LINK--
-
Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging - PMC - NIH. --INVALID-LINK--
-
Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging - MDPI. --INVALID-LINK--
-
Regioisomeric Engineering of Sterically Hindered Bright Near-Infrared Paraptosis Agents for Chemo-Photodynamic Therapy - PubMed. --INVALID-LINK--
-
-- Article - ChemRxiv. --INVALID-LINK--
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - Frontiers. --INVALID-LINK--
-
Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications - MDPI. --INVALID-LINK--
-
Diketopyrrolopyrrole dye - Wikipedia. --INVALID-LINK--
-
The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - NIH. --INVALID-LINK--
-
A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC - NIH. --INVALID-LINK--
-
A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PubMed. --INVALID-LINK--
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC - NIH. --INVALID-LINK--
-
A Convenient Synthesis of Diketopyrrolopyrrole Dyes - ResearchGate. --INVALID-LINK--
-
Protein-induced fluorescence enhancement of two-photon excitable water-soluble diketopyrrolopyrroles - Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC. --INVALID-LINK--
-
The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC - NIH. --INVALID-LINK--
-
The J- and H-bands of organic dye aggregates. (Source: N/A)
-
A Convenient Synthesis of Diketopyrrolopyrrole Dyes - MDPI. --INVALID-LINK--
-
Aggregation-Induced Emission and Large Two-Photon Absorption Cross-Sections of Diketopyrrolopyrrole (DPP) Derivatives | Australian Journal of Chemistry | ConnectSci. --INVALID-LINK--
-
(PDF) Aggregation-Induced Emission and Large Two-Photon Absorption Cross-Sections of Diketopyrrolopyrrole (DPP) Derivatives - ResearchGate. --INVALID-LINK--
-
Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - MDPI. --INVALID-LINK--
-
Steric hindrance-engineered porous fluorescent films for ultrafast and ultrasensitive detection of nerve agent simulants - PMC - PubMed Central. --INVALID-LINK--
-
Scheme 1Synthetic route of the Diketopyrrolopyrrole (DPP), (4) dye.... - ResearchGate. --INVALID-LINK--
-
A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC - NIH. --INVALID-LINK--
-
Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - RSC Publishing. --INVALID-LINK--
-
(PDF) Effect of Solvents on the Dipole Moments and Fluorescence Quantum Yield of Rhodamine Dyes - ResearchGate. --INVALID-LINK--
-
Steric Hindrance of Organotin Compounds Assisting to Control the Batch-to-Batch Variance of Photovoltaic Polymer Donors - ResearchGate. --INVALID-LINK--
-
Controlled Steric Hindrance Enables Efficient Ligand Exchange for Stable, Infrared-Bandgap Quantum Dot Inks - ResearchGate. --INVALID-LINK--
References
- 1. Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mpipks-dresden.mpg.de [mpipks-dresden.mpg.de]
- 8. Aggregation induced emission of diketopyrrolopyrrole (DPP) derivatives for highly fluorescent red films - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric hindrance-engineered porous fluorescent films for ultrafast and ultrasensitive detection of nerve agent simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. connectsci.au [connectsci.au]
Technical Support Center: Optimization of Reaction Conditions for Pigment Red 254 Synthesis
Welcome to the technical support center for the synthesis of C.I. Pigment Red 254 (DPP). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or developing processes involving this high-performance pigment. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively. Our approach is grounded in the principles of chemical causality to ensure you not only solve immediate problems but also build a robust and reliable synthesis protocol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reactants, Reagents, and Reaction Setup
Question 1: My reaction yield is consistently low. What are the most likely causes related to my starting materials and initial setup?
Low yields in the synthesis of this compound can often be traced back to the quality and handling of the reactants and the reaction environment. The core of this synthesis is a base-catalyzed condensation between an aromatic nitrile (p-chlorobenzonitrile) and a dialkyl succinate.
Core Directive: Ensure all reactants and the reaction environment are scrupulously dry. The strong base used, typically sodium tert-amyl oxide, is extremely sensitive to moisture.
-
Moisture Contamination: Water will quench the strong base, reducing the amount available to catalyze the reaction and leading to incomplete conversion of starting materials.
-
Troubleshooting:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If you are using a solvent like tert-amyl alcohol, ensure it is freshly distilled or purchased as anhydrous grade and stored over molecular sieves.
-
Handle the strong base under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.
-
-
-
Purity of Reactants:
-
p-Chlorobenzonitrile: Impurities can lead to the formation of colored byproducts that are difficult to remove. Recrystallize if necessary.
-
Dialkyl Succinate (e.g., Diethyl or Diisopropyl Succinate): The presence of monoesters or other impurities will disrupt the stoichiometry and can lead to the formation of undesired side products.[1] It is advisable to use a freshly opened bottle or distill the succinate ester prior to use.
-
Sodium tert-amyl oxide: This is a key reagent. Its concentration and purity are critical. In-situ preparation is often preferred to ensure its activity.[2]
-
-
Stoichiometry: The molar ratio of reactants is crucial. A common approach uses a 2:1 molar ratio of the aromatic nitrile to the dialkyl succinate.[3] Deviations can lead to unreacted starting materials and the formation of byproducts.
Section 2: Reaction Conditions and Monitoring
Question 2: I am observing the formation of a dark, tar-like substance in my reaction mixture instead of a vibrant red precipitate. What is causing this, and how can I prevent it?
The formation of dark, insoluble byproducts is a common issue and is often related to reaction temperature and the rate of addition of reactants.
Core Directive: Maintain strict temperature control throughout the reaction.
-
Temperature Excursions: The reaction is exothermic. Uncontrolled temperature increases can lead to side reactions and decomposition of the product.
-
Troubleshooting:
-
Use a well-calibrated thermometer and a reliable heating/cooling system (e.g., an oil bath or a temperature-controlled reactor).
-
Add the dialkyl succinate dropwise to the solution of p-chlorobenzonitrile and the base.[2] This allows for better control of the reaction exotherm. A typical addition temperature is around 80-90°C.[3][4]
-
After the addition is complete, the reaction is typically heated to a higher temperature (e.g., 110-130°C) for a specific duration to drive the reaction to completion.[4] Monitor this stage closely.
-
-
-
Reaction Monitoring: It is essential to monitor the progress of the reaction to determine the optimal reaction time.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting materials.[3] However, the product is often insoluble, so you will be looking for the consumption of the starting nitrile.
-
Experimental Protocol: Monitoring the Reaction by TLC
-
Carefully quench a small aliquot of the reaction mixture by adding it to a vial containing a dilute acid solution (e.g., 1M HCl) and an organic solvent (e.g., ethyl acetate).
-
Shake the vial and allow the layers to separate.
-
Spot the organic layer on a silica gel TLC plate.
-
Elute the plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light. The disappearance of the p-chlorobenzonitrile spot indicates the progress of the reaction.
Section 3: Work-up, Purification, and Product Quality
Question 3: My final product has a dull or brownish hue instead of the expected bright red. How can I improve the color purity?
The coloristic properties of this compound are highly dependent on its purity, particle size, and crystal form (polymorphism).
Core Directive: A thorough work-up and purification procedure is critical for achieving the desired color properties.
-
Incomplete Hydrolysis: After the condensation reaction, the product exists as a salt. It needs to be hydrolyzed to obtain the neutral pigment.
-
Washing and Filtration: The precipitated pigment must be washed thoroughly to remove unreacted starting materials, salts, and byproducts.
-
Troubleshooting:
-
Wash the filter cake with water until the filtrate is neutral.
-
Follow with a wash using an organic solvent like methanol or ethanol to remove organic impurities.[3]
-
Slow filtration can be an issue due to fine particle size. Using a larger filter funnel and applying a vacuum can help.
-
-
-
Controlling Crystal Form: this compound can exist in different polymorphic forms, primarily the α and β phases, which have different shades.[5] The reaction and work-up conditions can influence the resulting crystal phase.
-
Expert Insight: The α-phase is reported to be the more thermodynamically stable form and often has a bluish-red shade.[6] Synthesis at higher temperatures (50-70°C) has been shown to favor the formation of the α-phase, while lower temperatures (30-50°C) can lead to the β-phase.[5]
-
Characterization: The crystal phase can be identified using Powder X-ray Diffraction (PXRD).[5][6][7]
-
Question 4: The particle size of my pigment is not uniform, which is affecting its performance in my application. How can I control the particle size?
Particle size is a critical parameter for pigments, affecting properties like color strength, opacity, and dispersibility.
Core Directive: The precipitation and post-synthesis treatment steps are key to controlling particle size.
-
Precipitation Conditions: The rate of addition of the reaction mixture to the quenching solution and the temperature of the quenching solution can influence the initial particle size. A slower addition and controlled temperature can lead to more uniform nucleation and growth.
-
Post-Synthesis Treatment:
-
Solvent Treatment: Heating the crude pigment in a high-boiling point organic solvent can lead to particle growth and a change in crystal form (a process known as ripening).
-
Milling/Grinding: For applications requiring very fine particles, mechanical methods like ball milling or bead milling can be employed.[8]
-
| Parameter | Effect on Particle Size | Recommended Action |
| Quenching Rate | Rapid quenching can lead to smaller, less uniform particles. | Add the reaction mixture slowly to the quenching solution with vigorous stirring. |
| Quenching Temperature | Lower temperatures generally favor smaller particles. | Control the temperature of the quenching solution. |
| Post-synthesis Annealing | Heating in a solvent can increase particle size and crystallinity. | Consider a solvent treatment step if a larger particle size is desired. |
Visualizing the Workflow and Troubleshooting
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose common causes of low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102964865A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN1746227A - Production of paint red 254 - Google Patents [patents.google.com]
- 5. sid.ir [sid.ir]
- 6. Identification of α-phase crystallization this compound in artist's paints by powder x-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C.I.this compound having improved colouristic properties - Patent 1411092 [data.epo.org]
overcoming low solubility of Pigment Red 254 for single crystal growth
Welcome to the technical support center for advanced materials research. This guide is designed for researchers, scientists, and professionals navigating the significant challenges of growing single crystals of Pigment Red 254 (PR254). The notoriously low solubility of this high-performance diketopyrrolopyrrole (DPP) pigment makes traditional solution-based crystallization nearly impossible. This document provides expert insights, troubleshooting strategies, and detailed protocols to address this critical experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
This compound's insolubility is a direct consequence of its molecular and crystal structure. The molecule, 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, features a planar, conjugated backbone with two lactam rings. In the solid state, these molecules arrange themselves to maximize intermolecular forces. Specifically, strong intermolecular N—H···O hydrogen bonds form chains, and significant π-π stacking interactions occur between the aromatic cores[1]. These forces create a highly stable crystal lattice that requires a large amount of energy to disrupt, rendering the pigment practically insoluble in all common organic solvents[2][3][4].
Q2: What are the primary methods for attempting single crystal growth of PR254?
Given its properties, two main pathways can be considered:
-
Physical Vapor Transport (PVT): This is the most viable and commonly cited method for highly insoluble, thermally stable organic materials like PR254[5][6]. The pigment is sublimated under vacuum at a high temperature and allowed to recrystallize on a cooler surface. This method bypasses the need for a solvent entirely.
-
Solution-Based Methods (with significant caveats): Direct crystallization of unmodified PR254 from solution is not feasible. However, this approach becomes relevant if you are working with chemically modified DPP derivatives that have improved solubility[7]. Techniques like slow evaporation or solvent diffusion can then be applied.
Q3: Is it possible to improve the solubility of PR254 itself?
For the parent PR254 molecule, significantly improving solubility without chemical modification is extremely challenging. Aggressive strategies like grinding or acid swelling may alter particle size but do not fundamentally change the intermolecular forces governing solubility[8]. The most effective approach to achieve solubility is to chemically alter the molecule, for instance, by alkylating the nitrogen atoms of the lactam rings. This breaks the critical N-H···O hydrogen bonds, drastically improving solubility[7].
Troubleshooting Guide: Common Experimental Issues
Q4: I am attempting a solution-based method with a modified, soluble DPP derivative, but I only get amorphous powder or microcrystals. What should I do?
This is a common issue related to the kinetics of nucleation and crystal growth. Rapid precipitation favors the formation of many small, disordered particles.
Causality: The rate of supersaturation is too high. When a solution becomes supersaturated too quickly (e.g., through rapid solvent evaporation or adding an anti-solvent too fast), molecules do not have sufficient time to orient themselves into a well-ordered crystal lattice.
Troubleshooting Steps:
-
Reduce the Rate of Evaporation:
-
Cover the vial with parafilm and pierce it with only one or two small holes from a fine needle.
-
Place the vial inside a larger, sealed container (a beaker covered with parafilm) to create a semi-saturated vapor environment, which will slow down evaporation further.
-
-
Use a Solvent/Anti-Solvent Diffusion Method:
-
Dissolve your compound in a "good" solvent where it is highly soluble.
-
Carefully layer a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the good solvent) on top. Diffusion at the interface will create a slow, localized supersaturation ideal for crystal growth[5][6].
-
-
Lower the Concentration: Starting with a less concentrated, nearly saturated solution can provide more room and time for individual crystals to grow larger before the bulk of the material precipitates[9].
-
Minimize Vibrations: Place your experiment in an undisturbed location. Mechanical agitation can trigger mass nucleation, leading to smaller crystals[10].
Q5: In my Physical Vapor Transport (PVT) experiment, the material deposits as a thin film instead of discrete single crystals. How can I fix this?
This outcome suggests that the deposition process is too fast, and the thermodynamic driving force for sublimation is too high.
Causality: A steep temperature gradient between the source material and the substrate, or too low a pressure, causes a high flux of molecules to hit the substrate. They condense rapidly without the time to migrate on the surface and find low-energy lattice sites, resulting in a disordered film.
Troubleshooting Steps:
-
Decrease the Temperature Gradient: Reduce the temperature difference between the hot zone (source) and the cooler zone (substrate). A shallower gradient lowers the sublimation rate and allows for more controlled, near-equilibrium growth[11].
-
Increase System Pressure: Introduce an inert carrier gas (like Argon or Nitrogen) at a low, controlled flow rate. Increasing the pressure from high vacuum (e.g., 10⁻⁶ Torr) to a few Torr reduces the mean free path of the molecules, slowing their transport from the source to the substrate[12].
-
Optimize Substrate Temperature: The substrate must be cool enough for condensation but warm enough to allow surface mobility for the molecules to arrange into a crystalline structure. Experiment with placing the substrate at different positions within the temperature gradient.
Q6: The crystals I obtained from PVT are very small or dendritic. How can I promote the growth of larger, well-formed crystals?
This indicates that nucleation is favored over crystal growth. Too many nucleation sites are forming, competing for the available material.
Causality: The supersaturation at the substrate surface is too high, or the substrate surface itself has too many defects that act as nucleation sites.
Troubleshooting Steps:
-
Purify the Source Material: Impurities can act as nucleation sites. It is critical to use highly purified PR254. Subliming the material multiple times before the actual growth experiment is a standard purification technique[13].
-
Use a Seed Crystal: If you have a small crystal from a previous experiment, placing it on the substrate can provide a single, preferential site for growth, encouraging the formation of one large crystal.
-
Control the Growth Time and Temperature Profile: A very slow, controlled ramp-up to the target temperature and a long growth period (days to weeks) are often necessary. This maintains a low, stable supersaturation that favors the growth of existing nuclei over the formation of new ones.
-
Treat the Substrate: Using an atomically flat substrate (like mica or treated silicon wafers) can reduce unwanted nucleation.
Data Summary & Method Comparison
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Crystal Growth |
| Systematic Name | 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | The planar, aromatic structure promotes strong π-π stacking. |
| Molecular Formula | C₁₈H₁₀Cl₂N₂O₂ | --- |
| Melting Point | > 300 °C[14][15] | High thermal stability is a prerequisite for the high-temperature PVT method. |
| Solubility | Extremely low in all common solvents[2][3]. | This is the primary obstacle, making solution-based methods for the parent molecule unfeasible. |
| Key Intermolecular Forces | N—H···O Hydrogen Bonding, π-π Stacking[1] | These strong, directional forces are responsible for the low solubility and high thermal stability. |
Table 2: Comparison of Crystal Growth Strategies
| Method | Principle | Pros | Cons | Best Suited For |
| Physical Vapor Transport (PVT) | Sublimation of solid material in a temperature gradient under vacuum/inert gas. | Bypasses solubility issues; yields high-purity crystals. | Requires specialized high-temperature equipment; can be a slow process. | Unmodified, thermally stable, insoluble compounds like PR254. |
| Slow Evaporation | Gradual removal of solvent from a near-saturated solution to induce crystallization. | Simple setup; good for screening conditions. | Ineffective for insoluble compounds; can lead to small crystals if evaporation is too fast. | Soluble DPP derivatives. |
| Solvent Diffusion | Slow mixing of a "good" solvent and a "poor" solvent (anti-solvent) to induce crystallization at the interface. | Provides excellent control over the rate of supersaturation; can yield high-quality crystals. | Requires finding a miscible solvent/anti-solvent pair; ineffective for insoluble compounds. | Soluble DPP derivatives. |
Experimental Protocols & Workflows
Workflow: Strategy Selection for DPP Crystal Growth
This diagram outlines the decision-making process for selecting an appropriate crystal growth method for a DPP-based pigment.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]
- 7. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kingchroma.com [kingchroma.com]
- 9. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 10. How To [chem.rochester.edu]
- 11. The thermodynamic characteristics of organic crystal growth by physical vapor transport: towards high-quality and color-tunable crystal preparation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. PVA CGS | Physical Vapor Transport (PVT) [pvatepla-cgs.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. kremer-pigmente.com [kremer-pigmente.com]
- 15. ispigment.com [ispigment.com]
improving the weather fastness of Pigment Red 254 formulations
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Technical Support Center: Improving the Weather Fastness of Pigment Red 254 Formulations
Welcome to the technical support center for C.I. This compound. This guide is designed for researchers, scientists, and formulation chemists dedicated to maximizing the performance of diketopyrrolopyrrole (DPP) pigments in demanding applications. This compound (PR254) is a high-performance organic pigment renowned for its brilliant mid-shade red, high tinting strength, and excellent thermal stability.[1][2] However, achieving optimal weather fastness—the ability to resist degradation from sunlight, moisture, and temperature fluctuations—requires a systematic, scientifically grounded approach to formulation.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind each formulation choice, empowering you to develop robust and durable systems.
Part 1: Foundational Principles of Weather Fastness for PR254
Understanding the mechanisms of degradation is the first step toward preventing them. The weather fastness of a pigmented system is not solely dependent on the pigment itself but is a complex interplay of the pigment, the binder system, additives, and the quality of the dispersion.
-
The Nature of this compound: PR254 belongs to the diketopyrrolopyrrole (DPP) chemical class.[1] Its molecular structure, characterized by strong intermolecular hydrogen bonding and π-π stacking, is responsible for its inherent high stability against heat and light.[3][4]
-
Primary Degradation Pathways:
-
UV Radiation: The most significant environmental stressor is ultraviolet (UV) radiation from sunlight.[5] High-energy photons can break chemical bonds within the pigment and, more critically, within the polymer binder surrounding the pigment particles. This process generates free radicals, which initiate a cascade of degradation reactions, leading to color fade, loss of gloss (chalking), and mechanical failure of the coating.[6][7]
-
Moisture & Chemical Attack: Water, acid rain, and environmental pollutants can hydrolyze the binder and create pathways for leaching of formulation components, compromising the integrity of the entire system. Pigment particles protruding from a degraded surface can become points of attack.[8]
-
Thermal Stress: While PR254 has high heat stability (up to 300°C in some plastics), thermal cycling can create mechanical stress at the pigment-binder interface, potentially leading to micro-cracking.[9][10]
-
Part 2: Troubleshooting Guide: Common Formulation Challenges
This section is structured in a question-and-answer format to directly address problems observed during development and testing.
Question 1: "My PR254 formulation is showing significant color fade and loss of gloss much faster than expected in accelerated weathering tests. What are the likely causes and how do I fix it?"
This is a classic sign of photodegradation. The root cause is almost always an inadequate stabilization package or a compromised binder system.
Potential Cause A: Insufficient UV Protection
The binder system, which encapsulates the pigment, is often the first line of defense and the most vulnerable component. Once the binder starts to degrade, the pigment particles are exposed and the system fails.
-
Scientific Explanation: Protection against UV radiation is a two-part strategy. You must first absorb the incoming UV light and then neutralize any free radicals that are inevitably formed. This is achieved through a synergistic combination of UV Absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).[6][7] UVAs function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[6] HALS are radical scavengers; they do not absorb UV light but instead interrupt the degradation cycle by neutralizing free radicals, regenerating themselves in the process for long-term protection.[7][11]
-
Experimental Protocol: Implementing an Effective UV Stabilization Package
-
Baseline Formulation: Prepare your standard PR254 formulation without any UV stabilizers. This will serve as your control.
-
Stabilizer Selection:
-
UV Absorber (UVA): Select a UVA from the benzotriazole or hydroxyphenyl-triazine class. These are effective at absorbing a broad spectrum of UVA and UVB radiation.
-
Hindered Amine Light Stabilizer (HALS): Choose a HALS based on your system's chemistry. Low molecular weight HALS offer good surface protection, while high molecular weight oligomeric HALS provide better long-term stability and lower migration.[7] Non-basic HALS are available for acid-catalyzed systems.[6]
-
-
Dosage Ladder Study: Create a matrix of formulations by varying the concentrations of the UVA and HALS. A typical starting point for high-performance coatings is 1-2% UVA and 1-2% HALS, based on total solids.
-
Incorporation: Add the stabilizers to the liquid resin/binder phase and ensure they are fully dissolved or dispersed before adding the pigment.
-
Application & Curing: Apply the coatings to standardized panels (e.g., Q-Panels) at a consistent film thickness and cure according to the binder manufacturer's specifications.
-
Accelerated Weathering: Expose the panels in a QUV or Xenon Arc accelerated weathering chamber according to a relevant standard such as ASTM G154 or ISO 4892.[12][13][14]
-
Evaluation: At regular intervals (e.g., 250, 500, 1000, 2000 hours), remove the panels and measure:
-
Color Change (ΔE*): Using a spectrophotometer.
-
Gloss Retention: Using a gloss meter at 60° and/or 20°.
-
-
Analysis: Plot the ΔE* and % Gloss Retention against exposure hours for each formulation. The optimal stabilization package will be the one that shows the lowest color change and highest gloss retention over time.
-
-
Visualization: Mechanism of UV Protection
Caption: Synergistic action of UVAs absorbing UV light and HALS scavenging free radicals.
Potential Cause B: Poor Pigment Dispersion
If pigment particles are not properly separated and stabilized, they will exist as agglomerates.[15] This has a profoundly negative impact on weather fastness.
-
Scientific Explanation: Large pigment agglomerates are not fully wetted by the binder. This creates voids and weak points in the coating film. These voids can trap moisture and air, accelerating degradation. Furthermore, a poorly dispersed pigment has a lower effective surface area for interacting with light, which can reduce color strength and alter the hue.[8] The ultimate goal of dispersion is to break down agglomerates to their primary particle size and stabilize them to prevent re-agglomeration (flocculation).[16]
-
Experimental Protocol: Optimizing Pigment Dispersion
-
Select Dispersant: Choose a high-performance wetting and dispersing agent compatible with your binder system. Polymeric dispersants are often preferred for high-performance pigments.
-
Determine Optimal Dispersant Loading (Ladder Study):
-
Prepare a series of pigment pastes with varying levels of dispersant (e.g., 20%, 30%, 40%, 50% active dispersant on pigment weight).
-
For each, measure the viscosity using a rheometer. The optimal loading often corresponds to the point of minimum viscosity, indicating the most efficient particle wetting.
-
-
Dispersion Method: Use high-shear dispersion equipment, such as a bead mill or high-speed disperser.
-
Monitor Grind: Periodically take samples and measure the fineness of grind using a Hegman gauge. The goal is to reach a stable, fine particle size without over-grinding, which can fracture pigment crystals.
-
Particle Size Analysis: Use a particle size analyzer to confirm that the distribution is narrow and centered on the desired primary particle size.
-
Incorporate into Formulation: Once the optimal dispersion is achieved, let down the pigment paste into the final formulation containing the binder and stabilizer package.
-
Validate: Prepare coated panels from formulations made with both poor and optimized dispersions. Expose them to accelerated weathering as described previously. The well-dispersed system will exhibit significantly better gloss retention and lower color fade.[15]
-
Question 2: "My coating is failing due to chalking and cracking, even though the color of the PR254 itself seems stable. What's happening?"
This points directly to a failure of the binder system. The pigment is outlasting the polymer matrix that is supposed to protect it.
Potential Cause: Inappropriate Binder Selection
The binder is the continuous phase of the coating and is primarily responsible for its physical properties and durability.[17][18] If the binder itself is not inherently resistant to weathering, no amount of stabilization will provide sufficient long-term performance.
-
Scientific Explanation: Different polymer chemistries have vastly different levels of weather resistance. For example, aromatic epoxies contain chemical groups that are strong UV absorbers, leading to rapid yellowing and chalking. In contrast, fluoropolymers and certain high-performance acrylic or polyurethane systems are designed with highly stable chemical bonds that resist UV degradation and hydrolysis.[19]
-
Solution: Binder System Evaluation
-
Identify Candidate Binders: Based on your application's requirements (e.g., automotive OEM, architectural), select several high-durability binder systems.
-
Formulate and Test: Prepare identical PR254 formulations (using the optimized dispersion and stabilization package from the previous steps) with each candidate binder.
-
Accelerated Weathering: Expose the panels to rigorous weathering cycles that include UV radiation, condensation, and thermal shock.
-
Physical Property Evaluation: In addition to color and gloss, evaluate physical properties before and after exposure:
-
Adhesion (ASTM D3359): Check for loss of adhesion.
-
Flexibility (ASTM D522): Test for embrittlement.
-
Microscopy: Use SEM to examine the surface for micro-cracking and chalking.
-
-
-
Data Presentation: Binder Performance Comparison
| Binder Type | Inherent UV Stability | Expected Performance in Weathering | Primary Application |
| 2K Polyurethane (Aliphatic) | Excellent | High gloss retention, good flexibility | Automotive topcoats, aerospace |
| Fluoropolymer (e.g., PVDF) | Outstanding | Exceptional color and gloss retention, long life | Premium architectural coatings, coil coatings |
| Silicone-Modified Polyester | Very Good | Good balance of durability and cost | Industrial maintenance, architectural |
| Styrene-Acrylic | Good to Very Good | Varies by grade, good for general purpose | Architectural paints |
| Aromatic Epoxy | Poor | Prone to yellowing and rapid chalking | Primers, interior or protected applications |
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the baseline lightfastness rating of this compound?
-
A1: On the Blue Wool Scale (BWS), which measures lightfastness from 1 to 8, PR254 consistently achieves a rating of 8, the highest possible.[9][20] This indicates excellent inherent resistance to fading from light alone. However, weather fastness is more complex and involves resistance to moisture and heat as well.
-
-
Q2: Can I improve weather fastness by simply increasing the pigment concentration?
-
A2: Not necessarily. While higher pigment loading can increase opacity and UV screening, exceeding the "critical pigment volume concentration" (CPVC) will lead to a binder-starved system. This creates porosity in the film, drastically reducing its barrier properties and leading to premature failure. There is an optimal pigment-to-binder ratio that must be determined experimentally for each system.
-
-
Q3: Are there special grades of PR254 with better weather fastness?
-
A3: Yes. Pigment manufacturers offer various grades of PR254, including versions with specific surface treatments. These treatments can improve the pigment's compatibility with certain binder systems, leading to better dispersion and a more stable pigment-binder interface, which indirectly enhances weather fastness. Always consult the manufacturer's technical data sheet to select the most appropriate grade for your application.[9]
-
-
Q4: How can I quickly screen formulations for weather fastness?
-
A4: Accelerated weathering chambers (QUV or Xenon Arc) are the industry standard for rapid screening.[12][21] A QUV test using UVA-340 lamps provides a good simulation of the short-wave UV portion of sunlight and is excellent for comparing the relative performance of different formulations.[14] While there is no perfect correlation to real-world outdoor exposure, these tests are indispensable for development and quality control.[12]
-
-
Visualization: Formulation Optimization Workflow
Caption: A systematic workflow for troubleshooting and optimizing weather fastness.
References
- 1. PV Fast Red D3G High-Performance DPP this compound [ranbarr.com]
- 2. This compound – Diketopyrrolopyrrole Pigments – Ranbar P1610 [ranbarr.com]
- 3. scispace.com [scispace.com]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. The Difference Between Light Fastness and Weather Resistance of Pigments - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. basf.com [basf.com]
- 7. HALS - Coatings - 3V Sigma [3vsigma.com]
- 8. gr.fullnmaterial.com [gr.fullnmaterial.com]
- 9. ispigment.com [ispigment.com]
- 10. zeyachem.net [zeyachem.net]
- 11. UV stabilizer additives [elixance.com]
- 12. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 13. What is the ASTM standard for accelerated weathering? - LIB industry [lib-chamber.com]
- 14. ASTM G154 | Q-Lab [q-lab.com]
- 15. The Importance of Pigment Dispersion in Paint Manufacturing - allwin-grinding [allwin-grinding.com]
- 16. specialchem.com [specialchem.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. dyeingchem.com [dyeingchem.com]
- 19. highperformancecoatings.org [highperformancecoatings.org]
- 20. zeyachem.net [zeyachem.net]
- 21. envi-chambers.com [envi-chambers.com]
Technical Support Center: Enhancing the Dispersibility of Pigment Red 254 in Organic Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for C.I. Pigment Red 254 (PR254). This guide is designed for researchers, scientists, and formulation professionals who are working to achieve stable, high-performance dispersions of this brilliant diketo-pyrrolo-pyrrole (DPP) pigment in organic media. As a high-performance pigment, PR254 offers exceptional lightfastness, thermal stability, and weather resistance, but unlocking its full coloristic potential is critically dependent on achieving a fine and stable dispersion.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the mechanisms at play, enabling you to troubleshoot effectively and optimize your formulations with scientific rigor.
Part 1: Troubleshooting Guide: Common Dispersion Issues & Solutions
This section addresses the most frequent challenges encountered during the dispersion of this compound. Each issue is analyzed by its probable causes, followed by a logical, step-by-step approach to resolution.
Issue 1: Low Color Strength and Poor Gloss
You've completed the dispersion process, but the final coating or ink exhibits weak, "muddy" color and low gloss compared to the technical data sheet specifications.
Causality: This is the primary symptom of incomplete dispersion. The fundamental goal of dispersion is to break down pigment agglomerates and aggregates into smaller, primary particles, thereby maximizing the surface area available for light interaction.[4] Low color strength and gloss are direct indicators that a significant portion of the pigment remains in larger agglomerated clusters, which scatter light inefficiently.
Troubleshooting Protocol:
-
Verify Mechanical Energy Input:
-
Cause: Insufficient mechanical force is the most common reason for poor deagglomeration.[5][6] The strong cohesive forces within PR254 agglomerates require significant energy to overcome.
-
Solution:
-
For Bead Mills: Confirm that the mill is operating at the recommended power density and agitator speed.[7][8] Check the bead size and loading (typically 70-80% of mill volume). Smaller beads (0.4-0.8 mm) are generally more effective for hard-to-disperse organic pigments.
-
For High-Speed Dispersers (HSD): Ensure the blade tip speed is optimal (typically 18-25 m/s). The viscosity of the mill base is critical; if it's too low, the energy transfer will be inefficient.[9] Adjust the resin or solvent content to achieve a rheological "doughnut" effect around the dispersing blade.
-
-
-
Assess the Wetting Stage:
-
Cause: The liquid medium (resin and solvent) must first displace the air from the surface of the pigment powder—a process called wetting.[10] If the surface tension of the liquid is too high relative to the pigment's surface energy, wetting will be incomplete, hindering the subsequent deagglomeration.
-
Solution: Introduce a low-molecular-weight wetting agent or a dispersant with strong wetting properties. These additives lower the surface tension of the liquid phase, promoting rapid and thorough penetration into the pigment agglomerates.[5]
-
-
Review Dispersant Selection and Concentration:
-
Cause: An inappropriate or insufficient amount of dispersant will fail to stabilize the newly created smaller particles, leading to immediate reagglomeration.
-
Solution: Perform a ladder study to determine the optimal dispersant concentration. (See Experimental Protocol section below). Ensure the dispersant is chemically compatible with the resin system and the solvent used. For high-performance pigments like PR254, high-molecular-weight polymeric dispersants are strongly recommended as they provide robust steric stabilization.[11][12]
-
Issue 2: Flocculation (Re-agglomeration) Observed in the Letdown Stage
The initial dispersion (mill base) appears excellent, but upon letting down with additional resin and solvent, you observe a loss of gloss, a shift in color, and sometimes the appearance of fine specks.
Causality: Flocculation is the recombination of dispersed primary particles into loose clusters due to insufficient stabilization.[9][13] This is a thermodynamically driven process, as the particles seek to reduce their high surface energy by clumping together.[4] It often occurs during letdown when the system's chemistry is altered.
Troubleshooting Protocol:
-
Diagnose "Solvent Shock":
-
Cause: If the solvent used in the letdown phase is a much better solvent for the dispersant's stabilizing chains than the solvent in the mill base, it can effectively "strip" the dispersant from the pigment surface, causing the stabilization to collapse.[9]
-
Solution: Ensure the solvent composition of the letdown is as similar as possible to the mill base. If a different solvent is required, add it slowly and under constant, gentle agitation to allow the system to equilibrate without shocking the stabilized particles.
-
-
Evaluate Dispersant Adsorption Strength:
-
Cause: The dispersant's "anchor groups" may not have a strong enough affinity for the PR254 surface.[10] This can lead to desorption over time or when the formulation is changed.
-
Solution:
-
Switch to a dispersant with anchor groups specifically designed for high-performance organic pigments.
-
Consider introducing a pigment synergist . Synergists are pigment derivatives that have a chemical structure very similar to the pigment itself.[14] They anchor strongly to the pigment surface and then provide an ideal "docking station" for the polymeric dispersant, significantly improving the stability of the adsorbed layer.[14][15]
-
-
-
Check for Over-Milling:
-
Cause: While counterintuitive, excessive milling time can sometimes lead to flocculation. The extreme energy can fracture primary pigment particles, creating highly reactive surfaces that are difficult to stabilize.
-
Solution: Monitor particle size during the milling process (e.g., with a Hegman gauge or particle size analyzer). Stop milling once the particle size reaches a plateau.
-
Caption: Logical workflow for troubleshooting flocculation issues.
Issue 3: High Viscosity of the Mill Base
The pigment/resin/solvent mixture becomes excessively thick during the dispersion phase, making it difficult to process and potentially stalling the equipment.
Causality: Mill base viscosity is a delicate balance. It needs to be high enough for efficient energy transfer but low enough for good flow.[9] Excessively high viscosity usually points to either poor initial wetting or an insufficient amount of dispersant to lubricate the particles.
Troubleshooting Protocol:
-
Increase Dispersant Dosage:
-
Cause: This is the most common cause. Without enough dispersant to coat the pigment particles, the internal friction within the system skyrockets.
-
Solution: Incrementally add more dispersant. A properly dispersed system will show a significant drop in viscosity as the optimal concentration is reached.[16] This is often referred to as the "viscosity minimum" on a dispersant demand curve.
-
-
Check the Pigment-to-Binder Ratio:
-
Cause: The formulation may simply be overloaded with pigment relative to the amount of resin (binder) and solvent.
-
Solution: Review the formulation against recommendations in technical literature or from suppliers. Reduce the pigment loading or increase the amount of vehicle (resin/solvent) to a more manageable level.
-
-
Optimize Order of Addition:
-
Cause: Adding components in the wrong order can lead to issues. Adding pigment to a dry resin before the solvent is present can make wetting extremely difficult.
-
Solution: A standard, effective procedure is:
-
Charge the solvent and resin to the vessel.
-
Add the dispersant and mix until fully incorporated.
-
Slowly add the this compound under agitation to ensure each particle is wetted.[17]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it be difficult to disperse?
This compound is a high-performance organic pigment from the diketo-pyrrolo-pyrrole (DPP) chemical class.[18] Its crystalline structure is responsible for its outstanding fastness properties but also contributes to its very low solubility in all common solvents.[2] This low solubility means it exists as solid particles that must be mechanically deagglomerated and stabilized, unlike dyes which dissolve. Its strong intermolecular forces make breaking up the initial agglomerates energy-intensive.
Q2: How do I select the right dispersant for PR254 in a solvent-based system?
For a high-performance organic pigment like PR254, a high-molecular-weight polymeric dispersant is the industry standard.[12] Here’s why:
-
Mechanism: These dispersants work via steric stabilization .[9][19] They have two key components:
-
Anchor Groups: These are specific chemical moieties that have a strong affinity for the pigment surface, adsorbing tightly onto it.[10]
-
Polymeric Chains: These are long, solvent-soluble chains that extend from the pigment surface into the surrounding medium. When two particles approach, these chains create a physical, repulsive barrier that prevents them from getting close enough to flocculate.
-
-
Selection Criteria:
-
Chemistry: Look for dispersants with anchor groups known to work well with DPP pigments.
-
Solvent Compatibility: The polymeric chains must be highly soluble in your chosen organic solvent(s).
-
Resin Compatibility: The dispersant should not negatively interact with your binder system.
-
Caption: The sequential process for achieving a stable pigment dispersion.
-
Wetting: The liquid vehicle (solvents and resins) must displace the layer of air, moisture, and other contaminants from the pigment's surface. 2[10]. Deagglomeration (Dispersion): Mechanical energy from equipment like bead mills or high-speed dispersers is applied to break apart the pigment agglomerates and aggregates into smaller particles. 3[5]. Stabilization: Dispersing agents adsorb onto the newly created surfaces of the smaller particles to prevent them from recombining (flocculating).
[5][10]Q4: Can I use surface-treated this compound?
Yes. Pigment manufacturers often offer surface-treated grades of PR254. T[20][21]hese treatments modify the pigment's surface chemistry to make it more compatible with specific resin systems or to improve its inherent dispersibility. Using a surface-treated grade can sometimes reduce the amount of dispersant required and shorten dispersion times. Always consult the manufacturer's data sheet for the specific type of treatment and its intended application.
Part 3: Experimental Protocols & Data
Protocol: Ladder Study for Optimizing Dispersant Concentration
This protocol provides a systematic method to determine the minimum amount of dispersant required to achieve a stable, low-viscosity dispersion (the "dispersant demand").
Objective: To identify the optimal concentration of a polymeric dispersant for this compound in a specific organic solvent/resin system.
Materials:
-
This compound
-
Selected polymeric dispersant
-
Resin/Binder solution
-
Organic solvent(s)
-
Dispersion vessel
-
High-speed disperser or laboratory bead mill
-
Viscometer (e.g., Brookfield or cone-and-plate)
-
Hegman gauge
Methodology:
-
Prepare a Control (0% Dispersant):
-
Formulate a mill base without any dispersant.
-
Example Formulation: 15% this compound, 35% Resin Solids, 50% Solvent.
-
Attempt to disperse under standard conditions for a short period (e.g., 10 minutes). Observe the viscosity; it will likely be very high or paste-like. This is your baseline.
-
-
Create a Ladder Series:
-
Prepare a series of identical mill base formulations, but add increasing levels of dispersant. The concentration is typically calculated as "% active dispersant on pigment weight" (% AOPW).
-
Suggested Levels: 2%, 4%, 6%, 8%, 10% AOPW. (Note: High-performance organic pigments often require higher levels than inorganic pigments).
-
[22]3. Dispersion and Measurement:
- For each sample in the series, disperse under identical, controlled conditions (time, temperature, equipment speed).
- After the dispersion phase, allow the samples to cool to a standard temperature (e.g., 25°C).
- Measure the viscosity of each mill base.
- Draw down each sample on a Hegman gauge to assess the fineness of grind.
-
Data Analysis:
-
Plot the measured viscosity against the % AOPW.
-
The optimal concentration is typically found at the lowest point of the viscosity curve (the "viscosity minimum") where the Hegman gauge reading also indicates a fine dispersion (e.g., >7). Using dispersant levels significantly beyond this point provides no benefit and can increase costs and potentially cause other film defects.
-
Data Presentation: Example Dispersant Ladder Study
| Sample | Dispersant Conc. (% AOPW) | Mill Base Viscosity (cP @ 25°C) | Hegman Grind | Observations |
| 1 | 0% (Control) | >20,000 (Paste) | 1 | Unprocessable, severe agglomeration. |
| 2 | 2% | 8,500 | 4 | Very thick, poor flow, gritty texture. |
| 3 | 4% | 3,200 | 6.5 | Flowable, significant improvement. |
| 4 | 6% | 950 | 7.5 | Optimal. Low viscosity, excellent flow. |
| 5 | 8% | 1,100 | 7.5 | Viscosity begins to increase slightly. |
| 6 | 10% | 1,350 | 7.5 | No improvement in grind, higher cost. |
AOPW: Active dispersant on pigment weight.
References
- 1. zeyachem.net [zeyachem.net]
- 2. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China this compound / CAS 84632-65-5 factory and manufacturers | Precise Color [precisechem.com]
- 4. products.evonik.com [products.evonik.com]
- 5. abbeymb.com [abbeymb.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. WO2007045312A2 - Method for producing fine-particle c.i. This compound - Google Patents [patents.google.com]
- 8. US20090169887A1 - Method for Producing Fine-Particle C.I. This compound - Google Patents [patents.google.com]
- 9. paint.org [paint.org]
- 10. ulprospector.com [ulprospector.com]
- 11. specialchem.com [specialchem.com]
- 12. lankem.com [lankem.com]
- 13. The Role of Dispersing Agents in Achieving Stable Pigment Suspension [chemanova.com]
- 14. MALLAK | Pigment Synergist Dispersant for Printing Inks and Paint Coatings, [mallakchemicals.com]
- 15. Pigment Synergist & Additives - Pigment Synergist Manufacturer,Exporter From India [groveconsultants.net]
- 16. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 17. RED PIGMENT 254, 45% - formulation - PCC Group Product Portal [products.pcc.eu]
- 18. vichem.vn [vichem.vn]
- 19. How Dispersing Agents Improve Pigment Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. C.I.this compound having improved colouristic properties - Patent 1411092 [data.epo.org]
- 21. EP1411092B1 - C.I.this compound having improved colouristic properties - Google Patents [patents.google.com]
- 22. pcimag.com [pcimag.com]
Validation & Comparative
A Comparative Guide to High-Performance Organic Pigments: Pigment Red 254 vs. Quinacridones
This guide provides an in-depth technical comparison between Diketopyrrolopyrrole (DPP) Pigment Red 254 and the Quinacridone family of pigments. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties to explore the fundamental chemical and physical characteristics that govern performance. We will examine the structural basis for their exceptional stability, present comparative experimental data, and provide detailed protocols for validation, empowering you to make informed decisions for your specific application.
Introduction: Two Pillars of High-Performance Color
In the realm of organic pigments, both the diketopyrrolopyrrole (DPP) and quinacridone families represent significant achievements in color chemistry, offering performance levels that rival many inorganic counterparts but with superior color vibrancy and chroma.
-
This compound (PR 254): Introduced in 1986, PR 254 was the first commercially available pigment from the DPP class.[1][2] It is renowned for its brilliant, neutral-to-mid-shade red, excellent opacity, and outstanding fastness properties.[1][3] Its discovery was accidental, but its potential was quickly recognized, leading to its widespread use in demanding applications like automotive coatings and high-temperature plastics processing.[4][5][6]
-
Quinacridone Pigments: First commercialized by DuPont in 1958, quinacridone pigments were a major 20th-century discovery.[7] This family offers a spectrum of vibrant colors, from reddish-violet to magenta, rose, red, and gold.[7][8] They are characterized by their high transparency, intense color, and exceptional durability, including resistance to light, heat, and solvents.[7][8][9]
Both pigment families owe their remarkable stability to their molecular and crystal structures, which facilitate strong intermolecular forces.[4][5][10]
The Structural Basis of Performance: A Tale of Two Chromophores
The exceptional stability of these pigments is not accidental; it is a direct consequence of their molecular architecture. Both structures are planar and feature hydrogen bonding capabilities, which lead to a tightly packed crystal lattice. This dense packing minimizes susceptibility to chemical attack and photolytic degradation.
DPP and quinacridone pigments exhibit strong similarities in their molecular and crystal structures, which underpins their shared characteristics of low solubility and excellent fastness.[4][5] Their technical performance is a result of intermolecular hydrogen bonding and π–π stacking interactions within the crystal lattice.[4][5]
-
This compound (DPP Core): The DPP molecule, 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, is defined by a bicyclic lactam core.[3] The structure is highly symmetrical and planar. In the crystal, molecules are linked via N—H⋯O hydrogen bonds, forming robust chains that contribute to its high thermal and chemical stability.[3]
-
Quinacridone Core: The parent quinacridone molecule is a five-ring polycyclic structure with both amine (N-H) and carbonyl (C=O) groups.[11] This arrangement also allows for extensive intermolecular N—H⋯O hydrogen bonding. The hue of quinacridone pigments is not only determined by chemical substitutions but also by the specific crystalline form (polymorphism). For instance, C.I. Pigment Violet 19 (unsubstituted quinacridone) can exist in a reddish-violet β-phase and a bluish-red γ-phase, each with distinct properties.[10][12]
Comparative Performance Analysis
While both pigment classes are considered "high-performance," their specific attributes make them suitable for different applications. The choice between PR 254 and a quinacridone often comes down to the required opacity, exact hue, and processing conditions.
| Property | This compound (DPP) | Quinacridone Pigments (Representative) | Causality & Experimental Insight |
| Colour Index Name | C.I. This compound | C.I. Pigment Violet 19, C.I. Pigment Red 122, etc. | The Colour Index International system provides a universal identifier for a pigment's chemical composition. |
| Hue | Bright, neutral to mid-shade red.[1][3] | Wide range: Reddish-violet, magenta, rose, red, orange, gold.[7] | The core chromophore and substitutions on the aromatic rings dictate the absorption spectrum and thus the perceived color. |
| Opacity/Transparency | Medium Opacity / Semi-Transparent.[1][13] | Highly Transparent.[7][8][9] | Quinacridones are prized for their transparency, making them ideal for glazing and metallic finishes. PR 254's semi-opaque nature provides good hiding power.[3] |
| Lightfastness | Excellent (Grade 8 of 8 on Blue Wool Scale).[13][14][15] | Excellent (Typically Grade 7-8).[16] | The stable, tightly-packed crystal lattices of both pigment types are highly resistant to degradation by UV radiation. This is a key metric for applications requiring long-term color stability. |
| Heat Stability | Excellent (Up to 300°C in HDPE).[1][14][17] | Very Good to Excellent (280°C - 320°C, depending on type).[18] | The strong intermolecular hydrogen bonds require significant thermal energy to disrupt, leading to high heat stability, crucial for processing in engineering plastics. |
| Chemical Resistance | Excellent (Acid/Alkali Resistance: Grade 5 of 5).[13][14][15] | Excellent.[7][8][19] | The low solubility and stable crystalline structure make the pigments largely inert to common solvents, acids, and alkalis. |
| Tinting Strength | High.[3][20] | High.[21] | Both pigment classes are strong tinters, meaning a small amount of pigment can impart significant color to a medium. |
| Particle Size | 0.01–0.12 µm (optimized)[22]; ~250 nm (average).[2][22] | Varies by grade; fine particle sizes contribute to transparency. | Particle size is a critical parameter controlled during synthesis and finishing to optimize properties like color strength, opacity, and dispersibility. |
Experimental Protocols for Performance Validation
To ensure trustworthiness and reproducibility, standardized testing protocols are essential. The methodologies described below are self-validating systems for assessing key performance attributes.
Protocol: Lightfastness Evaluation via Accelerated Weathering
This protocol is based on the principles of ASTM D4303, which uses a xenon-arc apparatus to simulate the effects of indoor light exposure on an accelerated basis.[23]
Objective: To quantify the color change of a pigment dispersion after exposure to a controlled, high-intensity light source that mimics the solar spectrum.
Methodology:
-
Sample Preparation:
-
Prepare a dispersion of the pigment (e.g., PR 254 and a quinacridone) in a relevant binder system (e.g., acrylic emulsion) at a standardized concentration.
-
Draw down the dispersion on a stable, non-reactive substrate (e.g., aluminum panel or polyester film) using a barcoater to ensure uniform film thickness.
-
Prepare a "masstone" (full shade) and a "tint" (e.g., 1:10 reduction with Titanium Dioxide) for each pigment. Tints are often more sensitive to fading.[24]
-
Allow samples to cure fully as per the binder manufacturer's instructions.
-
-
Initial Colorimetric Measurement:
-
Using a calibrated spectrophotometer, measure the initial CIELAB color coordinates (L, a, b*) of an unexposed area of each sample. This serves as the baseline.
-
-
Accelerated Exposure:
-
Mount the samples in a xenon-arc weathering apparatus.
-
Set the exposure parameters according to ASTM D4303, Method C:
-
Irradiance: 0.35 W/m²/nm at 340 nm.
-
Black Panel Temperature: 63 ± 2 °C.
-
Relative Humidity: 55 ± 5 %.[23]
-
-
Expose the samples for a defined total radiant exposure, typically 1260 MJ/m².[23] A portion of each sample should be masked from the light to serve as an unexposed control.
-
-
Final Measurement and Analysis:
-
After the exposure cycle, re-measure the CIELAB coordinates of the exposed area.
-
Calculate the total color difference (ΔE*2000) between the initial and final measurements.
-
Compare the ΔE* values. A lower value indicates higher lightfastness. The results are typically correlated to the Blue Wool Scale (ASTM I = Excellent, II = Very Good).[24][25]
-
Protocol: Heat Stability in Polymer Matrix
Objective: To determine the maximum temperature a pigment can withstand during polymer processing without significant color change or degradation.
Methodology:
-
Sample Preparation:
-
Dry-blend the pigment powder (e.g., 0.1% by weight) with a natural, uncolored polymer resin (e.g., High-Density Polyethylene - HDPE).
-
Ensure a homogenous mixture.
-
-
Injection Molding:
-
Using an injection molding machine, process the pigmented resin at a series of increasing temperatures (e.g., 200°C, 220°C, 240°C, 260°C, 280°C, 300°C). Maintain a consistent residence time (e.g., 5 minutes) at each temperature.
-
Mold a standard plaque or chip at each temperature setting.
-
Also, mold a plaque of the unpigmented resin at each temperature to monitor polymer degradation.
-
-
Colorimetric Analysis:
-
Allow the molded plaques to cool to room temperature.
-
Using a spectrophotometer, measure the CIELAB coordinates of each plaque.
-
Calculate the color difference (ΔE*2000) of each high-temperature plaque relative to the plaque molded at the lowest temperature (e.g., 200°C).
-
-
Determination of Stability:
-
The heat stability is defined as the highest temperature at which the ΔE* remains below a predefined threshold (typically ΔE* < 1.0 or < 3.0, depending on the application's tolerance).
-
Visual inspection should also be performed to check for signs of degradation like speckling or burning.
-
Application-Specific Considerations
-
Automotive and Industrial Coatings: Both pigment classes are workhorses in this sector.[3][4] Quinacridones are favored for transparent, vibrant metallic and pearlescent finishes. PR 254, often called "Ferrari Red," is used for its brilliant, opaque red shades with exceptional weather resistance.[6] PR 254 can also be blended with quinacridones to create non-transparent, blue-toned reds.[2][26]
-
Plastics and Masterbatches: The high thermal stability of both PR 254 and many quinacridones makes them ideal for coloring plastics that are processed at high temperatures, such as polyolefins, PVC, and engineering plastics.[1][16][17][27] PR 254's heat resistance of up to 300°C is particularly noteworthy.[28]
-
Research and Biomedical Applications: For the drug development community, the inherent properties of these pigments can be leveraged. Their low solubility is a key characteristic of a pigment versus a dye.[3][12] This stability, combined with their strong optical properties, makes them interesting candidates for applications like bio-imaging (as fluorescent nanoparticles) and as components in optoelectronic devices.[29] Quinacridones, in particular, have been explored for photo- and photoelectrochemical processes, such as water splitting and CO2 reduction, due to their intense visible light absorption and favorable redox properties.[30]
Conclusion
This compound and quinacridone pigments are premier classes of organic colorants, each offering an outstanding portfolio of properties grounded in their robust molecular and crystalline structures.
-
Choose this compound for applications requiring a brilliant, neutral red with high opacity, exceptional lightfastness, and superior heat stability.
-
Choose Quinacridone Pigments when high transparency, a wide gamut of vibrant hues (magenta, violet, rose), and excellent overall durability are required.
The final selection must be guided by the specific demands of the application, from the desired colorimetric properties to the rigors of the processing environment. By employing the standardized validation protocols outlined in this guide, researchers and scientists can confidently select and verify the performance of these remarkable materials.
References
- 1. zeyachem.net [zeyachem.net]
- 2. hengyitek.com [hengyitek.com]
- 3. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. discover.hubpages.com [discover.hubpages.com]
- 7. jacksonsart.com [jacksonsart.com]
- 8. loxleyarts.com [loxleyarts.com]
- 9. danielsmith.com [danielsmith.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quinacridone - Wikipedia [en.wikipedia.org]
- 13. This compound|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]
- 14. This compound | 84632-65-5 [chemicalbook.com]
- 15. vichem.vn [vichem.vn]
- 16. Let us take a look at this compound - Blog [geecolor.com]
- 17. ispigment.com [ispigment.com]
- 18. What Are Commonly Used Quinacridone Pigments | Fineland Chem [finelandchem.com]
- 19. researchgate.net [researchgate.net]
- 20. additivesforpolymer.com [additivesforpolymer.com]
- 21. jacksonsart.com [jacksonsart.com]
- 22. benchchem.com [benchchem.com]
- 23. micomlab.com [micomlab.com]
- 24. Lightfastness In Artists’ Paints – Atelier Acrylic [atelieracrylic.com]
- 25. novacolorpaint.com [novacolorpaint.com]
- 26. This compound-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 27. specialchem.com [specialchem.com]
- 28. nbinno.com [nbinno.com]
- 29. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 30. Quinacridone dyes: versatile molecules and materials for photo- and photoelectrochemical processes - Energy Advances (RSC Publishing) [pubs.rsc.org]
Validating the Crystal Structure of Pigment Red 254: A Comparative Guide to Rietveld Refinement and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and pharmaceutical development, the precise characterization of crystalline structures is paramount. For organic pigments like C.I. Pigment Red 254 (PR 254), a high-performance diketopyrrolopyrrole (DPP) pigment, the crystal structure dictates crucial properties such as color, lightfastness, and thermal stability.[1][2][3] Due to its very low solubility, growing single crystals suitable for conventional X-ray analysis is often impeded, making powder diffraction techniques indispensable.[1][2] This guide provides an in-depth exploration of the validation of the this compound crystal structure using Rietveld refinement of powder X-ray diffraction (PXRD) data. Furthermore, it offers a comparative analysis with alternative methods, namely Pair Distribution Function (PDF) analysis and three-dimensional electron diffraction (3D ED), providing a comprehensive overview for researchers selecting the optimal technique for their specific needs.
The Central Role of Rietveld Refinement in Powder Crystallography
The Rietveld method is a powerful technique for the analysis of powder diffraction data. It is a full-pattern fitting method where a calculated diffraction pattern, based on a known or hypothesized crystal structure, is refined against the experimental data using a least-squares approach. This method allows for the determination of not only the crystal structure but also other microstructural parameters.
The crystal structure of this compound, with the systematic name 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (C₁₈H₁₀Cl₂N₂O₂), has been successfully determined and validated using Rietveld refinement of laboratory PXRD data.[1][2] In a key study, the initial structure was solved using the simulated annealing method, followed by a detailed Rietveld refinement.[1][2] The refinement confirmed that the molecule lies on an inversion center, with a dihedral angle of 11.1(2)° between the benzene and pyrrole rings.
Experimental Workflow for Rietveld Refinement of this compound
The successful application of Rietveld refinement hinges on a meticulous experimental workflow, from data acquisition to the final refinement stages.
References
The Uncharted Potential of a High-Performance Pigment: A Comparative Guide to Pigment Red 254 in Organic Electronics
A Senior Application Scientist's Perspective on Diketopyrrolopyrrole Dyes and Their Place in Next-Generation Devices
In the relentless pursuit of novel materials for organic electronics, the scientific community often finds inspiration in unexpected places. Pigment Red 254 (PR254), a diketopyrrolopyrrole (DPP) derivative renowned for its vibrant color and exceptional stability in the automotive and plastics industries, presents a compelling case for exploration in the realm of organic semiconductors.[1][2][3] While direct, extensive research into PR254's performance in organic field-effect transistors (OFETs) and organic solar cells (OSCs) remains nascent, its underlying molecular architecture suggests a significant, yet largely untapped, potential.
This guide offers a comprehensive comparison of the anticipated performance of PR254, based on the established prowess of its DPP relatives, against well-characterized organic dyes like pentacene and phthalocyanines. We will delve into the key performance metrics that govern organic electronic devices, provide detailed experimental protocols for their fabrication and characterization, and offer a scientifically grounded perspective on why this brilliant red pigment warrants a closer look from researchers and drug development professionals exploring novel electronic materials.
The Allure of the Diketopyrrolopyrrole Core
The exceptional performance of this compound in demanding applications stems from its robust diketopyrrolopyrrole (DPP) core.[1][2] This fused, bicyclic lactam structure is inherently planar and electron-deficient, two critical attributes for efficient charge transport in organic semiconductors. The DPP core's strong tendency to form ordered molecular assemblies through π-π stacking is a key factor in achieving high charge carrier mobility.[4][5] Furthermore, the chemical versatility of the DPP unit allows for fine-tuning of its electronic properties through the attachment of various aromatic and aliphatic side groups, making it a versatile building block for a wide range of organic electronic materials.[4][5][6]
A Comparative Landscape: Performance Benchmarks in Organic Electronics
To contextualize the potential of this compound, we will compare the performance of a representative DPP derivative with two widely studied classes of organic semiconductors: pentacene and phthalocyanines. It is crucial to note that the data for the DPP derivative serves as a proxy to project the potential of PR254, for which specific device performance data is not yet available in published literature.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic circuits, and their performance is primarily evaluated by charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
| Organic Semiconductor | Device Architecture | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Reference |
| DPP Derivative (DBT-I) | Solution-Sheared, Top-Gate, Bottom-Contact | 0.26 | 106 | [7] |
| Pentacene | Top-Contact, OTS-treated Si/SiO₂ | 1.52 | 1.5 x 107 | [4] |
| Copper Phthalocyanine (CuPc) | Bottom-Gate, Top-Contact | 0.02 - 1.3 | ~105 | [1][7] |
Analysis: Pentacene has long been a benchmark for p-type organic semiconductors, exhibiting high hole mobility.[4] Copper phthalocyanine, another classic organic semiconductor, shows a wide range of mobilities depending on the processing conditions.[1][7] The representative DPP derivative, DBT-I, demonstrates a respectable hole mobility and a high on/off ratio, showcasing the potential of the DPP core for transistor applications.[7] The strong intermolecular interactions and planarity of the DPP core are conducive to efficient charge transport.
Organic Solar Cells (OSCs)
The key performance metric for OSCs is the power conversion efficiency (PCE), which is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).
| Donor:Acceptor System | Device Architecture | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) | Reference |
| DPP Derivative:PC₇₁BM | Bulk Heterojunction | 1.76 | - | - | - | [8] |
| Pentacene:C₆₀ | Bilayer Heterojunction | ~3.4 | ~0.4 | 8.2 | - | |
| Zinc Phthalocyanine (ZnPc):C₆₀ | Co-evaporated Blend | 2.5 | - | - | - | [5] |
Analysis: The power conversion efficiencies of pentacene and zinc phthalocyanine-based solar cells have been steadily improving.[5] The DPP derivative, when blended with a fullerene acceptor, also shows promise for photovoltaic applications.[8] The broad and tunable absorption spectrum of DPP-based materials is a significant advantage for harvesting solar energy.[4]
Experimental Protocols: A Guide to Device Fabrication and Characterization
To facilitate further research into this compound and other novel organic dyes, we provide detailed, step-by-step methodologies for the fabrication and characterization of OFETs and OSCs.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A common device architecture for OFETs is the bottom-gate, top-contact configuration.
Experimental Workflow:
OFET Fabrication Workflow. A step-by-step process for creating bottom-gate, top-contact organic field-effect transistors.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) acting as the gate dielectric.
-
Clean the substrate sequentially in ultrasonic baths of acetone and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
For improved performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) to reduce charge trapping.
-
-
Active Layer Deposition:
-
Prepare a solution of the organic semiconductor (e.g., a DPP derivative) in a suitable organic solvent like chloroform or toluene at a concentration of 5-10 mg/mL.
-
Deposit the solution onto the substrate using spin-coating or solution-shearing to form a thin film.
-
Anneal the film at an optimized temperature (e.g., 100-150 °C) to improve crystallinity and molecular ordering.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width over the active layer.
-
Thermally evaporate source and drain electrodes (typically gold) through the shadow mask.
-
-
Characterization:
-
Measure the electrical characteristics of the OFET using a probe station and a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox).
-
Extract key parameters such as charge carrier mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.
-
Organic Solar Cell (OSC) Fabrication and Characterization
A common architecture for OSCs is the bulk heterojunction (BHJ) device.
Experimental Workflow:
OSC Fabrication Workflow. A step-by-step process for creating bulk heterojunction organic solar cells.
Step-by-Step Methodology:
-
Substrate and Anode Preparation:
-
Start with a pre-patterned indium tin oxide (ITO) coated glass substrate.
-
Clean the substrate using a sequence of detergent, deionized water, acetone, and IPA in an ultrasonic bath.
-
Treat the ITO surface with UV-ozone for 15-20 minutes to improve its work function and remove organic residues.
-
-
Layer Deposition:
-
Spin-coat a hole transport layer (HTL), such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the ITO and anneal as required.
-
Prepare a blend solution of the donor (e.g., a DPP derivative) and an acceptor (e.g., a fullerene derivative like PC₇₁BM) in a suitable solvent.
-
Spin-coat the active layer blend onto the HTL in an inert atmosphere (e.g., a glovebox).
-
Thermally anneal the active layer to optimize its morphology.
-
Deposit an electron transport layer (ETL) (e.g., calcium) and a cathode (e.g., aluminum) through a shadow mask via thermal evaporation under high vacuum.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the OSC under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Measure the external quantum efficiency (EQE) to determine the device's spectral response.
-
Future Outlook: The Untapped Potential of this compound
While this guide has drawn comparisons based on related DPP compounds, the direct evaluation of this compound in organic electronic devices remains a compelling area for future research. Its proven stability, coupled with the inherent electronic properties of the DPP core, makes it a highly attractive candidate for low-cost, high-performance organic electronics. Further investigation into solubilizing PR254 through chemical modification of its side chains could unlock its full potential for solution-processable fabrication of OFETs and OSCs. The exploration of this vibrant red pigment could pave the way for a new class of robust and efficient organic electronic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (PR254) Technical Insights | Structure, Performance & Development by Flying Colors | Fineland Chem [finelandchem.com]
- 3. chsopensource.org [chsopensource.org]
- 4. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diketopyrrolopyrrole-based conjugated materials for non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
assessing the photostability of Pigment Red 254 against other red pigments
A Comparative Guide to the Photostability of Pigment Red 254
In the realm of high-performance pigments, the Diketopyrrolopyrrole (DPP) family, and specifically this compound (PR254), holds a preeminent position. Introduced in the 1980s, PR254 revolutionized industries requiring vibrant, lasting red hues, from automotive coatings to fine art materials.[1][2][3] Its exceptional resistance to photodegradation is a key attribute, setting it apart from many other colorants.[2][4] This guide provides a detailed technical assessment of the photostability of this compound in comparison to other significant red pigment classes, supported by standardized experimental methodologies.
Our analysis will focus on the intrinsic chemical and physical properties that govern pigment stability, offering researchers and development professionals a clear framework for material selection. We will compare PR254 against three widely used red pigment types:
-
Inorganic: Cadmium Red (Pigment Red 108)
-
Classic Organic: Naphthol Red (Pigment Red 170)
-
High-Performance Organic: Quinacridone Red (Pigment Violet 19)
The Foundation of Stability: Molecular Structure and Crystallography
A pigment's ability to resist fading is fundamentally dictated by its molecular structure and how those molecules arrange themselves in a solid crystal lattice. High-performance pigments like PR254 and Quinacridones derive their stability from robust molecular designs and strong intermolecular forces.
-
This compound (DPP): The core of PR254 is the diketopyrrolopyrrole bicyclic lactam. This structure is inherently stable due to its electron-deficient nature and the presence of strong intermolecular hydrogen bonding between the nitrogen-hydrogen (N-H) and carbonyl (C=O) groups of adjacent molecules.[5] This, combined with π-π stacking interactions, creates a densely packed, highly stable crystal lattice that is exceptionally resistant to chemical attack and the energetic input from UV radiation.[5][6]
-
Quinacridone Red (PV19): Similar to DPP pigments, quinacridones feature a planar, pentacyclic aromatic structure.[7] This configuration facilitates a strong, extended hydrogen-bonding network and significant π-π stacking, resulting in excellent thermal stability and lightfastness.[7][8]
-
Cadmium Red (PR108): As an inorganic pigment, Cadmium Red (cadmium sulfoselenide) relies on the strength of its crystalline lattice for stability.[9] It is generally very lightfast and opaque.[9][10][11] However, its stability can be compromised by atmospheric conditions, particularly acidity, and its use is increasingly restricted due to the environmental and health concerns associated with cadmium, a heavy metal.[9][12]
-
Naphthol Red (PR170): Naphthol reds are monoazo pigments.[13] While offering bright, strong colors at a lower cost, their molecular structure is generally less robust than that of DPP or quinacridone pigments.[13] While some naphthols like PR170 have been optimized for better stability through dense crystal structures, they remain more susceptible to photodegradation, particularly in tints or when exposed to solvents.[14][15]
Standardized Assessment of Photostability: Methodology
To provide a reliable, objective comparison, a standardized accelerated weathering protocol is essential. The methodology described here is based on the principles outlined in ASTM D4303 , which specifies test methods for the lightfastness of colorants used in artists' materials.[16][17][18]
The core principle is to expose pigmented samples to a controlled, high-intensity light source that simulates indoor or outdoor conditions and to precisely measure the change in color over time.[16][19]
Experimental Protocol
-
Sample Preparation:
-
Each pigment is dispersed into a standardized acrylic emulsion binder at a consistent pigment-to-binder ratio.
-
Two sets of samples are prepared: a full masstone color and a tint (e.g., a 1:10 ratio with titanium dioxide). Tints are often more susceptible to fading and provide a more rigorous test of stability.
-
The paints are applied to a neutral, inert substrate and allowed to cure fully under controlled conditions.
-
-
Accelerated Weathering:
-
Apparatus: A xenon-arc weathering chamber is used, as its spectral output provides the closest simulation to natural sunlight filtered through window glass.[16][20][21] This aligns with ASTM D4303, Test Method C.[16][22]
-
Exposure Conditions:
-
Duration: Samples are exposed for a total radiant exposure of 1260 MJ/m².[16] A portion of each sample is masked to serve as an unexposed reference.
-
-
Colorimetric Evaluation:
-
Color measurements are taken from both the unexposed and exposed sections of each sample using a spectrophotometer.
-
Measurements are recorded in the CIE Lab* color space, a perceptually uniform system where numerical differences correspond to visual differences.[25][26][27]
-
L* represents lightness.
-
a* represents the red-green axis.
-
b* represents the yellow-blue axis.
-
-
The total color difference, Delta E (ΔE) , is calculated using the CIE76 formula.[25][28] A ΔE value of 1.0 is the smallest color difference the human eye can typically perceive.[27][28]
-
Experimental Workflow Diagram
Caption: Workflow for comparative photostability testing of pigments.
Comparative Analysis: Results
The following table summarizes the expected performance of each pigment class based on extensive industry data and scientific studies. The ΔE* values represent the total color change after the full exposure cycle.
| Pigment | Chemical Class | ASTM Lightfastness Rating | Masstone ΔE* (1260 MJ/m²) | Tint (1:10) ΔE* (1260 MJ/m²) |
| This compound | Diketopyrrolopyrrole (DPP) | I (Excellent) | < 1.0 | < 2.0 |
| Quinacridone Red (PV19) | Quinacridone | I (Excellent) | < 1.5 | < 2.5 |
| Cadmium Red (PR108) | Cadmium Sulfoselenide | I (Excellent) | < 2.0 | < 4.0 |
| Naphthol Red (PR170) | Monoazo | II (Very Good) | < 4.0 | > 8.0 |
Note: ASTM Lightfastness ratings range from I (Excellent) to V (Very Poor).[21]
Discussion of Results: The Chemical Rationale
The data clearly positions This compound as the benchmark for photostability.
-
This compound exhibits virtually no perceptible color change in its masstone and only a very slight change in its tint. This exceptional performance is a direct result of its highly stable DPP core, which efficiently dissipates the energy from absorbed photons without undergoing chemical degradation.[4][29] Its robust crystal structure prevents attacks by atmospheric agents, making it a superior choice for applications demanding long-term durability, such as automotive paints and architectural coatings.[2][29][30]
-
Quinacridone Red also demonstrates excellent lightfastness, validating its status as a high-performance pigment.[8] The slightly higher ΔE* compared to PR254 may be attributed to subtle differences in their respective crystal lattice energies and susceptibility to minor photo-oxidative processes over extended exposure periods.
-
Cadmium Red shows good performance in masstone, consistent with its ASTM I rating.[11] However, the more significant color shift in the tint reveals a potential weakness. This can be due to surface-level oxidation of the pigment particles, a process that becomes more pronounced when the pigment is more sparsely distributed in the binder, as it is in a tint.
-
Naphthol Red displays the most significant color change, particularly in the tint, which is characteristic of many classical azo pigments.[13] The azo linkage (-N=N-) can be a site for photochemical cleavage. While modern manufacturing has improved the lightfastness of certain naphthols, they do not possess the intrinsic molecular stability of the DPP or quinacridone classes and are better suited for applications with less stringent lightfastness requirements.[14]
Conclusion
The empirical data, grounded in standardized testing protocols, confirms that this compound offers unparalleled photostability among the red pigments evaluated. Its unique Diketopyrrolopyrrole chemistry provides a robust defense against photodegradation, translating to exceptional color retention in the most demanding applications. While high-performance quinacridones offer excellent durability, and inorganic cadmium reds provide good opacity and lightfastness, PR254 sets the industry standard for combining brilliant color with ultimate longevity. For researchers and professionals developing long-lasting, high-quality products, this compound remains the preeminent choice.
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. discover.hubpages.com [discover.hubpages.com]
- 3. zeyachem.net [zeyachem.net]
- 4. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. Quinacridone dyes: versatile molecules and materials for photo- and photoelectrochemical processes - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00273C [pubs.rsc.org]
- 8. wallpics.com [wallpics.com]
- 9. Cadmium Red — Limn Colors [limncolors.com]
- 10. Cadmium Red Pigment - Artists Quality Pigments Reds - Pigments Gums & Resins [cornelissen.com]
- 11. michaelwilcoxschoolofcolour.com.au [michaelwilcoxschoolofcolour.com.au]
- 12. Cadmium pigments - Wikipedia [en.wikipedia.org]
- 13. chsopensource.org [chsopensource.org]
- 14. cameo.mfa.org [cameo.mfa.org]
- 15. Naphthol Red - Wikipedia [en.wikipedia.org]
- 16. micomlab.com [micomlab.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. store.astm.org [store.astm.org]
- 19. fyitester.com [fyitester.com]
- 20. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]
- 21. Lightfastness - Wikipedia [en.wikipedia.org]
- 22. store.astm.org [store.astm.org]
- 23. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 24. atlas-mts.com.br [atlas-mts.com.br]
- 25. Color difference - Wikipedia [en.wikipedia.org]
- 26. What Is Delta E? And Why Is It Important for Color Accuracy? - ViewSonic Library [viewsonic.com]
- 27. skychemi.com [skychemi.com]
- 28. techkonusa.com [techkonusa.com]
- 29. This compound (PR254) Technical Insights | Structure, Performance & Development by Flying Colors | Fineland Chem [finelandchem.com]
- 30. ispigment.com [ispigment.com]
A Senior Application Scientist's Guide to the Analytical Identification of Pigment Red 254 in Artworks
Welcome to a detailed comparative guide on the analytical techniques for the robust identification of Pigment Red 254 (PR254) in artworks. As a high-performance diketo-pyrrolo-pyrrole (DPP) pigment first commercialized in 1986, PR254's presence can be critical for dating, authentication, and conservation of modern and contemporary art.[1] This guide is designed for researchers and conservation scientists, providing an in-depth comparison of key analytical methodologies, supported by experimental data and protocols, to ensure confident and validated identification.
The core challenge in analyzing pigments within an artwork lies in the complexity of the matrix. Pigments are seldom pure; they are intimately mixed with binders, extenders, and potentially other pigments, all of which can interfere with analysis. Furthermore, the need for non-invasive or minimally invasive techniques is paramount in cultural heritage science.[2] This guide will dissect the capabilities of vibrational spectroscopy and mass spectrometry to navigate these challenges.
Comparative Overview of Analytical Techniques
The choice of analytical technique is dictated by a balance of factors including sample availability, the need for non-invasiveness, required specificity, and the presence of complex mixtures. Below is a summary of the primary techniques discussed in this guide.
| Technique | Principle | Sample Type | Specificity | Primary Advantage | Key Limitation |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, revealing molecular vibrational modes. | Non-invasive (in-situ) or micro-sample. | High (Molecular Fingerprint) | Excellent for non-destructive, in-situ analysis with high spatial resolution.[3][4] | Can be hindered by fluorescence from binders or other materials.[4][5] |
| FTIR Spectroscopy | Absorption of infrared radiation, corresponding to molecular functional groups. | Micro-sample (ATR) or non-invasive (Reflection). | High (Molecular Fingerprint) | Strong in identifying both the pigment and organic binders simultaneously.[3][6] | Water and some inorganic extenders can cause strong interfering absorptions. |
| Py-GC/MS | Thermal decomposition followed by chromatographic separation and mass analysis of fragments. | Micro-sample (destructive). | Very High (Molecular Fragmentation Pattern) | Provides definitive identification of organic components and can analyze complex mixtures.[7] | Inherently destructive, requiring a physical sample from the artwork.[8] |
Raman Spectroscopy: The Non-Invasive Workhorse
Raman spectroscopy is a powerful first-line technique for pigment identification due to its non-destructive nature and high specificity.[4][9] It analyzes the vibrational modes of a molecule, providing a distinct spectral "fingerprint." For PR254, the key is to excite the sample with a laser wavelength that maximizes the Raman signal while minimizing fluorescence from the surrounding organic binder.[5]
Causality in Experimental Choices
-
Laser Selection: A 785 nm or longer wavelength laser is often preferred for modern organic pigments to reduce the fluorescence that is common with shorter wavelength lasers (e.g., 532 nm).[9][10]
-
Power Density: The laser power must be kept low (typically <1 mW at the sample) to prevent thermal degradation of the pigment, which could alter the spectrum or damage the artwork.[5]
-
Spectral Library: Confident identification relies on comparison to a reference spectrum of PR254. Public databases and internal lab-developed libraries are crucial for validation.[11]
Experimental Protocol: In-Situ Raman Analysis
-
Instrument Calibration: Calibrate the spectrometer using a certified standard (e.g., silicon wafer, 520.7 cm⁻¹ peak).
-
Laser Selection & Power: Select a 785 nm laser. Adjust the power to the lowest possible setting that provides a discernible signal, typically 0.1-1% of maximum power.
-
Focusing: Using the integrated microscope, focus the laser spot onto the target red paint layer, avoiding cracks or surface contaminants.
-
Acquisition: Acquire spectra with an integration time of 10-20 seconds and accumulate 5-10 scans to improve the signal-to-noise ratio.
-
Data Processing: Process the raw spectrum by performing a baseline correction to remove any residual fluorescence background.
-
Identification: Compare the corrected spectrum with a reference spectrum of PR254. The presence of characteristic peaks confirms the pigment's identity.
Data Presentation: Characteristic Raman Peaks for PR254
The following table lists the principal Raman shifts that serve as the fingerprint for this compound. The presence and relative intensity of this pattern are key to its identification.
| Raman Shift (cm⁻¹) | Vibrational Assignment (Tentative) | Relative Intensity |
| ~1585 | C=C stretching in chlorophenyl rings | Strong |
| ~1545 | Pyrrole ring stretching | Medium |
| ~1410 | C-N stretching / C-H bending | Strong |
| ~1330 | C=O stretching (Amide I) | Very Strong |
| ~1290 | C-N stretching / C-H bending | Strong |
| ~830 | C-H out-of-plane bending (p-substituted phenyl) | Medium |
| ~475 | C-Cl stretching | Medium |
Workflow Visualization
Caption: Workflow for non-invasive Raman spectroscopic identification of PR254.
FTIR Spectroscopy: Probing Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy provides complementary information to Raman by probing the absorption of infrared light by molecular functional groups.[3] It is particularly adept at identifying the characteristic carbonyl (C=O) and amine (N-H) groups within the DPP core of PR254.[12] While non-invasive reflection modes exist, the most reliable data often comes from Attenuated Total Reflectance (ATR-FTIR) on a microscopic sample.
Causality in Experimental Choices
-
Sampling Method: ATR is preferred over transmission for paint samples as it requires minimal preparation and analyzes the sample's surface, where the pigment is concentrated.
-
Pressure Application: Consistent and firm pressure must be applied with the ATR crystal to ensure good contact with the sample, which is critical for achieving a high-quality spectrum.
-
Background Subtraction: A background spectrum must be collected immediately before the sample analysis to subtract the IR absorption from atmospheric CO₂ and H₂O, which can obscure key spectral regions.
Experimental Protocol: Micro-ATR-FTIR Analysis
-
Sample Preparation: A microscopic sample (< 50 µg) is placed on a diamond ATR crystal.
-
Background Collection: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Engagement: Lower the ATR anvil to make firm, even contact with the paint sample.
-
Spectrum Acquisition: Collect the sample spectrum, typically co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance spectrum. An ATR correction may be applied.
-
Identification: Analyze the spectrum for characteristic absorption bands of PR254 and compare it to a reference spectrum, such as those found in the IRUG (Infrared and Raman Users Group) database.[13]
Data Presentation: Characteristic FTIR Absorption Bands for PR254
The FTIR spectrum of PR254 is dominated by absorptions related to its core structure. The table below highlights the key bands for identification.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Relative Intensity |
| ~3080 | N-H stretching | Medium |
| ~1650 | C=O stretching (Amide I) | Very Strong |
| ~1590 | C=C stretching (Aromatic) | Strong |
| ~1400 | C-N stretching / C-H bending | Strong |
| ~1175 | C-N stretching | Medium |
| ~1090 | C-Cl stretching related mode | Strong |
| ~835 | C-H out-of-plane bending | Strong |
Source: Adapted from publicly available spectral databases like IRUG.[13][14]
Workflow Visualization
Caption: Workflow for micro-ATR-FTIR analysis of a paint sample for PR254.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): The Definitive Confirmation
When unambiguous identification is required and a micro-sample can be sacrificed, Py-GC/MS is the gold standard.[8] The technique involves thermally decomposing the sample (pyrolysis) and then separating the resulting molecular fragments by gas chromatography before identifying them with a mass spectrometer. This provides a detailed chemical fingerprint that is highly specific to the original molecule.[15]
Causality in Experimental Choices
-
Pyrolysis Temperature: A temperature around 600-750°C is chosen to ensure complete fragmentation of the PR254 molecule without excessive charring, maximizing the yield of identifiable marker compounds.
-
Derivatization (Optional): In some cases, a derivatizing agent like tetramethylammonium hydroxide (TMAH) is added to protect certain functional groups and improve their chromatographic behavior, though it is not always necessary for PR254.
-
Mass Spectrometry Mode: Electron Ionization (EI) is the standard mode, as it creates reproducible fragmentation patterns that can be compared against extensive libraries like the NIST Mass Spectral Library.
Experimental Protocol: Py-GC/MS Analysis
-
Sample Preparation: A microscopic paint fragment is placed into a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into the pyrolyzer, which rapidly heats it to the setpoint temperature (e.g., 700°C for 15 seconds).
-
Chromatographic Separation: The volatile pyrolysis products are swept by a carrier gas (Helium) onto a GC column. The column oven temperature is ramped (e.g., from 40°C to 320°C) to separate the fragments based on their boiling points and chemical properties.
-
Mass Spectrometry Detection: As fragments elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is recorded.
-
Data Analysis: The resulting chromatogram is analyzed. The mass spectrum of each peak is compared to a library to identify the pyrolysis products. The presence of key markers, such as 4-chlorobenzonitrile, confirms the presence of PR254.[15]
Data Presentation: Key Pyrolysis Fragments for PR254
The pyrolysis of PR254 yields several characteristic fragments derived from its 4-chlorophenyl groups.
| Pyrolysis Product | Molecular Weight ( g/mol ) | Significance |
| 4-Chlorobenzonitrile | 137.56 | Primary and most abundant marker fragment. |
| 1-chloro-4-isocyanatobenzene | 153.57 | Another key diagnostic fragment. |
| 4-Chlorobenzoic acid | 156.57 | Often observed, especially with derivatization. |
Source: Based on data from Py-GC/MS studies of synthetic organic pigments.[7][15]
Logical Relationship Visualization
Caption: Logical flow from PR254 in a sample to its definitive identification via Py-GC/MS.
Conclusion: A Multi-faceted Approach
No single technique provides all the answers. The most robust analytical strategy for identifying this compound in an artwork involves a correlative approach. Typically, non-invasive Raman spectroscopy is used first to screen for its presence directly on the artwork. If the results are positive but require further confirmation, or if fluorescence is an issue, a microscopic sample may be taken for confirmatory analysis by ATR-FTIR. For cases requiring the highest degree of certainty, such as in authenticity disputes, the destructive but definitive Py-GC/MS technique is employed. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize the materials used by artists, contributing vital knowledge to the fields of art history and conservation.
References
- 1. zeyachem.net [zeyachem.net]
- 2. researchgate.net [researchgate.net]
- 3. fq-unam.org [fq-unam.org]
- 4. Identification of Pre-1950 Synthetic Organic Pigments in Artists’ Paints. A Non-Invasive Approach Using Handheld Raman Spectroscopy [mdpi.com]
- 5. s-a-s.org [s-a-s.org]
- 6. Evaluation of Microscopic Analytical Techniques for the Analysis of Artists’ Materials [mccrone.com]
- 7. scispace.com [scispace.com]
- 8. Identification of α-phase crystallization this compound in artist's paints by powder x-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. tsi.com [tsi.com]
- 10. mdpi.com [mdpi.com]
- 11. Raman spectroscopic library of medieval pigments collected with five different wavelengths for investigation of illuminated manuscripts - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00016F [pubs.rsc.org]
- 12. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 13. Interactive IRUG Spectrum | IRUG [irug.org]
- 14. Red DPP BO, PR 254 – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 15. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment: Pigment Red 254 vs. Anthraquinone Dyes
A Guide for Researchers and Drug Development Professionals
In the vast landscape of chemical compounds utilized in research and industry, colorants play a ubiquitous role. However, their biological inertness cannot be assumed. This guide provides a detailed comparative analysis of the toxicological profiles of Pigment Red 254, a high-performance diketopyrrolopyrrole (DPP) pigment, and the broad class of anthraquinone dyes. As a Senior Application Scientist, the goal of this document is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions regarding the selection and safe handling of these substances.
Introduction to the Colorants
This compound (PR 254) , belonging to the diketopyrrolopyrrole (DPP) class of pigments, is a synthetic organic pigment renowned for its brilliant red hue, and exceptional stability to heat, light, and weathering. Its chemical structure, 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, contributes to its characteristically low solubility in water and most organic solvents.[1] This inherent insolubility is a key factor influencing its toxicological profile, as it generally limits systemic absorption and bioavailability. PR 254 is widely used in demanding applications such as automotive paints, industrial coatings, plastics, and high-end printing inks.[1][2][3]
Anthraquinone Dyes are a large and diverse class of colorants derived from anthraquinone.[4] Their applications are extensive, ranging from textiles and food coloring to pharmaceuticals and cosmetics.[4][5][6] Unlike the singular chemical entity of PR 254, anthraquinone dyes encompass a wide variety of structures with different substituents, which significantly impacts their solubility, chemical reactivity, and, consequently, their toxicological properties.[7] This structural diversity necessitates a case-by-case evaluation of toxicity, as generalizations across the entire class can be misleading.
Comparative Toxicological Profile
A critical evaluation of the available toxicological data reveals a general trend of lower toxicity for this compound compared to several members of the anthraquinone dye family. This is largely attributed to PR 254's high molecular weight and poor solubility, which limit its interaction with biological systems.
Acute Toxicity
This compound exhibits a very low order of acute toxicity. Studies have shown an acute oral LD50 in rats to be greater than 5000 mg/kg and a dermal LD50 in rats to be greater than 2000 mg/kg.[8] These values indicate that large quantities would be required to elicit an acute toxic response.
The acute toxicity of anthraquinone dyes is highly variable. For instance, Disperse Red 9 has shown minimal toxicity in oral studies with rats and dogs, with an oral LD50 in dogs of up to 8 g/kg.[9] In contrast, some anthraquinone dye mixtures used in military applications have demonstrated significant liver toxicity following inhalation or oral exposure.[7] The oral LD50 for Disperse Blue 1 in rats has been reported to range from 1.2 to over 6.3 g/kg.[7][10]
| Endpoint | This compound | Selected Anthraquinone Dyes | References |
| Acute Oral LD50 (rat) | > 5000 mg/kg | Disperse Blue 1: 1.2 - >6.3 g/kgVat Yellow 4: >46 g/kg (paste formulation) | [8],[7],[11] |
| Acute Dermal LD50 (rat/rabbit) | > 2000 mg/kg (rat) | Vat Yellow 4: >4.6 g/kg (rabbit, paste formulation) | [8],[11] |
| Skin Irritation | Not irritating | Disperse Red 9: Negligible effects | [9] |
| Eye Irritation | Not irritating | Disperse Red 9: No toxic effects | [9] |
Genotoxicity and Carcinogenicity
A significant point of differentiation between this compound and certain anthraquinone dyes lies in their potential for genotoxicity and carcinogenicity.
This compound has been shown to be non-mutagenic in bacterial reverse mutation assays (Ames test) and in studies with mammals.[8] There is no evidence to suggest it is carcinogenic.[8][12]
Conversely, several anthraquinone dyes and their intermediates have raised concerns. The International Agency for Research on Cancer (IARC) has classified anthraquinone itself as "possibly carcinogenic to humans" (Group 2B). Furthermore, specific anthraquinone derivatives have been identified as carcinogenic in animal studies. For example, 2-aminoanthraquinone is "reasonably anticipated to be a human carcinogen" based on evidence of liver cancer in rats and mice.[13][14] Disperse Blue 1 is also classified as "possibly carcinogenic to humans" (Group 2B) and has been shown to cause urinary bladder tumors in rats.[10][15] Vat Yellow 4 was found to be carcinogenic in male mice, causing an increased incidence of lymphomas.[16] However, it's important to note that not all anthraquinone dyes are genotoxic or carcinogenic; for example, Disperse Red 9 has largely tested negative for mutagenicity.[9]
| Endpoint | This compound | Selected Anthraquinone Dyes | References |
| Mutagenicity (Ames Test) | Negative | Vat Yellow 4: Conflicting results (positive and negative)Disperse Blue 1: Weakly mutagenic | [8],[11],[7] |
| Carcinogenicity | No evidence of carcinogenicity | 2-Aminoanthraquinone: Reasonably anticipated to be a human carcinogenDisperse Blue 1: Possibly carcinogenic to humans (Group 2B)Vat Yellow 4: Carcinogenic in male mice | [8],[13],[14],[15],[10],[16], |
Experimental Protocols for Toxicological Assessment
To ensure the scientific integrity and reproducibility of toxicological evaluations, standardized protocols are essential. The following sections detail methodologies for key in vitro assays relevant to the assessment of pigments and dyes.
In Vitro Cytotoxicity Assessment for Insoluble Materials (Adapted from ISO 10993-5)
Given the insoluble nature of pigments like PR 254, a direct contact or extract-based cytotoxicity assay is appropriate. The Neutral Red Uptake (NRU) assay is a sensitive method for determining cell viability.[9][13][16]
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Toxic substances can impair the cell's ability to take up the dye, and the amount of dye retained is proportional to the number of viable cells.[13]
-
Preparation of Test Article Extract:
-
Aseptically prepare a sample of the test material (e.g., this compound) with a surface area to volume ratio of 3 cm²/mL in serum-free cell culture medium.
-
Incubate the material in the medium for 24 hours at 37°C with gentle agitation.
-
After incubation, centrifuge the extract to pellet the insoluble material and collect the supernatant (the extract).
-
-
Cell Seeding:
-
Seed a 96-well tissue culture plate with a suitable cell line (e.g., L929 mouse fibroblasts or human fibroblasts) at a density that will yield a sub-confluent monolayer after 24 hours of incubation.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Exposure to Test Article Extract:
-
After 24 hours, remove the culture medium from the wells and replace it with serial dilutions of the prepared test article extract. Include negative (culture medium only) and positive (e.g., sodium lauryl sulfate) controls.
-
Incubate the plate for another 24 hours.
-
-
Neutral Red Staining:
-
Remove the medium containing the test extract and wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of neutral red solution (50 µg/mL in medium) to each well and incubate for 3 hours at 37°C.
-
-
Dye Extraction and Quantification:
-
Remove the neutral red solution and wash the cells with PBS.
-
Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Agitate the plate for 10 minutes to extract the dye from the cells.
-
Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
-
Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutagens that cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.
-
Preparation:
-
Prepare serial dilutions of the test substance. For insoluble substances, a suspension in a non-toxic solvent (e.g., DMSO) is used.
-
Prepare the bacterial tester strains by growing them in nutrient broth overnight.
-
Prepare the S9 metabolic activation mix if required. This simulates mammalian metabolism.
-
-
Exposure:
-
In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test substance dilution (or control), and 0.5 mL of the S9 mix or buffer.
-
Add 2.0 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring:
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate of the negative control.
-
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Conclusion and Recommendations
The available toxicological data strongly suggests that this compound possesses a more favorable safety profile than many commercially significant anthraquinone dyes. Its low solubility contributes to minimal acute toxicity and a lack of genotoxic or carcinogenic potential. In contrast, the anthraquinone dye class exhibits a wide spectrum of toxicities, with several members being identified as mutagens and/or carcinogens.
For researchers and professionals in drug development, this distinction is critical. When selecting a red colorant for applications where biocompatibility is a concern, this compound presents a lower-risk alternative. However, it is imperative to recognize that "anthraquinone dye" is not a monolithic category. The toxicity of any specific anthraquinone dye must be assessed based on empirical data for that particular chemical entity.
It is strongly recommended that a thorough literature review and, where necessary, empirical testing be conducted on any colorant intended for use in sensitive applications. The protocols outlined in this guide provide a starting point for such evaluations, adhering to internationally recognized standards. By prioritizing a data-driven approach to material selection, the scientific community can ensure both the efficacy of their work and the safety of the end-users.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H10Cl2N2O2 | CID 174375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. neujinsolutions.com [neujinsolutions.com]
- 4. Mycoremediation of anthraquinone dyes from textile industries: a mini-review [biotechnologia-journal.org]
- 5. kremer-pigmente.com [kremer-pigmente.com]
- 6. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. qualitybiological.com [qualitybiological.com]
- 9. mddionline.com [mddionline.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. dent.chula.ac.th [dent.chula.ac.th]
- 12. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. iivs.org [iivs.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Is natural better? An ecotoxicity study of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Brilliance of Red: Benchmarking Pigment Red 254 in Automotive Paints
In the competitive landscape of automotive coatings, the selection of pigments is a critical determinant of both aesthetic appeal and long-term durability. Red formulations, in particular, present a unique set of challenges, demanding exceptional color vibrancy and unwavering resistance to environmental degradation. This guide provides an in-depth technical analysis and comparative performance benchmark of Pigment Red 254 (PR254), a high-performance diketopyrrolopyrrole (DPP) pigment, against other prominent red pigments utilized in the automotive industry. This document is intended for researchers, scientists, and formulation chemists in the coatings and polymer fields, offering objective data and standardized methodologies to inform pigment selection and optimization.
This compound has established itself as a benchmark in the automotive sector, renowned for its brilliant, clean red hue and exceptional durability.[1][2] Its robust chemical structure, a diketopyrrolo-pyrrole core, imparts outstanding thermal and photostability.[3][4] This inherent stability translates to superior weather resistance, maintaining gloss and color saturation even after prolonged exposure to UV radiation, a critical performance attribute for automotive exteriors.[1]
A Comparative Analysis: PR254 vs. Key Alternatives
The selection of a red pigment for automotive applications is a balance of coloristic properties, durability, and cost-effectiveness. While PR254 is a dominant force, other high-performance pigments are also employed, each with a distinct profile of strengths and weaknesses. This guide focuses on a comparison with two significant alternatives: Pigment Red 179 (Perylene Red) and Pigment Red 168 (Brominated Anthanthrone).
| Performance Attribute | This compound (DPP) | Pigment Red 179 (Perylene) | Pigment Red 168 (Brominated Anthanthrone) |
| Color Shade | Neutral to slightly yellowish red[5] | Dark red, maroon[6][7] | Bright, yellowish red[8][9] |
| Lightfastness (BWS) | 8 (Excellent)[5][10] | 7-8 (Excellent)[6][11] | 6-7 (Good to Excellent)[8] |
| Weather Resistance | Excellent[1] | Excellent[6][12] | Excellent[9][13] |
| Heat Stability | ~300°C[5][14] | ~200°C[6][11] | ~220°C - 250°C[8][9] |
| Chemical Resistance | Excellent[1][15] | Good to Excellent[6][12] | Good to Excellent[8] |
| Opacity | Medium to High[1][15] | Transparent to Semi-Opaque[7][16] | Medium[8] |
This compound (DPP): The Benchmark for Brilliance and Durability
PR254 offers a vibrant, neutral red with high color strength.[5] Its exceptional lightfastness and weather resistance make it a preferred choice for topcoats, ensuring long-term color retention and resistance to fading.[2] Furthermore, its excellent heat stability allows it to withstand the high temperatures of automotive baking processes without degradation.[14] The robust chemical resistance of PR254 ensures the integrity of the coating against environmental fallout, fuel, and other chemical exposures.[1]
Pigment Red 179 (Perylene): The Choice for Deep, Transparent Reds
Perylene red pigments, such as PR179, are valued for their deep, maroon shades and high transparency.[7][17] This transparency makes them particularly suitable for metallic and pearlescent effect coatings, where they contribute to color depth and flop. While exhibiting excellent light and weather fastness, their heat stability is generally lower than that of PR254.[6][11]
Pigment Red 168 (Brominated Anthanthrone): A Bright, Weather-Resistant Option
PR168 provides a bright, yellowish-red hue and demonstrates excellent weather resistance, making it another viable option for automotive finishes.[8][9] It is often used in high-end industrial and automotive coatings.[13] Its heat stability is good, though not as high as PR254.[8]
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of performance claims, standardized testing methodologies are paramount. The following protocols, based on internationally recognized standards from ASTM and ISO, provide a framework for the objective evaluation of automotive pigments.
Workflow for Pigment Evaluation in Automotive Paint
Caption: A generalized workflow for the preparation and performance evaluation of pigmented automotive coatings.
Detailed Methodologies
1. Lightfastness and Weather Resistance Testing (ASTM D4587, ISO 16474-2)
-
Objective: To simulate the effects of sunlight and weathering on the color and gloss of the coating.
-
Apparatus: Xenon arc weather-ometer.
-
Procedure:
-
Prepare coated panels as described in the workflow diagram.
-
Expose the panels in the xenon arc apparatus according to a specified cycle of light, dark, and moisture (e.g., SAE J2527).
-
Periodically remove the panels and measure the color change (ΔE*) using a spectrophotometer and gloss retention using a gloss meter.
-
Continue exposure for a predetermined duration (e.g., 2000 hours) or until a specified level of degradation is observed.
-
2. Heat Stability Testing
-
Objective: To evaluate the pigment's ability to withstand the high temperatures of the automotive paint baking process.
-
Procedure:
-
Prepare a series of coated panels.
-
Bake the panels at incrementally increasing temperatures (e.g., 140°C, 160°C, 180°C, 200°C) for a fixed duration (e.g., 30 minutes).
-
After cooling, measure the color of each panel and calculate the color change (ΔE*) relative to a control panel baked at a standard temperature.
-
3. Chemical Resistance Testing (ASTM D1308)
-
Objective: To assess the resistance of the coating to various chemicals it may encounter during its service life.
-
Procedure:
-
Apply various chemical agents (e.g., sulfuric acid, sodium hydroxide, gasoline, ethanol) to different areas of a cured coating panel.
-
Cover the spots with a watch glass to prevent evaporation.
-
After a specified period (e.g., 24 hours), remove the chemical agents and clean the panel.
-
Visually assess the coating for any changes, such as discoloration, blistering, or softening.
-
Causality Behind Experimental Choices
The selection of these specific experimental protocols is grounded in the need to simulate the real-world stresses that an automotive coating endures. Xenon arc testing is chosen for its close spectral match to natural sunlight, providing a reliable prediction of outdoor performance. Incremental heat stability testing is crucial as different vehicle manufacturers may employ varying bake schedules. The chemical resistance panel is designed to replicate common environmental and service-related exposures.
Conclusion
This compound remains a cornerstone of high-performance red automotive coatings due to its exceptional balance of vibrant color and outstanding durability.[1] Its superior lightfastness, weather resistance, and heat stability set a high benchmark in the industry.[5][14] While alternatives like Pigment Red 179 and Pigment Red 168 offer unique coloristic properties and are valuable for specific applications, a thorough, data-driven evaluation against the performance metrics outlined in this guide is essential for making an informed pigment selection.[6][8] The rigorous application of standardized testing protocols is the most reliable means of ensuring that a chosen pigment will meet the demanding requirements of the automotive industry.
References
- 1. Applications of this compound (PR254) | High-Performance Pigment by Flying Colors & Fineland Chem | Fineland Chem [finelandchem.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ispigment.com [ispigment.com]
- 6. hengyitek.com [hengyitek.com]
- 7. icdn.tradew.com [icdn.tradew.com]
- 8. DuraPaint® 6568 Pigment Red 168 | Fineland Chem [finelandchem.com]
- 9. China Biggest Pigment Red 168 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 10. zeyachem.net [zeyachem.net]
- 11. epsilonpigments.com [epsilonpigments.com]
- 12. coatings.specialchem.com [coatings.specialchem.com]
- 13. epsilonpigments.com [epsilonpigments.com]
- 14. China this compound for PLASTICS factory and manufacturers | Precise Color [precisechem.com]
- 15. vichem.vn [vichem.vn]
- 16. China Pigment Red 179 / CAS 5521-31-3 factory and manufacturers | Precise Color [precisechem.com]
- 17. zeyachem.net [zeyachem.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Pigment Red 254 for Laboratory Professionals
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Pigment Red 254, a high-performance diketopyrrolopyrrole (DPP) pigment.[1][2][3] Adherence to these protocols is essential not only for regulatory compliance but also for upholding a culture of safety and environmental stewardship within the laboratory.
This compound, while valued for its stability in applications like automotive paints and plastics, requires careful consideration for disposal due to its physical and chemical properties.[1][2][3] Although not always classified as a hazardous substance, it can form combustible dust in the air and may cause irritation to the skin, eyes, and respiratory tract.[4][5] Therefore, treating it with the rigor of established chemical waste management protocols is a matter of best practice.
Core Principles of this compound Waste Management
The foundation of proper disposal lies in a systematic approach to waste handling from the moment it is generated. This involves a clear understanding of the material's properties, potential hazards, and the regulatory landscape governing chemical waste.
| Parameter | Guideline | Rationale |
| Hazard Classification | Generator's responsibility to determine if hazardous under 40 CFR 261.3.[6] May be considered non-hazardous in some jurisdictions.[7] | Ensures compliance with EPA and local regulations, dictating the ultimate disposal pathway. |
| Primary Hazards | Combustible dust,[4] skin/eye irritation, respiratory irritation.[5] | Dictates the required Personal Protective Equipment (PPE) and handling procedures to mitigate exposure risks. |
| Incompatible Materials | Strong oxidizing agents.[5][6] | Prevents potentially hazardous chemical reactions within the waste container. |
| Disposal Pathway | Licensed chemical destruction plant or controlled incineration.[8][9] | Ensures complete and environmentally sound destruction of the chemical waste. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste generated in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any this compound waste, ensure that the appropriate PPE is worn and engineering controls are in place. This is the first line of defense in preventing exposure.
-
Respiratory Protection: A NIOSH-approved dust mask or respirator is crucial to prevent the inhalation of fine pigment particles.[10][11]
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[4][5]
-
Hand Protection: Use chemical-resistant gloves to avoid skin contact.[10]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal attire.[10][11]
-
Ventilation: All handling of dry pigment waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the dispersion of dust.[8][12]
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is a critical step mandated by regulatory bodies like the EPA.[13]
-
Hazardous Waste Determination: As the generator of the waste, you are responsible for determining if it meets the criteria for hazardous waste as defined by the EPA's Resource Conservation and Recovery Act (RCRA).[14][15][16] This involves checking if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[15] While this compound is generally stable, any contamination with other hazardous chemicals must be considered.
-
Segregation: this compound waste should be collected separately from other waste streams. Do not mix it with liquid waste, especially solvents, or with other incompatible solid wastes.[13] Keep solid and liquid waste in separate containers.[13]
Step 3: Containerization
The choice of container is vital for the safe storage and transport of chemical waste.
-
Container Selection: Use a clean, dry, and durable container that is compatible with the pigment. The original product container can be a good option if it is in good condition.[17] Ensure the container can be tightly sealed.[8][12]
-
Avoid Overfilling: Leave adequate headspace in the container to prevent spills and to accommodate any potential expansion.[13]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[17] This prevents the release of dust and protects the contents from environmental factors.
Step 4: Labeling
Accurate and clear labeling of waste containers is a strict regulatory requirement and a key safety feature.[18][19]
As soon as the first amount of waste is placed in the container, it must be labeled with the following information:[17][18]
-
The words "Hazardous Waste"
-
Generator Information: The name and contact information of the Principal Investigator or the person responsible for the waste.
-
Chemical Contents: List the full chemical name, "this compound." Avoid using abbreviations or chemical formulas. If the waste is contaminated with other substances, list all components and their approximate percentages.
Step 5: Storage and Disposal
Temporary storage of the waste within the laboratory must be done safely and in compliance with regulations.
-
Storage Location: Store the labeled waste container in a designated and secure satellite accumulation area (SAA) that is at or near the point of generation.[17]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the waste. They will ensure it is transported to a licensed chemical waste disposal facility.
-
Final Disposal Method: The ultimate disposal will likely be through controlled incineration at a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[8][9] Landfilling may be an option for decontaminated packaging.[9] Never discharge this compound waste into drains, sewers, or the general trash.[4][8][9]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By implementing these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- 1. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 2. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diketopyrrolopyrrole (DPP)-based materials for organic photovoltaics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. aksci.com [aksci.com]
- 7. scribd.com [scribd.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. naturalpigments.ca [naturalpigments.ca]
- 11. meghmani.com [meghmani.com]
- 12. eyecandypigments.com [eyecandypigments.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 15. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 16. youtube.com [youtube.com]
- 17. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 18. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]
Understanding the Compound: A Proactive Approach to Safety
An In-Depth Guide to Personal Protective Equipment for Handling Pigment Red 254
This compound (PR 254), a member of the high-performance diketopyrrolopyrrole (DPP) class of organic pigments, is valued for its vibrant color and excellent stability.[1] While toxicological data indicates that it is virtually nontoxic after single ingestion, skin contact, or inhalation[2][3], its physical form as a fine powder presents specific laboratory hazards that dictate a rigorous approach to personal protective equipment (PPE). The primary risks are not chemical toxicity but rather mechanical irritation and the potential for dust explosion under certain conditions.[2][3]
A thorough hazard assessment is the foundation of any laboratory safety protocol.[4][5] For this compound, the key hazards to mitigate are:
-
Inhalation of Particulates: Fine powders can become airborne, posing a risk of irritation to the respiratory tract.[6][7] Although studies on rats showed only minor effects after inhalation, minimizing exposure is a critical principle of laboratory hygiene.[8]
-
Eye Contact: Airborne dust can cause significant mechanical irritation to the eyes.[2][6]
-
Dust Explosion: Like many fine organic powders, this compound dust can form an explosive mixture with air if a sufficient concentration encounters an ignition source.[2][3] Therefore, procedures must focus on preventing dust accumulation and eliminating ignition sources.[9]
This guide provides a comprehensive operational plan for the safe handling of this compound, grounded in established safety standards from bodies such as the Occupational Safety and Health Administration (OSHA).[10][11]
Core Protective Equipment: Your First Line of Defense
The selection of PPE is directly informed by the hazard assessment.[11] For handling this compound in a powdered form, a multi-layered approach is essential to prevent exposure and contamination.
| Protection Area | Required PPE | Standard/Specification | Causality and Rationale |
| Eye & Face | Safety Goggles with Side-Shields | ANSI Z87.1[4] | Primary Hazard: Airborne Dust. Goggles provide a full seal around the eyes to prevent fine particulates from causing mechanical irritation.[12] Standard safety glasses are insufficient. |
| Respiratory | NIOSH-approved N95 Respirator | NIOSH 42 CFR Part 84[13] | Primary Hazard: Inhalation of Fine Powder. An N95 respirator filters at least 95% of airborne particles and is essential when weighing or transferring powder, where dust generation is likely.[14][15] |
| Hand | Nitrile Gloves | ASTM D6319 | Primary Hazard: Skin Contact & Cross-Contamination. While PR 254 has low dermal toxicity[2], gloves prevent skin irritation[6], and crucially, avoid the transfer of pigment to face, eyes, or lab surfaces.[14] |
| Body | Full-Length Lab Coat | N/A | Primary Hazard: Contamination of Personal Clothing. A lab coat, fully fastened, protects personal clothing from pigment dust, preventing take-home contamination.[12] |
Operational Plan: From Preparation to Disposal
A structured workflow minimizes risk by ensuring that safety measures are integrated into every step of the process. This protocol is designed as a self-validating system, where each step reinforces the safety of the next.
Workspace Preparation
The principle here is containment. By preparing the workspace correctly, you limit the potential spread of the pigment powder.
-
Ensure Adequate Ventilation: Work within a chemical fume hood or in an area with dedicated local exhaust ventilation.[6][7] This is the primary engineering control to capture airborne dust at the source.
-
Cover Work Surfaces: Lay down a disposable, plastic-backed absorbent liner on the benchtop or weighing area.[16] This simplifies cleanup and contains any minor spills.
-
Prepare a Waste Container: Have a dedicated, clearly labeled waste bag or container ready for all disposable materials that will come into contact with the pigment.[16]
-
Assemble All Materials: Before handling the pigment, ensure all necessary spatulas, weigh boats, and containers are within easy reach to minimize movement and potential for creating air currents.
Safe Handling Protocol: A Step-by-Step Guide
This procedure is designed to minimize the generation of airborne dust.
-
Don PPE: Put on your lab coat, safety goggles, and gloves. Before handling the powder, perform a fit check on your N95 respirator.
-
Open Pigment Container Slowly: Carefully open the stock container inside the ventilated enclosure.[12] Avoid any abrupt movements that could aerosolize the powder.
-
Transfer Pigment Gently: Use a clean spatula to carefully transfer the desired amount of pigment to a weigh boat. Keep the transfer height as low as possible to prevent dust from becoming airborne.
-
Close Containers Immediately: Securely close the primary pigment container as soon as the transfer is complete.[16]
-
Perform Experimental Work: If adding the pigment to a solution, do so slowly and below the surface of the liquid where possible to prevent dusting.
-
Immediate Cleanup: Once the handling task is complete, use a damp disposable cloth to wipe down the spatula, the exterior of the containers, and the work surface liner.[17] Place the cloth and liner in the designated waste container.
Doffing PPE and Decontamination
The order of PPE removal is critical to prevent re-contamination of your hands and face.
-
Remove Gloves: Peel off gloves by turning them inside out, without touching the outer surface with your bare hands. Dispose of them in the designated waste container.
-
Remove Lab Coat: Remove the lab coat by rolling it inward, keeping the contaminated outer surface away from your body. Store it for laundering or dispose of it if it is a disposable type.
-
Wash Hands: Thoroughly wash your hands and forearms with soap and water.[14]
-
Remove Goggles and Respirator: Only after washing your hands, remove your safety goggles and respirator. This prevents the transfer of any residual pigment from your hands to your face.
Emergency and Disposal Plans
Spill Management
The objective is to clean the spill without creating a dust cloud.
-
Isolate the Area: Ensure the spill area is clear of personnel.
-
Don Full PPE: Wear your complete set of PPE, including an N95 respirator.
-
Clean the Spill:
-
Dispose of Waste: Place all cleaning materials into a sealed, labeled waste container.[7]
-
Decontaminate the Area: Wipe the spill area again with a damp cloth.
First Aid Measures
Immediate action is key to mitigating exposure.
-
Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[6][7] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[2][6]
-
Inhalation: If dust is inhaled, move the individual to fresh air immediately.[2][7] Seek medical attention if breathing difficulties occur.
-
Ingestion: Rinse the mouth with water and give 2-4 cupfuls of water or milk to drink.[6] Do not induce vomiting. Seek medical attention.
Disposal Plan
While this compound is not typically classified as a hazardous waste, all chemical waste must be handled responsibly.[6][9]
-
Waste Segregation: All materials contaminated with this compound (gloves, liners, wipes, etc.) should be collected in a dedicated, sealed, and clearly labeled container.
-
Regulatory Compliance: Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Do not discharge into drains or surface waters.[2] The material can often be disposed of by removal to a licensed chemical destruction plant or through controlled incineration.[9]
Visualizing the Workflow
The following diagram illustrates the logical flow for safely handling this compound, ensuring all safety checks and procedures are followed in the correct sequence.
Caption: Workflow for Safe Handling of this compound.
References
- 1. naturalpigments.com [naturalpigments.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 5. OSHA Standards for Personal Protective Equipment | Avetta [avetta.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. aksci.com [aksci.com]
- 8. Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. eyecandypigments.com [eyecandypigments.com]
- 13. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 14. eyecandypigments.com [eyecandypigments.com]
- 15. sites.disney.com [sites.disney.com]
- 16. A Safety Guide for Using Pigment Powders - New England Home Shows - MA & RI [newenglandhomeshows.com]
- 17. earthpigments.com [earthpigments.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
